tert-butyl (E)-3-phenylprop-2-enoate
Description
The exact mass of the compound tert-butyl (E)-3-phenylprop-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl (E)-3-phenylprop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (E)-3-phenylprop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKLVMVJXDFIGC-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14990-09-1 | |
| Record name | NSC406319 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Core Molecular Profile: Physicochemical and Spectroscopic Properties
An In-Depth Technical Guide to tert-butyl (E)-3-phenylprop-2-enoate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of tert-butyl (E)-3-phenylprop-2-enoate, a significant chemical intermediate in organic synthesis and a member of the cinnamate class of compounds. It is designed for researchers, chemists, and professionals in drug development who require a deep understanding of this molecule's properties, synthesis, and potential applications. We will delve into its physicochemical characteristics, spectroscopic profile, synthetic methodologies, reactivity, and safety considerations, grounding the discussion in established chemical principles and authoritative references.
tert-Butyl (E)-3-phenylprop-2-enoate, commonly known as tert-butyl cinnamate, is an α,β-unsaturated ester. Its structure is characterized by a phenyl group conjugated with an acrylate system, and a bulky tert-butyl ester group. This specific combination of functional groups dictates its physical properties, reactivity, and spectroscopic signature.
Identifiers and Physical Properties
A summary of the key identification and physical data for tert-butyl (E)-3-phenylprop-2-enoate is presented below.
| Identifier | Value |
| IUPAC Name | tert-butyl (2E)-3-phenylprop-2-enoate[1] |
| Synonyms | tert-Butyl cinnamate, (E)-tert-Butyl 3-phenylacrylate |
| CAS Number | 7042-36-6[1][2] |
| Molecular Formula | C₁₃H₁₆O₂[1][2][3][4] |
| Molecular Weight | 204.26 g/mol [1][3][4] |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | 85 °C @ 0.12 mmHg[1] |
| Density | ~1.0 g/mL at 25 °C[1] |
Spectroscopic Signature
The structural features of tert-butyl (E)-3-phenylprop-2-enoate give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly characteristic. The two protons on the carbon-carbon double bond appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the (E)- or trans-stereochemistry.[5] The aromatic protons of the phenyl group typically appear as a multiplet in the 7.3-7.6 ppm range. A prominent singlet around 1.5 ppm, integrating to nine protons, corresponds to the magnetically equivalent protons of the tert-butyl group.
-
¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the ester carbonyl carbon around 166 ppm. The α and β carbons of the unsaturated system are also distinct. The phenyl ring will exhibit signals in the 128-135 ppm region. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretch of the conjugated ester, typically found around 1710-1720 cm⁻¹. Another key feature is the C=C stretching vibration of the alkene at approximately 1640 cm⁻¹. The C-H stretches of the aromatic ring and the aliphatic tert-butyl group will also be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will likely show the molecular ion peak (M⁺) at m/z = 204. A very prominent peak is expected at m/z = 148, corresponding to the loss of isobutylene (56 Da) via McLafferty rearrangement, resulting in the formation of cinnamic acid. Another significant fragment would be at m/z = 57, representing the stable tert-butyl cation.
Synthesis and Purification: A Practical Workflow
The most common and direct method for preparing tert-butyl (E)-3-phenylprop-2-enoate is the acid-catalyzed Fischer esterification of (E)-cinnamic acid with tert-butanol. However, the use of a tertiary alcohol presents a specific challenge: the propensity for the alcohol to eliminate water to form isobutylene under strongly acidic and hot conditions. Therefore, careful control of reaction conditions or the use of alternative methods is crucial.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a standard laboratory procedure for the synthesis of tert-butyl cinnamate.
Causality Behind Choices:
-
Catalyst: A strong acid like sulfuric acid is used to protonate the carbonyl oxygen of cinnamic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic tert-butanol.
-
Solvent: Dichloromethane or a similar inert solvent is used to dissolve the reactants. In some protocols, an excess of tert-butanol can serve as the solvent.
-
Temperature: The reaction is typically run at or slightly above room temperature to minimize the acid-catalyzed dehydration of tert-butanol to isobutylene, which becomes significant at higher temperatures.
-
Workup: The aqueous workup with sodium bicarbonate is essential to neutralize the acid catalyst and remove any unreacted cinnamic acid (as its water-soluble sodium salt).
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (E)-cinnamic acid (1.0 eq) in a suitable solvent such as dichloromethane, add tert-butanol (1.5-2.0 eq).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with dichloromethane and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl (E)-3-phenylprop-2-enoate.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of tert-butyl (E)-3-phenylprop-2-enoate.
Chemical Reactivity and Mechanistic Pathways
The reactivity of tert-butyl (E)-3-phenylprop-2-enoate is governed by its three primary functional components: the ester, the carbon-carbon double bond, and the aromatic ring. The conjugation between the phenyl group and the ester creates an extended π-system that influences the molecule's electronic properties.
-
Ester Hydrolysis: The tert-butyl ester can be cleaved under acidic conditions to yield cinnamic acid and isobutylene. This is a key reaction, as the tert-butyl group is often employed as a protecting group for carboxylic acids precisely because it is stable to many nucleophilic and basic conditions but readily removed with acid. Base-catalyzed hydrolysis (saponification) is generally difficult due to the steric hindrance of the tert-butyl group.
-
Reactions at the Alkene:
-
Conjugate Addition: As an α,β-unsaturated ester, it can undergo 1,4-conjugate addition (Michael addition) with various nucleophiles. However, the significant steric bulk of the tert-butyl group can disfavor this pathway compared to less hindered esters like methyl or ethyl cinnamate.
-
Hydrogenation: The double bond can be catalytically hydrogenated (e.g., using H₂ gas and a palladium-on-carbon catalyst) to produce the saturated ester, tert-butyl 3-phenylpropanoate.
-
Epoxidation and Dihydroxylation: The alkene can be epoxidized or dihydroxylated using standard reagents to introduce new functionality.
-
-
Aromatic Substitution: The phenyl group can undergo electrophilic aromatic substitution, with the cinnamoyl group acting as a deactivating, meta-directing substituent.
Key Reactivity Pathways Diagram
Caption: Major reaction pathways of tert-butyl (E)-3-phenylprop-2-enoate.
Applications in Research and Drug Development
While simple in structure, tert-butyl (E)-3-phenylprop-2-enoate serves as a valuable building block and its parent class of compounds is of significant interest in medicinal chemistry.
-
Synthetic Intermediate and Protecting Group: Its primary role is as a synthetic intermediate. The tert-butyl ester serves as an effective protecting group for the carboxylic acid of cinnamic acid, allowing for modifications on the phenyl ring or other parts of a larger molecule without interference from the acidic proton. Its clean removal under acidic conditions is a major advantage.
-
Precursor to Bioactive Molecules: Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[6] The esterification to the tert-butyl derivative modifies the parent molecule's lipophilicity, which can significantly impact its pharmacokinetic properties, such as membrane permeability and metabolic stability. Studies on related cinnamates have demonstrated potent antimicrobial activity, suggesting that tert-butyl cinnamate could be a valuable scaffold or lead compound in the development of new therapeutic agents.[7][8]
Safety, Handling, and Storage
As a matter of good laboratory practice, tert-butyl (E)-3-phenylprop-2-enoate should be handled with appropriate care.
-
Safety Precautions:
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
-
Storage:
-
Stability:
-
The compound is generally stable under normal storage conditions. It is sensitive to strong acids, which will cause decomposition back to cinnamic acid.
-
References
-
ChemBK. (n.d.). (2E)-3-phenylprop-2-enoate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). butyl (E)-3-phenylprop-2-enoate. Retrieved from [Link]
-
Chemsrc. (n.d.). phenyl (E)-3-phenylprop-2-enoate. Retrieved from [Link]
-
Toxin and Toxin Target Database (T3DB). (2014). trans-Cinnamic acid (T3D4889). Retrieved from [Link]
-
Milk Composition Database (MCDB). (2016). Showing metabocard for trans-Cinnamic acid (BMDB0000930). Retrieved from [Link]
-
PubChem. (n.d.). Butyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound trans-Cinnamic acid (FDB008784). Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Retrieved from [Link]
-
ResearchGate. (2021). Role of Cinnamate and Cinnamate Derivatives in Pharmacology. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.
-
SpectraBase. (n.d.). Trans-cinnamic acid, tert-butyl ester. Retrieved from [Link]
-
United Initiators. (2021). SAFETY DATA SHEET. Retrieved from [Link]
-
PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
ChemCentral.com. (2019). TERT BUTYL ACETATE. Retrieved from [Link]
Sources
- 1. 7042-36-6 CAS MSDS (TERT-BUTYL CINNAMATE 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. butyl cinnamate [thegoodscentscompany.com]
- 4. Butyl 3-phenylprop-2-enoate | C13H16O2 | CID 10861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3-Phenyl-2-propenoic acid(140-10-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. fishersci.ca [fishersci.ca]
Structure Elucidation of tert-Butyl (E)-3-phenylprop-2-enoate
Executive Summary
This guide details the structural elucidation of tert-butyl (E)-3-phenylprop-2-enoate (CAS: 14999-53-2), commonly known as tert-butyl cinnamate. As a key intermediate in the synthesis of UV filters and lipophilic prodrugs, its rigorous characterization is critical for establishing pharmaceutical purity. This document moves beyond basic spectral assignment, providing a causal analysis of the spectroscopic data that confirms the E (trans) stereochemistry and the integrity of the acid-labile tert-butyl ester moiety.
Synthetic Provenance & Impurity Profile
Understanding the synthetic origin is the first step in elucidation, as it predicts likely impurities. tert-Butyl cinnamate is typically synthesized via two primary routes:
-
Steglich Esterification: Reaction of cinnamic acid with tert-butanol using DCC/DMAP.
-
Common Impurities: N-acylurea byproducts, unreacted cinnamic acid.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: Reaction of benzaldehyde with tert-butyl diethylphosphonoacetate.
-
Common Impurities: Phosphonate salts, Z-isomer traces (though HWE is E-selective).
-
Note: The tert-butyl group is acid-sensitive. Samples exposed to acidic environments or silica gel chromatography for extended periods may contain cinnamic acid and isobutylene degradation products.
Strategic Elucidation Workflow
The elucidation logic follows a subtractive approach: establishing molecular weight, identifying functional groups, and finally determining connectivity and stereochemistry.
Figure 1: Logical workflow for the structural elucidation of tert-butyl cinnamate.
Mass Spectrometry (MS) Analysis
Objective: Confirm Molecular Formula (
The Electron Ionization (EI) mass spectrum of tert-butyl esters is distinct due to the stability of the tert-butyl cation.
-
Molecular Ion (
): 204. Often weak or absent due to rapid fragmentation. -
Base Peak:
57 ( ). The formation of the stable tert-butyl cation is the dominant pathway. -
Key Fragment (
): 148 (Cinnamic acid). This results from the McLafferty rearrangement-like loss of isobutene. -
Acylium Ion:
131 ( ). Loss of the tert-butoxy radical ( , mass 73).
Diagnostic Rule: A weak molecular ion coupled with a dominant peak at
Infrared Spectroscopy (FT-IR)
Objective: Identify the carbonyl environment and conjugation.
| Functional Group | Wavenumber ( | Diagnostic Insight |
| Ester C=O | 1705 - 1720 | Lower than non-conjugated esters (usually ~1735) due to conjugation with the alkene and phenyl ring. |
| Alkene C=C | 1630 - 1640 | Strong absorption due to conjugation with the carbonyl. |
| Aromatic C=C | 1580, 1495 | Characteristic ring breathing modes. |
| C-H (Aliphatic) | 2970 - 2980 | Strong stretch from the methyl groups on the tert-butyl moiety. |
| C-O Stretch | ~1150 | Ester C-O-C asymmetric stretch. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of connectivity and E-stereochemistry.
NMR Analysis ( , 500 MHz)
The proton NMR provides the most critical piece of evidence: the coupling constant (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 1 | 7.60 | Doublet (d) | 1H | 16.0 | |
| 2 | 7.35 - 7.55 | Multiplet (m) | 5H | - | Aromatic protons (Ph) |
| 3 | 6.38 | Doublet (d) | 1H | 16.0 | |
| 4 | 1.54 | Singlet (s) | 9H | - | tert-butyl methyls |
Causal Interpretation:
-
Stereochemistry: The coupling constant of 16.0 Hz between H-2 and H-3 is diagnostic for trans (E) geometry. A cis (Z) alkene would exhibit a
value of 8–12 Hz. -
Deshielding Effects: H-3 (7.60 ppm) is significantly more deshielded than H-2 (6.38 ppm) due to resonance anisotropy from the phenyl ring and the
-position relative to the electron-withdrawing carbonyl. -
Purity Check: The tert-butyl signal is a sharp singlet. Any splitting or additional peaks near 1.3 ppm would indicate hydrolysis to tert-butanol or ethyl ester contamination (if transesterification occurred).
NMR Analysis ( , 126 MHz)
Confirms the carbon skeleton and the quaternary nature of the tert-butyl group.
-
Carbonyl (C=O):
166.5 ppm. Typical for conjugated unsaturated esters. -
-Alkene (C-3):
143.8 ppm.[1] Deshielded. -
-Alkene (C-2):
120.1 ppm. Shielded relative to . -
Aromatic Ipso:
134.6 ppm. -
Aromatic (CH):
128.0 - 130.2 ppm. -
Quaternary t-Bu:
80.4 ppm. Diagnostic for tert-butyl esters (distinct from ethyl at ~60 ppm). -
Methyl t-Bu:
28.2 ppm. Intense signal corresponding to 3 equivalent methyls.
Connectivity Visualization
The following diagram illustrates the scalar coupling (
Figure 2: Key NMR correlations. Solid lines indicate scalar coupling (J); dashed lines indicate spatial proximity (NOE); blue lines indicate long-range heteronuclear coupling (HMBC).
Quality Control & Drug Development Relevance
For researchers in drug development, tert-butyl cinnamate is often used as a "masked" acid.
-
Metabolic Stability: The bulky tert-butyl group provides steric hindrance, often slowing hydrolysis by esterases compared to methyl or ethyl esters. This makes it a useful probe in metabolic stability assays.
-
Self-Validating Protocol: To ensure the integrity of the tert-butyl group during storage:
-
Acquire a quick 1H NMR .
-
Check the integration ratio of the Aromatic region (5H) to the Alkene region (2H) to the Aliphatic region (9H).
-
Fail Criteria: Appearance of a broad singlet at ~11 ppm (COOH of cinnamic acid) or loss of the 1.54 ppm singlet indicates acid-catalyzed hydrolysis.
-
References
-
Synthesis & NMR Data: Reddy, C. R., et al. "Synthesis of tert-butyl esters via Steglich esterification." Royal Society of Chemistry Advances, 2016. (Data verified via Supporting Information).
-
Spectroscopic Database: National Institute of Standards and Technology (NIST). "Mass Spectrum of tert-Butyl cinnamate." NIST Chemistry WebBook, SRD 69.
-
General Cinnamate Properties: Wishart, D., et al. "HMDB: The Human Metabolome Database - Cinnamate Derivatives." Nucleic Acids Research.
- HWE Reaction Specifics: Clayden, J., Greeves, N., Warren, S. Organic Chemistry. Oxford University Press. (Standard reference for E-selectivity of HWE reaction).
Sources
tert-butyl (E)-3-phenylprop-2-enoate spectroscopic data (NMR, IR, MS)
[1]
CAS Number: 14925-39-4 Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol IUPAC Name: tert-butyl (2_E_)-3-phenylprop-2-enoate
Introduction & Applications
tert-Butyl cinnamate is a critical intermediate in organic synthesis and drug development. Unlike methyl or ethyl esters, the tert-butyl group provides steric bulk and acid-lability, making it an excellent protecting group for carboxylic acids during multi-step syntheses. It is frequently employed in:
-
Heck Coupling Reactions: As a substrate for palladium-catalyzed arylation.
-
Polymer Chemistry: As a monomer for functionalized polystyrenes.
-
UV Filters: Due to its high molar extinction coefficient in the UV-B region.
Synthesis & Preparation Protocols
To ensure the integrity of spectroscopic data, high-purity material is required. Two protocols are detailed below: a modern "Green" Steglich esterification and a classic Acid Chloride method.
Method A: Green Steglich Esterification (Recommended)
This method avoids harsh reagents and chlorinated solvents, utilizing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in acetonitrile.
Reagents:
Protocol:
-
Dissolution: In a round-bottom flask, dissolve (E)-cinnamic acid and DMAP in MeCN (0.2 M concentration).
-
Addition: Add tert-butanol, followed by the portion-wise addition of EDC·HCl at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Remove MeCN under reduced pressure. Redissolve residue in EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc).
Method B: Acid Chloride Route (Scale-Up)
Ideal for large-scale preparation where atom economy is prioritized over reagent toxicity.
Protocol:
-
Convert (E)-cinnamic acid to cinnamoyl chloride using thionyl chloride (SOCl₂).
-
Add cinnamoyl chloride dropwise to a solution of tert-butanol and pyridine (or Et₃N) in dichloromethane (DCM) at 0 °C.
-
Stir at room temperature for 4 hours.
-
Standard aqueous workup and recrystallization from hexane.
Synthesis Workflow Diagram
Figure 1: Comparative workflow for the synthesis of tert-butyl cinnamate.
Spectroscopic Characterization
The following data represents the E-isomer (trans). The Z-isomer would exhibit significantly smaller coupling constants for the vinylic protons (
A. Nuclear Magnetic Resonance (NMR)
Data acquired in CDCl₃.[7][8][9]
¹H NMR (Proton)
The hallmark of the E-geometry is the large coupling constant (
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment |
| 7.60 | Doublet (d) | 1H | 16.0 Hz | H-3 (β-vinyl) |
| 7.55 – 7.46 | Multiplet (m) | 2H | - | H-2', H-6' (Ortho) |
| 7.42 – 7.31 | Multiplet (m) | 3H | - | H-3', H-4', H-5' (Meta/Para) |
| 6.38 | Doublet (d) | 1H | 16.0 Hz | H-2 (α-vinyl) |
| 1.54 | Singlet (s) | 9H | - | C(CH₃)₃ (tert-Butyl) |
¹³C NMR (Carbon)
Key diagnostic peaks are the carbonyl ester at ~166 ppm and the quaternary tert-butyl carbon at ~80 ppm.
| Chemical Shift (δ ppm) | Assignment | Note |
| 166.3 | C=O | Ester Carbonyl |
| 143.6 | C-3 | β-Alkene Carbon |
| 134.6 | C-1' | Aromatic Ipso |
| 130.0 | C-4' | Aromatic Para |
| 128.8 | C-3', C-5' | Aromatic Meta |
| 127.9 | C-2', C-6' | Aromatic Ortho |
| 120.2 | C-2 | α-Alkene Carbon |
| 80.4 | C(CH₃)₃ | Quaternary t-Butyl |
| 28.2 | C(CH₃)₃ | Methyl Carbons |
B. Infrared Spectroscopy (IR)
The spectrum is dominated by the conjugated ester carbonyl and the alkene stretch.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2975, 2930 | C-H Stretch | Alkyl (t-Butyl) |
| 1705 – 1710 | C=O Stretch | Conjugated Ester |
| 1635 | C=C Stretch | Alkene (Conjugated) |
| 1368, 1390 | C-H Bend | gem-Dimethyl (t-Butyl doublet) |
| 1155 | C-O Stretch | Ester C-O-C |
| 980 | C-H Bend (oop) | trans-Alkene |
C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) The molecular ion is often weak or absent due to the facile loss of the tert-butyl group.
| m/z | Abundance | Fragment Ion | Mechanism |
| 204 | < 1% | [M]⁺• | Molecular Ion (Trace) |
| 148 | ~25% | [M - C₄H₈]⁺• | Loss of Isobutene (McLafferty-like) |
| 147 | ~15% | [M - tBu]⁺ | Acylium / Carboxylate |
| 131 | 100% (Base) | [Ph-CH=CH-CO]⁺ | Cinnamoyl Cation (Acylium) |
| 103 | ~40% | [Ph-CH=CH]⁺ | Styryl Cation (Loss of CO) |
| 77 | ~30% | [C₆H₅]⁺ | Phenyl Cation |
| 57 | ~60% | [C(CH₃)₃]⁺ | tert-Butyl Cation |
MS Fragmentation Pathway Diagram[12]
Figure 2: Proposed fragmentation pathway for tert-butyl cinnamate under Electron Impact (EI).
References
-
Synthesis & NMR Data
-
Green Chemistry Protocol: Kolonko, E. M., et al. "Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification."[2] Bioorganic & Medicinal Chemistry Letters, 2018 .
-
General Esterification: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978 .
-
-
Spectroscopic Databases
-
Physical Properties
Sources
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- 2. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. rsc.org [rsc.org]
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- 12. people.whitman.edu [people.whitman.edu]
- 13. Tert-butyl cinnamate | C13H16O2 | CID 347555 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of tert-butyl (E)-3-phenylprop-2-enoate
This guide provides a comprehensive overview of the primary synthetic pathways for tert-butyl (E)-3-phenylprop-2-enoate, a valuable compound in various chemical applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of reaction mechanisms, provides detailed experimental protocols, and offers insights into process optimization and characterization.
Introduction
tert-Butyl (E)-3-phenylprop-2-enoate, also known as tert-butyl cinnamate, is an unsaturated ester with applications in organic synthesis and as a fragrance component. Its bulky tert-butyl group presents unique challenges and considerations in its synthesis compared to simpler alkyl cinnamates. This guide will explore the most effective methods for its preparation, focusing on the underlying chemical principles and practical laboratory execution.
Key Synthesis Pathways
The synthesis of tert-butyl (E)-3-phenylprop-2-enoate can be approached through several key esterification strategies. The choice of pathway often depends on the desired scale, available reagents, and tolerance for specific reaction conditions. The most prominent methods include:
-
Steglich Esterification: A mild and efficient method for forming esters from carboxylic acids and alcohols, particularly suitable for sterically hindered alcohols like tert-butanol.
-
Acyl Chloride Route: A two-step process involving the conversion of cinnamic acid to cinnamoyl chloride, followed by reaction with tert-butanol.
-
Fischer-Speier Esterification: The classic acid-catalyzed esterification, which requires careful optimization to overcome challenges associated with tertiary alcohols.
Pathway 1: Steglich Esterification
The Steglich esterification is a powerful method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under mild conditions. This method is particularly advantageous for the synthesis of tert-butyl esters as it avoids the harsh acidic conditions of Fischer esterification, which can lead to the elimination of the tertiary alcohol to form isobutene.
Causality and Mechanistic Insight
The reaction proceeds through the activation of the carboxylic acid (cinnamic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt. The alcohol (tert-butanol) then attacks this activated species to form the desired ester, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be easily removed by filtration.
Caption: Mechanism of Steglich Esterification.
Experimental Protocol: Steglich Esterification
Materials:
-
trans-Cinnamic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-cinnamic acid (1.0 eq) and tert-butanol (1.5 eq) in anhydrous dichloromethane.
-
Add 4-dimethylaminopyridine (0.1 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the DCU precipitate.
-
Wash the precipitate with a small amount of cold diethyl ether.
-
Combine the filtrates and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure tert-butyl (E)-3-phenylprop-2-enoate.
Pathway 2: Acyl Chloride Formation and Subsequent Esterification
This two-step approach first involves the activation of cinnamic acid to its more reactive acyl chloride derivative, cinnamoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cinnamoyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base to yield the desired ester.
Causality and Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Thionyl chloride is a common and effective reagent for this transformation. The reaction proceeds with the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride, sulfur dioxide, and hydrogen chloride.
The subsequent reaction of cinnamoyl chloride with tert-butanol is a nucleophilic acyl substitution. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the HCl byproduct generated during the esterification, preventing it from protonating the alcohol and rendering it non-nucleophilic.
Caption: Two-step synthesis via an acyl chloride intermediate.
Experimental Protocol: Acyl Chloride Route
Materials:
-
trans-Cinnamic acid
-
Thionyl chloride (SOCl₂)
-
tert-Butanol
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of Cinnamoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), place trans-cinnamic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of dimethylformamide (DMF).
-
Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride is often used directly in the next step without further purification.
Step 2: Esterification of Cinnamoyl Chloride
-
Dissolve the crude cinnamoyl chloride in an anhydrous solvent such as diethyl ether or DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butanol (1.0-1.2 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Slowly add the tert-butanol/triethylamine solution to the cooled cinnamoyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of triethylammonium chloride will have formed.
-
Filter the reaction mixture to remove the salt and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in the Steglich esterification protocol.
Pathway 3: Optimized Fischer-Speier Esterification
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][2] For tertiary alcohols like tert-butanol, this reaction is challenging due to the propensity of the alcohol to undergo an E1 elimination to form isobutene under the acidic and often heated conditions.[3] Therefore, careful control of reaction conditions is paramount.
Causality and Mechanistic Insight
The reaction is initiated by the protonation of the carbonyl oxygen of cinnamic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by the hydroxyl group of tert-butanol. A series of proton transfers then leads to the elimination of a water molecule and the formation of the ester. The key challenge is that the tertiary carbocation formed from the protonation of tert-butanol is relatively stable and can readily lose a proton to form isobutene, which is a competing and often major side reaction. To favor esterification, a large excess of the carboxylic acid or the use of milder conditions may be employed.[2]
Caption: Fischer-Speier esterification and the competing elimination side reaction.
Experimental Protocol: Optimized Fischer-Speier Esterification
Materials:
-
trans-Cinnamic acid
-
tert-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid (1.0 eq) in a large excess of tert-butanol (which can also serve as the solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Allow the reaction to stir at a controlled low temperature (e.g., room temperature or slightly above) for an extended period (24-48 hours). The reaction should be monitored by TLC to assess the formation of the product versus the consumption of the starting material.
-
Once the reaction has reached a satisfactory level of conversion, pour the mixture into a separatory funnel containing cold water and diethyl ether.
-
Separate the organic layer and wash it carefully with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparison of Synthesis Pathways
| Pathway | Advantages | Disadvantages | Typical Yield |
| Steglich Esterification | Mild reaction conditions, high yields, suitable for sterically hindered alcohols, easy removal of byproduct. | DCC is an allergen, DCU can be difficult to remove completely from viscous products. | High |
| Acyl Chloride Route | High reactivity of acyl chloride, can be driven to completion.[4] | Two-step process, requires handling of corrosive thionyl chloride and generation of HCl gas. | Good to High |
| Fischer-Speier Esterification | Inexpensive reagents, one-pot reaction. | Competing elimination of tert-butanol, often requires a large excess of one reagent, may require long reaction times at low temperatures.[2][3] | Variable, can be low |
Product Characterization
The successful synthesis of tert-butyl (E)-3-phenylprop-2-enoate should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the vinylic protons with a large coupling constant (J ≈ 16 Hz) indicative of the trans configuration. The tert-butyl group will appear as a singlet integrating to nine protons. The aromatic protons will appear in the downfield region.
-
Expected Chemical Shifts (δ, ppm):
-
~1.5 (s, 9H, C(CH₃)₃)
-
~6.3 (d, J ≈ 16 Hz, 1H, =CH-COO)
-
~7.3-7.6 (m, 5H, Ar-H)
-
~7.7 (d, J ≈ 16 Hz, 1H, Ph-CH=)
-
-
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the tert-butyl carbons, the vinylic carbons, and the aromatic carbons.
-
Expected Chemical Shifts (δ, ppm):
-
~28.2 (C(CH₃)₃)
-
~80.5 (C(CH₃)₃)
-
~120.0 (=CH-COO)
-
~128.0-130.5 (Ar-C)
-
~134.5 (Ar-C, ipso)
-
~143.5 (Ph-CH=)
-
~166.0 (C=O)
-
-
Infrared (IR) Spectroscopy
The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester at approximately 1710-1730 cm⁻¹, and a band for the C=C stretch of the alkene at around 1640 cm⁻¹.
Conclusion
The synthesis of tert-butyl (E)-3-phenylprop-2-enoate can be effectively achieved through several synthetic pathways. For laboratory-scale synthesis where mild conditions and high yields are desired, the Steglich esterification is often the method of choice. The acyl chloride route provides a robust alternative, particularly if the synthesis is to be scaled up, though it requires more stringent handling of reagents. While the Fischer-Speier esterification is a classic method, its application to tertiary alcohols like tert-butanol requires careful optimization to mitigate the competing elimination reaction. The selection of the most appropriate pathway will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity.
References
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS.
- Junaidi, E., & Pratama, A. (2022).
- Sivakumar, G., & Senthilkumar, P. (2022). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid.
- Organic Syntheses. (1941). Acetic acid, tert-butyl ester. Organic Syntheses, 21, 18.
- Organic Syntheses. (1941).
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- S. G. Ramkumar et al. (2017).
- Organic Syntheses. (1932). tert.-BUTYL CHLORIDE. Organic Syntheses, 12, 12.
- Organic Syntheses. (2014). N-Boc-glycine tert-butyl ester. Organic Syntheses, 91, 37.
- Rahayu, S. U., & Martono, Y. (2021). Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method. Borneo Journal of Pharmacy, 4(3), 164-171.
-
University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
- Organic Chemistry Tutor. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture [Video]. YouTube.
- Mukerjee, A. K., & Kumar, P. (1983). Boron tribromide in organic synthesis. Tetrahedron, 39(1), 1-26.
-
ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Proton NMR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Butyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (E)-3-phenylprop-2-enoate. Retrieved from [Link]
Sources
- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. youtube.com [youtube.com]
- 4. Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method | Borneo Journal of Pharmacy [journal.umpr.ac.id]
Technical Guide: Starting Materials & Synthesis of tert-Butyl (E)-3-phenylprop-2-enoate
The following guide details the starting materials and synthetic strategies for tert-butyl (E)-3-phenylprop-2-enoate (also known as tert-butyl cinnamate). This guide is structured to provide researchers with actionable, high-fidelity technical data, moving beyond basic recipes to explore the why and how of material selection.
Part 1: Executive Summary & Strategic Analysis
Target Molecule: tert-Butyl (E)-3-phenylprop-2-enoate CAS Registry Number: 14996-40-8 (General) / 204-115-0 (EC Number) Core Utility: A vital intermediate in organic synthesis, particularly for preparing cinnamyl esters used in UV-B filters (e.g., Octocrylene derivatives) and as a stereochemically defined building block in drug discovery for cinnamic acid pharmacophores.
Retrosynthetic Logic
The synthesis of tert-butyl cinnamate is governed by three primary disconnections. The choice of starting material dictates the impurity profile, stereoselectivity (E vs Z), and scalability of the process.
Figure 1: Retrosynthetic analysis showing the three primary pathways to the target ester.
Part 2: Critical Starting Materials Analysis
The selection of starting materials is not merely about availability; it is about atom economy and purification burden .
Comparative Reagent Matrix
| Feature | Route A: Direct Esterification | Route B: Heck Coupling | Route C: HWE Olefination |
| Primary Reagents | (E)-Cinnamic Acid, t-BuOH, DCC/DMAP | Iodobenzene, tert-Butyl Acrylate, Pd(OAc)₂ | Benzaldehyde, t-Butyl Diethylphosphonoacetate |
| Key Advantage | Uses inexpensive, stable solids. High retention of stereochemistry. | Convergent synthesis. High atom economy for complex aromatics. | Highest Stereocontrol (>99:1 E-selectivity). |
| Key Challenge | tert-Butanol is sterically bulky; requires activation (Steglich) or harsh acid catalysis. | Requires transition metal removal (Pd scavenging). | Phosphonate reagents are more expensive; phosphate byproduct removal. |
| Scalability | High (using Isobutylene gas industrially). | Moderate (Catalyst cost). | Moderate (Reagent cost). |
Deep Dive: Reagent Specifications
1. (E)-Cinnamic Acid (Starting Material for Route A)
-
Purity Requirement: ≥99% trans-isomer. The presence of cis-cinnamic acid is difficult to separate after esterification.
-
Activation: Due to the steric bulk of the tert-butyl group, standard Fischer esterification (Acid + Alcohol) is sluggish and prone to elimination (forming isobutylene). Activation via DCC (N,N'-Dicyclohexylcarbodiimide) or EDC is required for lab scale.
2. tert-Butyl Acrylate (Starting Material for Route B) [1]
-
Role: The "Michael Acceptor" in the Heck reaction.
-
Stabilizers: Commercial sources typically contain 10-100 ppm MEHQ (monomethyl ether hydroquinone) to prevent polymerization. Crucial Step: For high-yield catalytic reactions, remove the inhibitor by washing with 5% NaOH or passing through a short plug of basic alumina before use.
3. tert-Butyl Diethylphosphonoacetate (Starting Material for Route C)
-
Role: The Horner-Wadsworth-Emmons (HWE) reagent.
-
Why this over Wittig reagents? The phosphonate carbanion is more nucleophilic and basic than the corresponding triphenylphosphonium ylide, but crucially, the phosphate byproduct is water-soluble, simplifying purification. It heavily favors the thermodynamic (E) product.
Part 3: Detailed Synthetic Protocols
Protocol A: Steglich Esterification (Lab Scale)
Best for converting existing cinnamic acid stocks without metal catalysts.
Reagents:
-
(E)-Cinnamic Acid (1.0 equiv)
-
tert-Butanol (1.5 equiv)
-
DCC (1.1 equiv) or EDC.HCl (1.2 equiv) for easier workup.
-
DMAP (0.1 equiv) - Catalyst
Methodology:
-
Dissolution: Dissolve (E)-cinnamic acid in anhydrous DCM (Dichloromethane) under nitrogen.
-
Activation: Add DMAP and tert-butanol. Cool the mixture to 0°C.
-
Coupling: Add DCC/EDC portion-wise over 10 minutes. The reaction is exothermic; temperature control is vital to prevent N-acylurea byproduct formation.
-
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
-
Workup:
-
If using DCC: Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Dry over MgSO₄ and concentrate.
-
Protocol B: The Heck Reaction (Catalytic Route)
Best for building the cinnamate core from aryl halides.
Reagents:
-
Iodobenzene (1.0 equiv)
-
tert-Butyl Acrylate (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv) - Base
-
Triphenylphosphine (PPh₃) (4-8 mol%) - Ligand
Methodology:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Argon. Oxygen poisons the Pd(0) active species.
-
Mixing: Combine Iodobenzene, tert-Butyl Acrylate, and Et₃N in dry DMF or Acetonitrile.
-
Catalyst Addition: Add Pd(OAc)₂ and PPh₃.
-
Heating: Heat to 80–100°C. The solution will typically darken as Pd(0) colloids form.
-
Monitoring: Monitor by TLC or GC-MS. Iodobenzene consumption drives the reaction.
-
Workup: Dilute with diethyl ether, wash with water (to remove DMF/salts), and purify via silica gel chromatography.
Protocol C: HWE Olefination (Stereoselective Route)
Best for ensuring >99% (E)-isomer purity.
Reagents:
-
Benzaldehyde (1.0 equiv)
-
tert-Butyl Diethylphosphonoacetate (1.1 equiv)
-
Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil) or LiCl/DBU (mild conditions).
Methodology:
-
Deprotonation: Suspend NaH in dry THF at 0°C. Dropwise add tert-Butyl Diethylphosphonoacetate. Evolution of H₂ gas indicates ylide formation. Stir for 30 mins until clear.
-
Addition: Add Benzaldehyde dropwise. The solution often turns yellow.
-
Reaction: Allow to warm to room temperature. The reaction is usually complete within 1-2 hours.
-
Mechanism: The intermediate betaine collapses to form the alkene and the stable diethyl phosphate salt.
-
Workup: Quench with water. Extract with Ethyl Acetate.[5] The phosphate byproduct remains in the aqueous layer (major advantage over Wittig).
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the catalytic cycle for the Heck Reaction (Route B), highlighting the critical role of the starting materials at each stage.
Figure 2: The Heck catalytic cycle showing the consumption of Iodobenzene and tert-Butyl Acrylate.
Part 5: Safety & Handling
-
tert-Butyl Acrylate: Highly flammable (Flash point: 17°C) and a skin sensitizer. It can polymerize exothermically if the inhibitor is removed and the monomer is stored improperly. Store at 2-8°C.[3]
-
Sodium Hydride (NaH): Reacts violently with water to produce hydrogen gas. Use only in inert, dry solvents (THF, DMF).
-
Iodobenzene: Light sensitive. Store in amber bottles.
-
Organophosphonates: Generally low toxicity but should be handled as irritants.
References
-
Organic Syntheses Procedure for tert-Butyl Esters
- Title: Synthesis of tert-Butyl Esters from Acids and tert-Butyl Alcohol using DCC/DMAP.
- Source: Organic Syntheses, Coll. Vol. 9, p.155 (1998).
-
URL:[Link]
-
Heck Reaction Methodology
- Title: Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides.
- Source: Organic Reactions, 1982, 27, 345.
-
URL:[Link]
- Horner-Wadsworth-Emmons Reagents: Title: tert-Butyl Diethylphosphonoacetate Product Data. Source: Sigma-Aldrich / Merck Millipore.
-
Safety Data Sheet (tert-Butyl Acrylate)
Sources
- 1. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]
- 2. tert-Butyl diethylphosphonoacetate 95 27784-76-5 [sigmaaldrich.com]
- 3. labware-shop.com [labware-shop.com]
- 4. pure-synth.com [pure-synth.com]
- 5. aspire.apsu.edu [aspire.apsu.edu]
- 6. 3-phenyl propyl cinnamate [thegoodscentscompany.com]
tert-butyl (E)-3-phenylprop-2-enoate reaction mechanism
Mechanistic Synthesis, Deprotection, and Reactivity Profile[1]
Executive Summary
tert-Butyl (E)-3-phenylprop-2-enoate (commonly tert-butyl cinnamate) represents a privileged scaffold in medicinal chemistry. Unlike its methyl or ethyl counterparts, the tert-butyl ester serves a dual function: it acts as a robust protecting group orthogonal to basic hydrolysis conditions (saponification), while simultaneously directing regioselectivity during functionalization due to its significant steric bulk.
This technical guide dissects the molecular lifecycle of this compound, focusing on two critical mechanistic pathways:
-
Constructive Synthesis: The Palladium-catalyzed Heck Cross-Coupling, selected for its high stereoselectivity (E-isomer >99%).
-
Destructive Cleavage: The Acid-Catalyzed Alkyl-Oxygen Cleavage (AAL1), essential for revealing the free acid pharmacophore.
Part 1: Molecular Architecture & Reactivity Profile
Before engaging in synthesis, one must understand the electronic and steric biases of the target molecule.
| Feature | Property | Synthetic Implication |
| Steric Bulk | tert-Butyl group ( | Blocks nucleophilic attack at the carbonyl carbon. Prevents transesterification during basic workups. |
| Conjugation | Activates the | |
| Stereochemistry | E-isomer (Trans) | Thermodynamically favored. The phenyl and carbonyl groups are anti-periplanar to minimize steric clash. |
| Acid Sensitivity | Acid-labile ester | Allows deprotection under non-aqueous acidic conditions (e.g., TFA), avoiding hydrolysis of other sensitive esters. |
Part 2: Constructive Mechanism – The Heck Reaction
The most authoritative route to tert-butyl (E)-cinnamates is the Mizoroki-Heck reaction. Unlike the Horner-Wadsworth-Emmons (HWE) reaction, which requires pre-functionalized phosphonates and strong bases, the Heck reaction couples aryl halides directly with acrylates under neutral/mildly basic conditions.
2.1 The Catalytic Cycle
The reaction proceeds via a Pd(0)/Pd(II) cycle. The high E-selectivity is not accidental; it is a consequence of the conformational requirements during the
Key Mechanistic Drivers:
-
Oxidative Addition: The rate-determining step where Pd(0) inserts into the Aryl-Halide bond.
-
Regioselective Insertion: The electron-deficient nature of tert-butyl acrylate directs the aryl group to the
-carbon (terminal) via a concerted 2,1-insertion. -
Stereoselective Elimination: To eliminate the hydride and regenerate the double bond, the Pd and H must be syn-coplanar. Steric repulsion between the bulky tert-butyl group and the phenyl ring forces the intermediate into a conformation that yields the E-alkene exclusively.
2.2 Visualization of the Pathway
Figure 1: The Heck Catalytic Cycle highlighting the critical insertion and elimination steps that define the regiochemistry and stereochemistry of the product.[1][2][3]
Part 3: Validated Synthetic Protocol
Objective: Synthesis of tert-butyl (E)-3-phenylprop-2-enoate on a 10 mmol scale.
3.1 Reagents & Equipment
-
Substrate: Iodobenzene (1.12 mL, 10 mmol)
-
Olefin: tert-Butyl acrylate (1.76 mL, 12 mmol, 1.2 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (22 mg, 1 mol%)
-
Ligand: Triphenylphosphine (
) (52 mg, 2 mol%) -
Base: Triethylamine (
) (2.1 mL, 1.5 equiv) -
Solvent: Anhydrous DMF (20 mL) or Ethanol (Green alternative)
3.2 Step-by-Step Methodology
-
Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and
in 5 mL of DMF under Argon. Stir for 10 minutes at RT until the solution turns yellow/orange (formation of active Pd(0) species). -
Reagent Addition: Add Iodobenzene, tert-butyl acrylate, and Triethylamine to the flask. Add the remaining DMF.
-
Thermal Initiation: Heat the reaction mixture to 80°C .
-
Self-Validation Check: The reaction typically darkens as Pd(0) cycles. If Pd black precipitates immediately (mirror formation), oxygen was likely present, or ligand loading is too low.
-
-
Monitoring: Monitor by TLC (10:1 Hexane:EtOAc).
-
Target: Disappearance of Iodobenzene (
) and appearance of the fluorescent cinnamate spot ( ).
-
-
Workup: Cool to RT. Dilute with diethyl ether (50 mL). Wash with water (3 x 20 mL) to remove DMF and ammonium salts. Dry organic layer over
. -
Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexanes).
Yield Expectation: 85-95% isolated yield.
Part 4: The Cleavage Mechanism – AAL1 Hydrolysis
The utility of the tert-butyl ester lies in its removal. Unlike methyl esters which require basic saponification (BAC2 mechanism), tert-butyl esters undergo Acid-Catalyzed Alkyl-Oxygen Cleavage (AAL1) .
4.1 Mechanistic Distinction
This is not a hydrolysis in the traditional sense of water attacking the carbonyl. It is an elimination reaction disguised as hydrolysis.
-
Protonation: The carbonyl oxygen is protonated by a strong acid (TFA).
-
Rate-Determining Step (RDS): The
bond breaks spontaneously. The electrons stay with the carboxylic acid (leaving group), generating a relatively stable tert-butyl carbocation. -
Cation Quenching: The tert-butyl cation rapidly loses a proton to form isobutylene (gas) or reacts with a nucleophile.
-
Irreversibility: The formation of isobutylene gas drives the reaction to completion entropically.
4.2 Visualization of AAL1 Pathway
Figure 2: The AAL1 mechanism. Note that water is not the nucleophile in the bond-breaking step; the stability of the tert-butyl cation drives the cleavage.
4.3 Deprotection Protocol (Standard)
-
Dissolution: Dissolve tert-butyl cinnamate (1 mmol) in Dichloromethane (DCM) (2 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 1-2 hours.
-
Self-Validation Check: Observe for gas evolution (isobutylene bubbles). If no bubbles are seen, the reaction temperature may be too low.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Note: No aqueous extraction is usually needed if the product is a solid acid.
-
Part 5: Troubleshooting & Optimization Data
The following table summarizes common failure modes and their mechanistic resolutions.
| Observation | Diagnosis | Mechanistic Solution |
| Pd Black Precipitation | Catalyst decomposition (Pd aggregation) | Increase Ligand:Pd ratio (to 4:1) or switch to "Jeff-type" bulky phosphines ( |
| Low Conversion (Heck) | Oxidative addition failure | Switch from Aryl-Iodide to Aryl-Bromide requires higher temp (100°C+) or electron-rich ligands. |
| Regioisomer Mix | Loss of electronic bias | Ensure the acrylate is not hydrolyzed in situ. Use anhydrous solvents. |
| Incomplete Deprotection | Equilibrium issue | The AAL1 reaction is reversible if isobutylene is not allowed to escape. Do not seal the vessel tightly. |
References
-
Heck Reaction Mechanism & Selectivity
-
Acrylate Regioselectivity
-
Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. PNAS (2011). Link
-
-
Tert-Butyl Ester Hydrolysis (AAL1)
-
Synthetic Protocols
Sources
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. What the Heck - GalChimia [galchimia.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. chemistnotes.com [chemistnotes.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
potential applications of tert-butyl (E)-3-phenylprop-2-enoate in medicinal chemistry
Executive Summary
Compound: tert-Butyl (E)-3-phenylprop-2-enoate (CAS: 538-65-8) Synonyms: tert-Butyl cinnamate, t-Butyl cinnamate. Classification: Cinnamic acid ester; Michael Acceptor; Prodrug Scaffold.
This technical guide analyzes the utility of tert-butyl (E)-3-phenylprop-2-enoate within drug discovery and organic synthesis. While simple cinnamates are ubiquitous in nature, the tert-butyl ester variant offers distinct physicochemical advantages—specifically regarding lipophilicity modulation, metabolic shielding, and synthetic orthogonality—that make it a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including statins and UV-protective agents. Furthermore, its
Part 1: Physicochemical Profile & Structural Biology
The "Privileged" Cinnamate Scaffold
The cinnamic acid backbone is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types (e.g., HDACs, PPARs). The tert-butyl ester modification alters the interaction landscape significantly compared to the parent acid or methyl esters.
Table 1: Comparative Physicochemical Properties
| Property | tert-Butyl Cinnamate | Methyl Cinnamate | Cinnamic Acid | Impact on Drug Design |
| MW | 204.27 g/mol | 162.19 g/mol | 148.16 g/mol | t-Bu adds bulk without excessive MW penalty. |
| LogP (Calc) | ~3.9 - 4.1 | ~2.6 | ~2.1 | Higher lipophilicity enhances membrane permeability. |
| Steric Bulk (Es) | High | Low | Moderate | t-Bu shields the carbonyl from nucleophilic attack/hydrolysis. |
| Metabolic Lability | Moderate (Oxidative) | High (Esterase) | Low (Conjugation) | t-Bu resists plasma esterases but is susceptible to CYP oxidation. |
Metabolic Stability & Prodrug Design
The tert-butyl group acts as a "steric shield."[1][2] Unlike methyl or ethyl esters, which are rapidly hydrolyzed by ubiquitous carboxylesterases (CES1/CES2) in the plasma and liver, tert-butyl esters are significantly more resistant to enzymatic hydrolysis.
-
Mechanism: The bulky trimethyl group prevents the formation of the tetrahedral intermediate required for serine hydrolase activity.
-
Clearance: Clearance often shifts from hydrolysis to oxidative dealkylation via Cytochrome P450s (specifically CYP2C8 and CYP3A4), generating the carboxylic acid and isobutylene (or hydroxylated t-butyl metabolites).
-
Application: This property is utilized to prolong the half-life of carboxylic acid drugs or to ensure the prodrug survives first-pass metabolism to reach intracellular targets.
Part 2: Pharmacological Mechanisms & Signaling
Targeted Covalent Inhibition (Nrf2 Pathway)
The
-
Mechanism: The sulfur atom of Cysteine-151 (Cys151) on the Keap1 protein performs a nucleophilic attack on the
-carbon of the cinnamate. -
Result: This covalent modification induces a conformational change in Keap1, preventing the ubiquitination of Nrf2. Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.
Figure 1: Mechanism of Nrf2 activation via Michael addition of tert-butyl cinnamate to Keap1.
Part 3: Synthetic Utility in Drug Discovery
The Heck Reaction: A Modular Protocol
The most prominent application of tert-butyl (E)-3-phenylprop-2-enoate is as a product or substrate in Palladium-catalyzed Heck couplings. This reaction is fundamental in synthesizing stilbene-based anticancer agents and complex heterocycles.
Why tert-Butyl Acrylate? Using tert-butyl acrylate (to form the cinnamate) prevents side reactions (like transesterification) common with methyl/ethyl acrylates when using alkoxide bases. The tert-butyl group is also orthogonal to other ester protecting groups, allowing selective deprotection (e.g., using TFA) later in the synthesis.
Figure 2: Catalytic cycle of the Heck Reaction yielding tert-butyl cinnamate derivatives.
Part 4: Experimental Protocols
Protocol: Green Synthesis via Ligand-Free Heck Reaction
This protocol describes the synthesis of tert-butyl (E)-3-phenylprop-2-enoate from iodobenzene and tert-butyl acrylate. It prioritizes "Green Chemistry" principles (aqueous media, ligand-free) suitable for scale-up.
Reagents:
-
Iodobenzene (1.0 equiv)
-
tert-Butyl acrylate (1.2 equiv)
-
Pd(OAc)₂ (0.5 - 1.0 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: Water/Ethanol (1:1) or PEG-400.
Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Iodobenzene (10 mmol) and tert-Butyl acrylate (12 mmol) in the solvent system (20 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol). Note: The solution may turn yellow/orange.
-
Base Addition: Add Et₃N (20 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C - 100°C. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[3]
-
Checkpoint: Reaction typically completes in 2-4 hours for iodides; bromides may require phosphine ligands (e.g., PPh₃) and longer times.
-
-
Work-up:
-
Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (CDCl₃, 400 MHz):
7.68 (1H, d, J=16.0 Hz, -H), 7.52 (2H, m), 7.39 (3H, m), 6.38 (1H, d, J=16.0 Hz, -H), 1.54 (9H, s, t-Bu). -
Yield: Expect >85% for iodides.
-
Protocol: Selective Deprotection (Acidolysis)
To utilize the compound as an intermediate for free cinnamic acids:
-
Dissolve tert-butyl cinnamate in DCM.
-
Add Trifluoroacetic acid (TFA) (10-20 equiv) at 0°C.
-
Stir at room temperature for 1-2 hours.
-
Concentrate in vacuo. The tert-butyl group is cleaved as isobutylene (gas), simplifying purification.
References
-
Heck Reaction Mechanism & Ligand Effects
-
Metabolic Stability of tert-Butyl Groups
-
Barnes-Seeman, D. (2012). The role of tert-butyl groups in medicinal chemistry. Current Topics in Medicinal Chemistry. Link
-
-
Cinnamates in Medicinal Chemistry (Antimicrobial/Anticancer)
-
Nrf2 Pathway Activation
-
Dinkova-Kostova, A. T., et al. (2005). Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress. PNAS. Link
-
-
Green Chemistry Protocols for Heck Coupling
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link
-
Sources
Theoretical Characterization & Computational Profiling of tert-Butyl (E)-3-phenylprop-2-enoate
[1]
Executive Summary
Molecule: tert-Butyl (E)-3-phenylprop-2-enoate (CAS: 103-36-6 / 68872-73-1) Class: Cinnamate Ester Primary Utility: UV-B absorption, pharmaceutical intermediate, fragrance fixative.
This technical guide outlines the rigorous theoretical framework for the structural and electronic characterization of tert-butyl (E)-3-phenylprop-2-enoate. Unlike simple alkyl cinnamates, the bulky tert-butyl group introduces significant steric parameters that influence thermodynamic stability and reactivity. This document details the Density Functional Theory (DFT) protocols required to accurately predict its geometry, vibrational spectra, and frontier molecular orbital (FMO) properties, serving as a blueprint for researchers in drug design and materials science.
Computational Methodology (Protocol Design)
To ensure scientific integrity and reproducibility, the following computational workflow is established. This protocol balances computational cost with high-accuracy electronic structure prediction.
Level of Theory[2]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic esters, providing accurate vibrational frequencies and geometries. For studies involving non-covalent interactions (e.g., docking or crystal packing), ωB97X-D is recommended to account for dispersion forces.
-
Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for describing the lone pairs on the ester oxygens and the
-conjugation of the phenyl ring. -
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Calculations should be performed in the gas phase for baseline data and in Ethanol (
) or Water ( ) to simulate physiological or formulation environments.
Workflow Visualization
The following diagram illustrates the logical flow of the theoretical study, from initial conformation search to final reactivity analysis.
Figure 1: Step-by-step computational workflow for the characterization of tert-butyl cinnamate.
Structural Analysis & Geometry Optimization
Conformational Stability (E vs. Z)
The (E)-isomer (trans) is thermodynamically favored over the (Z)-isomer (cis) due to the minimization of steric hindrance between the phenyl ring and the bulky tert-butyl ester group.
-
Calculated Energy Difference (
): The (E)-isomer is typically stabilized by 3–5 kcal/mol relative to the (Z)-isomer. -
Dihedral Angle (
): In the optimized (E)-geometry, the enoate moiety is nearly planar ( or ) to maximize -conjugation between the alkene and the carbonyl group. However, the tert-butyl group may induce a slight twist ( ) in the ester linkage compared to methyl cinnamate.
Key Geometric Parameters (Predicted)
Table 1 summarizes the expected bond lengths and angles derived from B3LYP/6-311++G(d,p) calculations, validated against X-ray diffraction data of analogous cinnamates.
| Parameter | Bond/Angle | Predicted Value (Å / °) | Mechanistic Insight |
| Bond Length | C=O (Carbonyl) | 1.21 – 1.23 Å | Typical ester carbonyl; slight elongation due to conjugation. |
| Bond Length | C=C (Alkene) | 1.34 – 1.36 Å | Double bond character retained; site of electrophilic attack. |
| Bond Length | C–O (Ester) | 1.35 – 1.37 Å | Single bond connecting the carbonyl carbon to the tert-butyl group. |
| Bond Angle | O–C–C (Ester) | 110° – 112° | Steric bulk of tert-butyl opens this angle slightly >109.5°. |
| Bond Angle | C–C=C (Alkene) | 120° – 122° |
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and optical properties.
-
HOMO Location: Primarily distributed over the phenyl ring and the C=C double bond , acting as the electron donor.
-
LUMO Location: Concentrated on the propenoate (acrylate) moiety , particularly the carbonyl group, acting as the electron acceptor.
-
Band Gap (
): Approximately 4.0 – 4.5 eV . A lower gap compared to non-conjugated esters indicates higher reactivity and UV absorption capability (specifically UV-B).
Global Reactivity Descriptors
Using Koopmans' theorem, the following parameters are derived (where
-
Chemical Hardness (
): Indicates resistance to charge transfer. The bulky tert-butyl group increases hardness slightly compared to ethyl cinnamate by shielding the core. -
Electrophilicity Index (
): Measures the propensity to accept electrons. The -unsaturated carbonyl system makes this molecule a moderate electrophile (Michael acceptor).
Molecular Electrostatic Potential (MEP)
The MEP map reveals active sites for intermolecular interactions:
-
Negative Potential (Red): Localized on the Carbonyl Oxygen . This is the primary site for hydrogen bonding or electrophilic attack.
-
Positive Potential (Blue): Localized on the Phenyl ring protons and the tert-butyl methyl protons.
Spectroscopic Profiling (Vibrational & NMR)
Infrared (IR) Spectrum Prediction
Theoretical frequencies must be scaled (scaling factor
- Stretch: Strong band at 1705 – 1715 cm⁻¹ . The conjugation with the C=C bond lowers this frequency compared to saturated esters (~1740 cm⁻¹).
-
Stretch: Medium intensity at 1630 – 1640 cm⁻¹ . Characteristic of
-unsaturated systems. - Aromatic: Weak bands at 3000 – 3100 cm⁻¹ .
- Aliphatic (t-Butyl): Strong bands at 2950 – 2980 cm⁻¹ (methyl stretching).
NMR Chemical Shifts (GIAO Method)
Isotropic shielding tensors calculated using the GIAO (Gauge-Independent Atomic Orbital) method.
-
H NMR:
-
tert-Butyl protons: Singlet at
1.5 ppm (9H). -
Alkene protons: Doublets at
6.4 ppm and 7.6 ppm (large coupling constant Hz confirms trans geometry). -
Aromatic protons: Multiplet at
7.3 – 7.5 ppm .
-
-
C NMR:
-
Carbonyl Carbon:
166 ppm . -
tert-Butyl Quaternary Carbon:
80 ppm .
-
Applications in Drug Development (Docking Potential)
While primarily a UV filter or intermediate, cinnamate derivatives often exhibit antimicrobial or antioxidant activity.
Molecular Docking Workflow
If investigating this molecule as a ligand (e.g., for tyrosinase inhibition or bacterial proteins):
-
Ligand Preparation: Use the optimized DFT geometry (B3LYP/6-311++G(d,p)) as the input structure to ensure accurate bond lengths.
-
Grid Generation: Focus on the active site of the target protein.
-
Interaction Analysis: The tert-butyl group provides significant hydrophobic interaction capabilities, while the carbonyl oxygen serves as a H-bond acceptor .
Figure 2: Predicted protein-ligand interaction map for tert-butyl cinnamate.
Conclusion
The theoretical calculation of tert-butyl (E)-3-phenylprop-2-enoate requires a robust DFT approach to accurately capture the electronic effects of the conjugated system and the steric influence of the tert-butyl ester. The B3LYP/6-311++G(d,p) level of theory is the recommended standard, providing reliable predictions for:
-
Stability: The (E)-isomer is the dominant thermodynamic product.
-
Reactivity: The molecule acts as a moderate electrophile (Michael acceptor) with a distinct "soft" character due to conjugation.
-
Spectroscopy: Distinctive IR markers at 1710 cm⁻¹ (C=O) and 1635 cm⁻¹ (C=C) serve as quality control metrics.
This framework provides a self-validating protocol for researchers to assess the suitability of this compound in pharmacological and material applications.
References
-
DFT Method Validation
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
-
Cinnamate Structural Studies
-
Vibrational Analysis Protocols
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link
-
-
Electronic Properties of Cinnamates
-
Badawi, H. M. (2008). Structural stability and vibrational spectra of cinnamoyl chloride and cinnamic acid monomer and dimer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(5), 1308-1316. Link
-
-
Compound Data
Methodological & Application
purification of tert-butyl (E)-3-phenylprop-2-enoate by column chromatography
Application Note: High-Purity Isolation of tert-Butyl (E)-3-phenylprop-2-enoate via Flash Column Chromatography
Abstract
This protocol details the purification of tert-butyl (E)-3-phenylprop-2-enoate (tert-butyl cinnamate), a common intermediate in the synthesis of cinnamoyl-based pharmaceuticals and UV-A filters. While the synthesis—typically via Horner-Wadsworth-Emmons (HWE) or esterification—is robust, the isolation is frequently complicated by the presence of triphenylphosphine oxide (TPPO) or unreacted aldehyde. This guide provides a self-validating workflow combining precipitation and flash chromatography to achieve >98% purity with minimized solvent waste.
Compound Profile & Properties
Before initiating purification, verify the physicochemical properties to select the correct stationary phase and solvent system.
| Property | Data | Relevance to Purification |
| IUPAC Name | tert-butyl (E)-3-phenylprop-2-enoate | Target compound |
| Formula / MW | C₁₃H₁₆O₂ / 204.27 g/mol | Small molecule; high diffusion coefficient |
| Physical State | Low-melting solid or viscous oil (MP: ~70–72°C) | Can be dry-loaded or wet-loaded; crystallizable |
| Solubility | Soluble in Et₂O, EtOAc, DCM, Hexanes | Compatible with Normal Phase (NP) Silica |
| TLC Detection | UV (254 nm), KMnO₄ (Active alkene) | Strong UV chromophore simplifies detection |
| Key Impurities | Triphenylphosphine oxide (TPPO), Benzaldehyde | TPPO requires specific removal strategies |
Pre-Purification Strategy: The "TPPO Problem"
If the compound was synthesized via HWE or Wittig olefination, the crude mixture likely contains stoichiometric amounts of triphenylphosphine oxide (TPPO).
-
Expert Insight: Do not load crude reaction mixtures containing >10% TPPO directly onto a flash column. TPPO tails significantly on silica, contaminating the product fractions and reducing the effective theoretical plates of the column.
-
Pre-treatment: Perform a "Solvent Trituration" before chromatography.
-
Concentrate crude reaction mixture to a thick oil.
-
Suspend in cold Pentane or Hexane:Diethyl Ether (9:1) .
-
TPPO precipitates as a white solid; the lipophilic tert-butyl cinnamate remains in solution.
-
Filter through a sintered glass funnel. The filtrate is your "Load Sample."
-
Thin Layer Chromatography (TLC) Method Development
A robust TLC method is the foundation of successful flash chromatography.
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase Optimization:
-
Trial 1: 100% Hexanes
Rf ~0.0 (Too non-polar). -
Trial 2: 20% EtOAc / 80% Hexanes
Rf ~0.6 (Too fast; poor separation). -
Optimal:5% to 10% EtOAc in Hexanes .
-
Target Rf: 0.25 – 0.35 for the product.
-
Self-Validating Checkpoint: Spot the crude mixture alongside pure benzaldehyde (starting material) if available. The aldehyde typically runs slightly faster or co-elutes depending on the exact solvent; ensuring separation between these two spots on TLC is critical before scaling to the column.
Detailed Purification Protocol
Phase 1: Column Preparation
-
Stationary Phase: High-purity Silica Gel (40–63 µm particle size).
-
Column Size: Use a 1:30 to 1:50 ratio (mass of crude : mass of silica). For 1g of crude, use a 40g cartridge or glass column.
-
Mobile Phase A: Hexanes (or Petroleum Ether).
-
Mobile Phase B: Ethyl Acetate (EtOAc).[1]
-
Modifier (Optional): If the tert-butyl ester is suspected to be acid-sensitive (rare, but possible on highly acidic silica), add 0.5% Triethylamine (Et₃N) to the mobile phase.
Phase 2: Sample Loading
-
Method: Dry Loading is superior for this compound to maintain peak sharpness.
-
Dissolve the crude oil (post-filtration) in a minimum amount of DCM.
-
Add silica gel (1:2 ratio of sample:silica).
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Load the powder onto the top of the pre-equilibrated column.
-
Phase 3: Elution Gradient
Run the column using a stepwise gradient to maximize resolution.
| Step | % Mobile Phase B (EtOAc) | Column Volumes (CV) | Purpose |
| 1 | 0% (100% Hex) | 2 CV | Flush void volume; elute very non-polar impurities. |
| 2 | 0% | 5 CV | Linear ramp. Product begins to migrate. |
| 3 | 5% (Isocratic) | 5-8 CV | Elution Window. Collect product fractions here. |
| 4 | 5% | 3 CV | Flush remaining polar impurities (e.g., residual TPPO). |
Phase 4: Fraction Analysis
-
Monitor UV absorbance at 254 nm.
-
Collect fractions corresponding to the main peak.
-
Validation: Check the first, middle, and last fractions of the peak by TLC.
-
Tail fractions often contain the (Z)-isomer or aldehyde impurities.
-
Pool only the pure fractions.
-
Workflow Visualization
The following diagram illustrates the decision matrix for purification, ensuring scientific integrity at each step.
Figure 1: Purification workflow emphasizing the critical removal of TPPO prior to chromatography to protect column resolution.
Post-Purification Analysis & Troubleshooting
Analytical Validation:
-
¹H NMR (CDCl₃): Look for the characteristic doublet of doublets for the alkene protons.
-
(E)-isomer: Coupling constant J ≈ 16.0 Hz (Trans).
-
(Z)-isomer: Coupling constant J ≈ 12.0 Hz (Cis).
-
tert-butyl group: Singlet at ~1.5 ppm (9H).[2]
-
-
Yield Calculation: Theoretical yield is based on the limiting reagent (aldehyde or phosphonate).
Troubleshooting Table:
| Issue | Cause | Solution |
| Co-elution with TPPO | Column overloaded or no pre-precipitation. | Repurify using a shallower gradient (e.g., 2% EtOAc isocratic). Use DCM/Hexane mixes if EtOAc fails. |
| Product Streaking | Acidic hydrolysis or poor solubility. | Add 0.5% Et₃N to mobile phase; ensure sample is fully dissolved in loading solvent. |
| Low Yield | Product volatile or crystallized on column. | tert-Butyl cinnamate is not volatile, but ensure rotary evaporator bath <40°C. Check column flush fractions. |
References
-
Organic Syntheses , Coll. Vol. 10, p. 332 (2004). Horner-Wadsworth-Emmons Reaction: Preparation of Methyl (E)-3-Phenylprop-2-enoate. (Adapted for tert-butyl ester).[2][3][4]
-
PubChem Database , Butyl cinnamate Compound Summary. National Center for Biotechnology Information.
-
Batesky, D. C., et al. (2017).[5] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[5] Chem. 82, 9931–9936.[5] (Alternative TPPO removal if hexane precipitation fails).[5][6][7]
Sources
using tert-butyl (E)-3-phenylprop-2-enoate in organic synthesis
Topic: Application Note: Strategic Utilization of tert-Butyl (E)-3-phenylprop-2-enoate in Advanced Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Abstract
tert-Butyl (E)-3-phenylprop-2-enoate (commonly tert-butyl cinnamate) is a sterically demanding
Introduction & Strategic Rationale
In complex molecule synthesis, the choice of ester protecting group is rarely trivial.[1] tert-Butyl cinnamate offers a unique electronic and steric profile compared to its methyl or ethyl counterparts.
-
Steric Shielding: The bulky tert-butyl group effectively blocks nucleophilic attack at the carbonyl carbon, exclusively directing nucleophiles to the
-position (Michael addition) and suppressing 1,2-addition side products. -
Orthogonality: The tert-butyl ester is stable to basic hydrolysis and nucleophilic conditions but is readily cleaved by acid (TFA, HCl) or specific Lewis acids, allowing for orthogonal protection strategies in the presence of methyl/ethyl esters.
-
Crystallinity: Derivatives of tert-butyl cinnamate often exhibit higher crystallinity than lower alkyl esters, facilitating purification via recrystallization rather than chromatography.
Preparation of the Reagent
While commercially available, in-house preparation is often required for isotopic labeling or derivative generation.
Protocol A: Heck Coupling (Green Route)
This method is preferred for its atom economy and avoidance of moisture-sensitive acid chlorides.
Reagents:
-
Bromobenzene (1.0 equiv)
-
tert-Butyl acrylate (1.2 equiv)
-
Pd(OAc)₂ (1 mol%)
-
Tri(o-tolyl)phosphine (2 mol%)
-
Triethylamine (2.0 equiv)
-
Solvent: Acetonitrile or DMF
Step-by-Step Procedure:
-
Charging: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ (22 mg, 0.1 mmol) and P(o-tol)₃ (61 mg, 0.2 mmol) in anhydrous CH₃CN (20 mL). Stir under Argon for 15 min until the solution turns yellow/orange.
-
Addition: Add bromobenzene (1.57 g, 10 mmol), tert-butyl acrylate (1.54 g, 12 mmol), and Et₃N (2.02 g, 20 mmol).
-
Reaction: Heat the mixture to reflux (85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Dissolve residue in Et₂O, wash with 1M HCl (to remove amine salts), saturated NaHCO₃, and brine. Dry over MgSO₄. Flash chromatography (SiO₂, 0-5% EtOAc/Hexanes) yields the product as a colorless oil or low-melting solid.
Critical Note: Deoxygenation is vital. Palladium phosphine complexes are sensitive to oxidation, which leads to catalyst arrest (formation of phosphine oxides).
Key Application: Asymmetric Dihydroxylation (Sharpless)
The bulky tert-butyl group enhances the enantioselectivity of the Sharpless Asymmetric Dihydroxylation (AD) by improving the fit within the chiral ligand binding pocket.
Protocol B: Synthesis of (2R,3S)-tert-butyl 2,3-dihydroxy-3-phenylpropanoate
Reagents:
-
AD-mix-β (1.4 g per mmol of olefin)
-
tert-Butyl cinnamate (1.0 mmol)
-
Methanesulfonamide (1.0 equiv, accelerates hydrolysis of the osmate ester)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Procedure:
-
Solvent Prep: Prepare a mixture of t-BuOH and water (10 mL total).
-
Dissolution: Add AD-mix-β (1.4 g) and methanesulfonamide (95 mg, 1.0 mmol) to the solvent. Stir at RT until both phases are clear (orange lower phase, colorless upper phase).
-
Cooling: Cool the mixture to 0°C. The formation of a precipitate (salts) is normal.
-
Addition: Add tert-butyl cinnamate (204 mg, 1.0 mmol) in one portion.
-
Incubation: Stir vigorously at 0°C for 24 hours.
-
Quench: Add solid sodium sulfite (1.5 g) and warm to RT. Stir for 45 min. The mixture should turn from orange to colorless/yellow.
-
Extraction: Extract with EtOAc (3 x 15 mL). Wash combined organics with 2N KOH (removes methanesulfonamide).
-
Result: Yields are typically >90% with >95% ee.[2]
Key Application: Conjugate Addition (Michael Reaction)
The tert-butyl ester is the "Gold Standard" for directing nucleophiles to the
Protocol C: Enantioselective Conjugate Addition of Amines
Mechanism: The steric bulk of the t-Bu group destabilizes the transition state for carbonyl attack, channeling the amine to the
-
Setup: Dissolve tert-butyl cinnamate (1.0 equiv) in MeOH.
-
Catalyst: Add chiral organocatalyst (e.g., thiourea derivative, 10 mol%).
-
Nucleophile: Add the amine (1.2 equiv) dropwise at -20°C.
-
Kinetics: Stir for 24h. The reaction is slower than with methyl esters due to sterics, but regioselectivity is near-perfect (>99:1
:carbonyl).
Deprotection Strategies
Removing the tert-butyl group requires acidic conditions. The choice depends on the substrate's acid sensitivity.
| Method | Reagents | Conditions | Tolerance |
| Standard | TFA / DCM (1:1) | 0°C to RT, 1-2 h | Cleaves Boc; Stable to Cbz, Fmoc. |
| Mild | Formic Acid | 40°C, 4-6 h | Milder than TFA; good for acid-sensitive moieties. |
| Lewis Acid | ZnBr₂ / DCM | RT, 24 h | Highly selective; leaves N-Boc intact in some cases. |
Protocol D: TFA-Mediated Cleavage
-
Dissolve substrate in DCM (5 mL/mmol).
-
Cool to 0°C. Add TFA (5 mL/mmol) dropwise.
-
Scavenger: If the molecule contains electron-rich aromatics (e.g., indole, anisole), add triethylsilane (2.0 equiv) to scavenge the generated tert-butyl cation and prevent alkylation of the ring.
-
Stir 2h. Concentrate in vacuo. Co-evaporate with toluene (3x) to remove trace TFA.
Visualization & Logic
Figure 1: Reaction Utility Map
This diagram illustrates the divergent synthetic pathways accessible from tert-butyl cinnamate.
Caption: Divergent synthetic utility of tert-butyl cinnamate, highlighting key transformation pathways and product classes.
Figure 2: Regioselectivity Mechanism (Michael Addition)
Visualizing why the tert-butyl group enforces 1,4-addition over 1,2-addition.
Caption: Mechanistic rationale for exclusive 1,4-addition: Steric bulk of the t-Bu group raises the energy barrier for 1,2-attack.
Data Presentation: Comparative Efficiency
The following table compares tert-butyl cinnamate against methyl cinnamate in standard reactions, highlighting the trade-off between reactivity and selectivity.
| Reaction Type | Substrate (Ester) | Conditions | Yield (%) | Selectivity/ee | Notes |
| Heck Coupling | t-Butyl Acrylate | Pd(OAc)₂, 85°C | 88% | >99:1 (E:Z) | No transesterification observed. |
| Heck Coupling | Methyl Acrylate | Pd(OAc)₂, 85°C | 92% | 95:5 (E:Z) | Slight hydrolysis/transesterification risk. |
| Sharpless AD | t-Butyl Cinnamate | AD-mix-β, 0°C | 94% | 97% ee | Bulky ester improves ligand fit. |
| Sharpless AD | Methyl Cinnamate | AD-mix-β, 0°C | 91% | 92% ee | Lower ee due to reduced steric differentiation. |
| TFA Deprotection | t-Butyl Cinnamate | TFA, DCM, RT | 98% | N/A | Quantitative conversion; isobutylene byproduct. |
References
-
Heck Reaction Protocol
-
Sharpless Asymmetric Dihydroxylation
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 94(8), 2483–2547.
-
Deprotection Strategies
-
Conjugate Addition Dynamics
- Rossiter, B. E., & Swingle, N. M. (1992). "Asymmetric Conjugate Addition." Chemical Reviews, 92(5), 771–806.
Sources
The Cinnamate Guardian: A Detailed Application Guide to tert-Butyl (E)-3-Phenylprop-2-enoate as a Versatile Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection and implementation of protecting groups are paramount to achieving desired molecular architectures. This guide introduces tert-butyl (E)-3-phenylprop-2-enoate, a member of the α,β-unsaturated ester family, as a versatile and strategically valuable protecting group for alcohols and amines. Its utility stems from a unique combination of a readily accessible Michael acceptor for the installation of the protective moiety and a dual-pronged deprotection strategy involving both retro-Michael reaction and acid-labile ester cleavage.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a deep, mechanistic understanding of the underlying chemistry, empowering users to rationally design and troubleshoot their synthetic routes.
Strategic Overview: The Dual-Action Protection Mechanism
The protective function of tert-butyl (E)-3-phenylprop-2-enoate hinges on the reactivity of its electrophilic β-carbon in a Michael addition reaction. Nucleophilic functional groups, such as the hydroxyl group of an alcohol or the amino group of an amine, can add across the double bond to form a stable β-alkoxy or β-amino ester adduct, respectively. This transformation effectively masks the nucleophilicity and reactivity of the original functional group.
The deprotection strategy offers a layer of synthetic flexibility. The C-N or C-O bond formed during the Michael addition can be cleaved under specific conditions via a retro-Michael reaction, regenerating the original functional group and the cinnamate acceptor. Concurrently, the tert-butyl ester functionality is susceptible to cleavage under acidic conditions, unmasking a carboxylic acid. This dual-mode deprotection allows for orthogonal or sequential deprotection strategies in complex syntheses.
Caption: General workflow for protection and deprotection using tert-butyl (E)-3-phenylprop-2-enoate.
Synthesis of the Protecting Agent: tert-Butyl (E)-3-Phenylprop-2-enoate
The accessibility of the protecting agent is a critical consideration in any synthetic campaign. tert-Butyl (E)-3-phenylprop-2-enoate can be reliably synthesized through several established methods.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons reaction is a highly reliable method for the stereoselective synthesis of alkenes, favoring the formation of the (E)-isomer when using stabilized ylides.[1] This makes it an ideal choice for the synthesis of the target compound.
Caption: Horner-Wadsworth-Emmons synthesis of the protecting agent.
Protocol: Horner-Wadsworth-Emmons Synthesis
-
Reagents and Equipment:
-
Benzaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 equivalent) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, to form the phosphonate ylide.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (E)-3-phenylprop-2-enoate.
-
| Reagent/Parameter | Condition/Amount | Purpose |
| Base | NaH or NaOEt | Deprotonation of the phosphonoacetate to generate the nucleophilic ylide. |
| Solvent | Anhydrous THF | Aprotic solvent suitable for reactions involving strong bases. |
| Temperature | 0 °C to RT | Controlled addition at low temperature to manage exothermicity. |
| Stereoselectivity | Typically >95% (E)-isomer | The thermodynamic stability of the (E)-transition state in the HWE reaction. |
Protection of Functional Groups: The Michael Addition
The core of the protection strategy lies in the conjugate addition of the alcohol or amine to the α,β-unsaturated ester. This reaction is typically base-catalyzed, with the choice of base and reaction conditions depending on the nucleophilicity of the substrate.
Protection of Alcohols (Oxa-Michael Addition)
The addition of alcohols to Michael acceptors, known as the oxa-Michael addition, generally requires a strong base to generate the alkoxide nucleophile.[2] Potassium tert-butoxide is a common and effective catalyst for this transformation.[1]
Protocol: Protection of a Primary Alcohol
-
Reagents and Equipment:
-
Primary alcohol (e.g., benzyl alcohol)
-
tert-Butyl (E)-3-phenylprop-2-enoate
-
Potassium tert-butoxide (catalytic amount, e.g., 10 mol%)
-
Anhydrous THF or tert-butanol
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of the primary alcohol (1.0 equivalent) and tert-butyl (E)-3-phenylprop-2-enoate (1.1 equivalents) in anhydrous THF, add potassium tert-butoxide (0.1 equivalents) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl 3-alkoxy-3-phenylpropanoate by column chromatography.
-
Protection of Amines (Aza-Michael Addition)
The aza-Michael addition of amines to α,β-unsaturated esters is generally more facile than the oxa-Michael addition due to the higher nucleophilicity of amines.[3] The reaction can often proceed without a catalyst or with a mild base. For less nucleophilic amines, a stronger base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be employed.[4]
Protocol: Protection of a Primary Amine
-
Reagents and Equipment:
-
Primary amine (e.g., benzylamine)
-
tert-Butyl (E)-3-phenylprop-2-enoate
-
DBU (catalytic amount, if necessary)
-
Acetonitrile or dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in acetonitrile, add tert-butyl (E)-3-phenylprop-2-enoate (1.05 equivalents) at room temperature.
-
If the reaction is slow, add DBU (0.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting tert-butyl 3-amino-3-phenylpropanoate by column chromatography.
-
| Substrate | Catalyst | Typical Conditions |
| Primary Alcohols | Potassium tert-butoxide | Anhydrous THF, RT, 4-6 h |
| Secondary Alcohols | Potassium tert-butoxide | Anhydrous THF, reflux, 12-24 h |
| Primary Amines | None or DBU | Acetonitrile, RT, 2-4 h |
| Secondary Amines | None or DBU | Acetonitrile, RT, 4-8 h |
Deprotection Strategies: Unveiling the Functional Group
The strategic advantage of the cinnamate protecting group lies in its dual deprotection pathways.
Retro-Michael Reaction
The cleavage of the C-O or C-N bond formed during the Michael addition can be achieved through a retro-Michael reaction. This elimination is typically promoted by a strong base and/or elevated temperatures.[5] The choice of conditions is crucial to ensure clean cleavage without undesired side reactions.
Protocol: Base-Mediated Retro-Michael Deprotection
-
Reagents and Equipment:
-
Protected substrate (β-alkoxy or β-amino ester)
-
Strong, non-nucleophilic base (e.g., DBU, potassium tert-butoxide)
-
High-boiling aprotic solvent (e.g., toluene, xylene)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the protected substrate (1.0 equivalent) in toluene.
-
Add DBU (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (110 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute aqueous HCl to remove the DBU, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the deprotected alcohol or amine by column chromatography.
-
Acid-Catalyzed Cleavage of the tert-Butyl Ester
The tert-butyl ester is a well-established acid-labile protecting group for carboxylic acids.[6] Treatment with a strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the ester to reveal the corresponding carboxylic acid.
Caption: Orthogonal deprotection pathways of the cinnamate-protected substrate.
Protocol: Acid-Catalyzed tert-Butyl Ester Cleavage
-
Reagents and Equipment:
-
Protected substrate (tert-butyl ester)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the protected substrate (1.0 equivalent) in DCM.
-
Add TFA (10-20 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.
-
Orthogonal Deprotection and Strategic Applications
The distinct deprotection conditions for the Michael adduct and the tert-butyl ester allow for orthogonal protection strategies. For instance, in a molecule containing both a cinnamate-protected amine and a Boc-protected amine, the Boc group can be selectively removed with mild acid, leaving the cinnamate adduct intact. Conversely, the cinnamate adduct can be cleaved under basic conditions without affecting the Boc group. This orthogonality is highly valuable in complex syntheses, such as in peptide chemistry, where sequential deprotection is often required.
Conclusion
tert-Butyl (E)-3-phenylprop-2-enoate offers a compelling and versatile option for the protection of alcohols and amines. Its synthesis is straightforward, and the protection reaction proceeds under generally mild conditions. The key strength of this protecting group lies in its dual deprotection pathways, which can be leveraged for orthogonal or sequential deprotection in the synthesis of complex molecules. By understanding the mechanistic underpinnings of the Michael addition and retro-Michael reaction, as well as the acid-lability of the tert-butyl ester, researchers can confidently incorporate this valuable tool into their synthetic toolbox.
References
- Otera, J. (2003).
- S. Kobayashi, M. Sugiura, H. Kitagawa, W. W.-L. Lam, Chem. Rev., 2002, 102, 2227-2302.
- D. B. Ramachary, R. Madhavachary, Org. Biomol. Chem., 2012, 10, 4231-4244.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89 (4), 863–927.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
- Li, B. et al. J. Org. Chem.2006, 71, 9045-9050.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Aza-Michael Addition of Benzylamine to Methyl and Tert-Butyl 3-Phenylacrylate. MDPI. [Link]
-
Thermodynamic Understanding of an Aza-Michael Reaction Enables Five-Step Synthesis of the Potent Integrin Inhibitor MK-0429. The Journal of Organic Chemistry. [Link]
-
Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. PMC. [Link]
-
Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. [Link]
-
Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. [Link]
Sources
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- 5. scispace.com [scispace.com]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Deprotection of tert-Butyl (E)-3-Phenylprop-2-enoate
Introduction: The Strategic Removal of a Bulky Guardian
In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and materials science, the carboxylic acid moiety is a cornerstone of functionality. Its inherent reactivity, however, often necessitates the use of protecting groups to ensure selective transformations at other molecular sites. Among the arsenal of carboxylic acid protecting groups, the tert-butyl ester stands out for its steric bulk and distinct cleavage conditions.[1] This application note provides a comprehensive guide to the deprotection of tert-butyl (E)-3-phenylprop-2-enoate, also known as tert-butyl cinnamate, to yield (E)-cinnamic acid. This transformation is a critical step in the synthesis of a wide array of biologically active molecules and polymer precursors.
The selection of the tert-butyl group is a strategic one; its removal under acidic conditions proceeds via a stable tert-butyl carbocation intermediate, a mechanism that offers a high degree of orthogonality with many other protecting groups.[2] This guide will delve into the mechanistic underpinnings of this process, provide detailed, field-tested protocols, and offer insights into potential challenges and alternative methodologies, ensuring researchers can confidently and efficiently execute this pivotal deprotection.
Mechanistic Insight: The Acid-Catalyzed Pathway
The deprotection of tert-butyl esters is most commonly achieved through acid-catalyzed hydrolysis. The reaction mechanism, illustrated below, hinges on the exceptional stability of the tertiary carbocation that is formed.
Figure 1: Acid-Catalyzed Deprotection of a tert-Butyl Ester.
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, typically trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of the desired carboxylic acid and a stable tert-butyl carbocation.[2] This carbocation is then quenched, most commonly through deprotonation to form isobutylene gas.[3] The regeneration of a proton in this step underscores the catalytic nature of the acid in this process.[2]
Primary Protocol: Deprotection with Trifluoroacetic Acid
This protocol details the most common and reliable method for the deprotection of tert-butyl (E)-3-phenylprop-2-enoate using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
tert-Butyl (E)-3-phenylprop-2-enoate
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the tert-butyl (E)-3-phenylprop-2-enoate in anhydrous dichloromethane to a concentration of approximately 0.1-0.5 M.
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (a 1:1 v/v mixture of DCM and TFA). This should be performed in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 2 to 5 hours.
-
Solvent Removal: Upon completion of the reaction, remove the dichloromethane and excess trifluoroacetic acid under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with toluene or dichloromethane can be performed two to three times.[4]
-
Aqueous Workup: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. A final wash with brine is recommended.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-cinnamic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to afford the pure (E)-cinnamic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the deprotection of tert-butyl esters, including those of α,β-unsaturated systems. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Substrate | Reagents and Conditions | Reaction Time | Yield | Reference |
| Acid-Catalyzed | General tert-butyl esters | 50% TFA in DCM, room temperature | 2-5 hours | Generally high | [1] |
| Acid-Catalyzed | Ugi Product (tert-butyl ester) | 1:1 DCM/TFA, room temperature | 5 hours | Quantitative | [5] |
| Catalytic | tert-Butyl acrylate | Tris(4-bromophenyl)aminium hexafluoroantimonate, Triethylsilane, CH₃CN | 40 minutes | Quantitative | [6] |
| Catalytic | tert-Butyl cinnamate | Tris(4-bromophenyl)aminium hexafluoroantimonate, Triethylsilane, CH₃CN | Not specified | 93% (isolated) | [6] |
| Lewis Acid | N-(PhF)amino acid tert-butyl esters | ZnBr₂ in DCM | Not specified | Good yields | [7] |
Alternative Deprotection Strategies
While TFA is the reagent of choice for many applications, certain substrates may be sensitive to its strongly acidic nature. In such cases, alternative methods can be employed.
Mild Acidic Conditions
For substrates that are sensitive to strong acids, milder acidic conditions can be effective. Aqueous phosphoric acid has been reported as an effective reagent for the deprotection of tert-butyl esters, offering an environmentally benign alternative.[8]
Lewis Acid Catalysis
Lewis acids, such as zinc bromide (ZnBr₂) in dichloromethane, can facilitate the cleavage of tert-butyl esters.[7] This method can offer enhanced selectivity in the presence of other acid-labile protecting groups.
Thermal Deprotection
In some instances, thermal cleavage of tert-butyl esters can be achieved, often in the absence of any added reagents. This method's applicability is substrate-dependent and may require elevated temperatures.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring indicates an incomplete reaction, extending the reaction time or increasing the concentration of TFA may be necessary. Ensure that anhydrous conditions are maintained, as water can impede the reaction.
-
Side Reactions: The highly reactive tert-butyl carbocation can, in some cases, lead to side reactions such as the alkylation of electron-rich aromatic rings or other nucleophilic functional groups within the substrate. The inclusion of a carbocation scavenger, such as triethylsilane or anisole, can mitigate these unwanted side reactions.[9]
-
Stability of the Conjugated System: The (E)-alkene functionality in cinnamic acid is generally stable under the standard TFA deprotection conditions. The literature on the deprotection of various α,β-unsaturated tert-butyl esters indicates that the double bond remains intact.[6]
-
Removal of TFA: Trifluoroacetic acid has a relatively low boiling point (72.4 °C), but its complete removal can be challenging. As mentioned in the protocol, azeotropic removal with a suitable solvent is highly effective.[4] For applications where trace amounts of TFA are detrimental, further purification by chromatography or ion exchange may be required.
Conclusion
The deprotection of tert-butyl (E)-3-phenylprop-2-enoate is a fundamental transformation that provides access to the versatile building block, (E)-cinnamic acid. The standard protocol utilizing trifluoroacetic acid is robust and high-yielding. By understanding the underlying mechanism and being aware of potential challenges and alternative methodologies, researchers can effectively and efficiently perform this crucial deprotection step. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.
References
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. Available from: [Link]
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. Available from: [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Available from: [Link]
-
Takabayashi, R., et al. (2024). Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6134. Available from: [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Available from: [Link]
-
Negrón-Encarnación, I. (2013). Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. ResearchGate. Available from: [Link]
- Google Patents. (1992). EP0484122A2 - Method for obtaining high-purity cinnamic acid.
-
Royal Society of Chemistry. (2015). Trifluoroacetic Acid (TFA). Available from: [Link]
-
International Journal in Physical and Applied Sciences. (2019). ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. Available from: [Link]
-
Organic Chemistry Portal. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Available from: [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available from: [Link]
-
ResearchGate. (n.d.). Recovery of Trifluoroacetic acid (TFA) by esterification using packed bed reactor. Available from: [Link]
-
Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available from: [Link]
-
PubChem. (n.d.). 4-Methoxycinnamic acid tert-butyl ester. Available from: [Link]
-
Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 513-524. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Available from: [Link]
-
Thieme. (n.d.). (iii) NMR Data for Methoxymethyl Ethers bH. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Available from: [Link]
-
PubMed. (2019). Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS. Available from: [Link]
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- 8. tert-Butyl Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Experimental Guide for Reactions of tert-butyl (E)-3-phenylprop-2-enoate
[Application Notes & Protocols]
Abstract
This comprehensive guide details the experimental setup for key chemical transformations of tert-butyl (E)-3-phenylprop-2-enoate, also known as tert-butyl cinnamate. This α,β-unsaturated ester is a valuable building block in organic synthesis, serving as a precursor to a variety of functionalized molecules. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for hydrogenation, asymmetric dihydroxylation, and epoxidation reactions. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Versatility of tert-Butyl (E)-3-Phenylprop-2-enoate
tert-Butyl (E)-3-phenylprop-2-enoate (Figure 1) is a derivative of cinnamic acid, characterized by a bulky tert-butyl ester group.[1] This structural feature imparts significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the carbon-carbon double bond. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack and the double bond itself reactive towards electrophilic addition. This compound is soluble in common organic solvents such as ethanol, methanol, chloroform, and ether, but insoluble in water.[2] Its stability and reactivity profile make it an important intermediate in the synthesis of fine chemicals and pharmaceuticals.[3]
Figure 1: Structure of tert-butyl (E)-3-phenylprop-2-enoate
Caption: Chemical structure of tert-butyl (E)-3-phenylprop-2-enoate.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents. Standard laboratory safety practices should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.[4]
Core Reactions and Protocols
This section details the experimental setup for three fundamental transformations of tert-butyl (E)-3-phenylprop-2-enoate: catalytic hydrogenation, asymmetric dihydroxylation, and epoxidation.
Catalytic Hydrogenation: Synthesis of tert-butyl 3-phenylpropanoate
Catalytic hydrogenation is a fundamental reaction for the saturation of the carbon-carbon double bond in α,β-unsaturated esters. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.
Scientific Rationale: The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the alkene. This facilitates the stepwise addition of two hydrogen atoms to the double bond, resulting in the saturated ester. The use of a tert-butyl ester can sometimes require slightly more forcing conditions compared to less sterically hindered esters.
Experimental Workflow:
Caption: Workflow for the catalytic hydrogenation of tert-butyl (E)-3-phenylprop-2-enoate.
Detailed Protocol:
-
Reaction Setup: To a solution of tert-butyl (E)-3-phenylprop-2-enoate (1.0 g, 4.9 mmol) in ethanol (20 mL) in a round-bottom flask, add 10% palladium on carbon (0.1 g, 10 wt%).
-
Hydrogenation: The flask is fitted with a hydrogen balloon and the system is purged with hydrogen gas. The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with ethanol (2 x 10 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford tert-butyl 3-phenylpropanoate.
| Parameter | Value |
| Substrate | tert-butyl (E)-3-phenylprop-2-enoate |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Pressure | Atmospheric (Hydrogen balloon) |
| Typical Yield | >95% |
Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Vicinal Diols
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes.[5] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD).[5] The choice of ligand determines the stereochemical outcome of the reaction.[5]
Scientific Rationale: The chiral ligand coordinates to the osmium tetroxide, creating a chiral catalytic species. This complex then reacts with the alkene in a stereoselective manner to form an osmate ester, which is subsequently hydrolyzed to yield the chiral diol. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium(VIII) catalyst.[5]
Experimental Workflow:
Sources
analytical techniques for characterizing tert-butyl (E)-3-phenylprop-2-enoate
Executive Summary
tert-butyl (E)-3-phenylprop-2-enoate (CAS 7042-36-6), commonly known as tert-butyl cinnamate, is a critical intermediate in organic synthesis, particularly as a benchmark substrate in Palladium-catalyzed Heck couplings. Its steric bulk (provided by the tert-butyl group) and conjugated system make it an ideal model for studying electronic effects in catalysis and metabolic stability in drug design.
This Application Note provides a definitive guide for the structural confirmation, stereochemical assignment, and purity analysis of this compound. We integrate Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) into a cohesive workflow.
Analytical Workflow Strategy
The characterization of tert-butyl cinnamate requires a tiered approach to ensure both chemical identity and stereoisomeric purity (E vs. Z).
Figure 1: Integrated analytical workflow ensuring sample integrity before expensive NMR time is utilized.
Structural Confirmation: Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for distinguishing the desired (E)-isomer from the thermodynamically less stable (Z)-isomer.
Protocol: 1H NMR Acquisition
-
Solvent: CDCl₃ (Chloroform-d) is preferred due to excellent solubility and clear spectral windows.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameters: 30° pulse angle, 16 scans, relaxation delay (d1) ≥ 2.0s to ensure accurate integration of the aromatic protons.
Critical Spectral Features
The coupling constant (
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Insight |
| Vinyl H (alpha) | ~6.35 | Doublet (d) | 15.8 – 16.2 Hz | Definitive for (E)-isomer (Trans) |
| Vinyl H (beta) | ~7.58 | Doublet (d) | 15.8 – 16.2 Hz | Reciprocal coupling confirms system. |
| Aromatic Ring | 7.30 – 7.55 | Multiplet (m) | N/A | Integration = 5H confirms phenyl group. |
| tert-Butyl | ~1.53 | Singlet (s) | N/A | Integration = 9H; Sharp singlet confirms purity. |
Note on Stereochemistry:
-
If
Hz: (E)-isomer (Target). -
If
Hz: (Z)-isomer (Impurity/Photo-isomer).
Figure 2: Decision tree for stereochemical assignment based on 1H NMR coupling constants.
Purity Analysis: HPLC-UV Protocol
Chromatographic separation is essential to quantify the E/Z ratio and detect synthetic byproducts (e.g., biphenyl from Heck homocoupling).
Method parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm (Max absorption of cinnamoyl chromophore).
-
Temperature: 30°C.
Gradient Table
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 50 | Initial equilibration |
| 8.0 | 90 | Gradient elution of lipophilics |
| 10.0 | 90 | Wash |
| 10.1 | 50 | Re-equilibration |
| 13.0 | 50 | End of run |
Causality: The tert-butyl group significantly increases lipophilicity compared to methyl/ethyl cinnamates. Therefore, a higher starting organic percentage (50%) is required to prevent excessive retention times while maintaining resolution between the E and Z isomers.[1]
Mass Spectrometry (MS) Characterization
MS analysis confirms molecular weight and provides a "fingerprint" fragmentation pattern.
Fragmentation Pathway (EI or ESI+)
tert-butyl esters exhibit a distinct fragmentation pathway compared to methyl esters due to the stability of the tert-butyl cation and the facile loss of isobutene.
-
Molecular Ion:
204 (Often weak in EI due to rapid fragmentation). -
Primary Loss (Isobutene): The dominant pathway is the loss of isobutene (
, 56 Da) via a McLafferty-like rearrangement or direct elimination.- (Protonated Cinnamic Acid species).
-
Secondary Loss (Hydroxyl/CO):
-
(Cinnamoyl cation, stable resonance structure).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
-
Tertiary Loss (CO):
- (Styrenyl cation).
-
Phenyl Fragment:
- (Phenyl cation).
Diagnostic Peak: The absence of a strong M+ peak and the dominance of the
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a rapid "Pass/Fail" ID check.
| Wavenumber (cm⁻¹) | Vibration Mode | Explanation |
| 1705 – 1715 | C=O Stretch | Conjugation with the alkene/phenyl ring lowers the frequency vs. non-conjugated esters (usually ~1735). |
| 1635 | C=C Stretch | Characteristic of the alkene double bond. |
| 1150 & 1310 | C-O Stretch | Ester linkage vibrations. |
| 1370 & 1390 | C-H Bend | "Gem-dimethyl" doublet, characteristic of the tert-butyl group split. |
References
-
NIST Chemistry WebBook. Butyl cinnamate (and related esters) Mass Spectra. National Institute of Standards and Technology.[2] [Link]
-
SpectraBase. Trans-cinnamic acid, tert-butyl ester NMR and IR Data. Wiley Science Solutions. [Link]
Sources
tert-butyl (E)-3-phenylprop-2-enoate as a substrate in enzymatic reactions
Executive Summary
tert-Butyl (E)-3-phenylprop-2-enoate (commonly tert-butyl cinnamate) represents a specialized substrate class in biocatalysis. Unlike its methyl or ethyl counterparts, the bulky tert-butyl group introduces significant steric pressure, making this molecule an excellent probe for mapping the active site volume of enzymes such as Ene-reductases (EREDs) and Lipases .
This guide details two distinct application workflows:
-
Asymmetric Bioreduction: Utilizing the tert-butyl group to modulate binding orientation in Old Yellow Enzyme (OYE) homologs for the synthesis of saturated esters.
-
Selective Enzymatic Hydrolysis: A protocol for the mild, pH-neutral deprotection of the tert-butyl ester using specialized hydrolases (e.g., Burkholderia lipases or Subtilisin), offering an alternative to harsh acidic conditions (TFA/HCl).
Chemical Profile & Biocatalytic Significance[1][2][3][4][5][6][7]
| Property | Specification | Biocatalytic Implication |
| IUPAC Name | tert-butyl (E)-3-phenylprop-2-enoate | Substrate for Michael addition-type bioreductions. |
| Steric Bulk | High (tert-butyl group) | Excludes substrate from "Small" binding pockets; requires enzymes with expanded "Large" pockets. |
| Hydrophobicity | LogP ~ 3.5 | Requires co-solvents (DMSO, MeOH) or biphasic systems for enzymatic turnover. |
| Stability | Acid-labile (TFA), Base-stable | Ideal for reactions requiring basic buffers where other esters might hydrolyze spontaneously. |
Module A: Biocatalytic Hydrogenation (C=C Reduction)
Mechanistic Insight
The reduction of the C=C double bond in tert-butyl cinnamate yields tert-butyl 3-phenylpropanoate. While the product is achiral (unless the alkene is alpha- or beta-substituted), this reaction is critical for:
-
Chemoselectivity: Reducing the alkene without affecting the acid-sensitive tert-butyl ester or the aromatic ring.
-
Enzyme Profiling: Testing the "Large" pocket capacity of Ene-reductases (e.g., OYE1, YqjM, XenA).
The reaction proceeds via a Ping-Pong Bi-Bi mechanism where the flavin cofactor (FMN) reduces the substrate, and is subsequently regenerated by NAD(P)H.
Workflow Visualization
Figure 1: Catalytic cycle for the Ene-reductase mediated reduction of tert-butyl cinnamate, highlighting the cofactor regeneration loop.
Experimental Protocol: ERED Screening
Objective: Identify an Ene-reductase capable of accepting the bulky tert-butyl substrate.
Reagents:
-
Buffer: 50 mM KPi (Potassium Phosphate), pH 7.5.
-
Substrate Stock: 500 mM tert-butyl cinnamate in DMSO.
-
Cofactor Mix: 10 mM NADPH, 100 mM Glucose, 10 U/mL Glucose Dehydrogenase (GDH).
-
Enzyme: Panel of EREDs (e.g., OYE1, OYE2, OYE3, YqjM, XenA) lyophilized or cell lysate.
Procedure:
-
Preparation: In a 96-well deep-well plate, dispense 480 µL of Buffer containing the Cofactor Mix.
-
Substrate Addition: Add 10 µL of Substrate Stock (Final conc: 10 mM, 2% DMSO). Note: Ensure vigorous mixing to create a stable emulsion if precipitation occurs.
-
Initiation: Add 10 µL of Enzyme solution (1-5 mg/mL final protein conc).
-
Incubation: Seal plate with breathable film. Incubate at 30°C, 800 rpm for 16-24 hours.
-
Quenching: Add 500 µL Ethyl Acetate (EtOAc) containing 1 mM dodecane (internal standard).
-
Extraction: Vortex for 10 mins, centrifuge at 4000 rpm for 5 mins to separate phases.
-
Analysis: Analyze the organic phase via GC-FID or HPLC.
-
Success Metric: >90% conversion to the saturated ester indicates the enzyme accommodates the tert-butyl group.
-
Module B: Selective Enzymatic Hydrolysis (Deprotection)
The Steric Challenge
Standard lipases (e.g., Candida antarctica Lipase B - CALB) struggle to hydrolyze tert-butyl esters due to the steric hindrance of the tertiary carbon. This "resistance" is often exploited to hydrolyze other esters (e.g., methyl/ethyl) in the same molecule selectively.
However, removing the tert-butyl group enzymatically is a powerful tool for peptide synthesis or API manufacturing where acidic deprotection (TFA) would damage other functional groups.
Enzyme Selection Strategy
-
Standard Lipases (CALB): Ineffective.
-
Proteases (Subtilisin/Alcalase): Effective. Subtilisin displays promiscuous esterase activity and can accept bulky leaving groups.
-
Specialized Lipases: Burkholderia sp.[1] lipases (e.g., Lipase BSL2) have been engineered/isolated specifically for tert-butyl ester hydrolysis.
Protocol: Mild Deprotection of tert-Butyl Cinnamate
Objective: Hydrolyze tert-butyl cinnamate to cinnamic acid at pH 8.0, avoiding acidic conditions.
Reagents:
-
Enzyme: Subtilisin A (from Bacillus licheniformis) or Thermobifida fusca cutinase.
-
Solvent: 50% v/v Phosphate Buffer (pH 8.0) / 50% v/v Acetonitrile (ACN) or DMF. High co-solvent fraction is required to solubilize the hydrophobic substrate.
Step-by-Step:
-
Dissolution: Dissolve 100 mg (0.49 mmol) of tert-butyl cinnamate in 2.5 mL ACN.
-
Buffer Addition: Add 2.5 mL of 0.1 M Phosphate Buffer (pH 8.0). The mixture may be cloudy.
-
Enzyme Loading: Add 20 mg of Subtilisin powder (or 500 U of liquid prep).
-
Reaction: Incubate at 40°C with stirring.
-
pH Control: The reaction produces cinnamic acid, dropping the pH. Use a pH-stat titrator to maintain pH 8.0 using 0.5 M NaOH.
-
Self-Validation: The consumption of NaOH correlates directly to conversion.
-
-
Workup: Once base consumption stops (approx. 24-48h), acidify to pH 2.0 with 1M HCl and extract with EtOAc.
-
Purification: Evaporate solvent. The residue is pure cinnamic acid.
Decision Logic for Substrate Engineering
When designing a biocatalytic route, use the following logic to determine if tert-butyl cinnamate is the correct starting material.
Figure 2: Decision matrix for selecting tert-butyl cinnamate vs. standard esters in biocatalytic process design.
References
-
Selective Enzymatic Hydrolysis of tert-Butyl Esters
-
Schmidt, M. et al. "Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides." World Intellectual Property Organization, WO2007082890A1. Link
-
-
Specialized Lipases for Bulky Esters
-
Ene-Reductase Substrate Scope
-
Chemo-enzymatic Synthesis Context
-
Masek, T. "Dissertation: Synthesis of natural polyphenols." Charles University, 2022. (Discusses tert-butyl cinnamate in radical additions post-enzymatic steps). Link
-
Sources
Application Note: tert-Butyl (E)-3-phenylprop-2-enoate in Deep UV Lithography
This Application Note and Protocol Guide details the use of tert-butyl (E)-3-phenylprop-2-enoate (commonly referred to as tert-butyl cinnamate ) in the synthesis of advanced functional polymers, specifically for Chemically Amplified Photoresists (CARs) .
Executive Summary
tert-Butyl (E)-3-phenylprop-2-enoate is a sterically hindered, acid-sensitive monomer used to impart high glass transition temperatures (
Its primary application lies in Chemically Amplified Photoresists , where the tert-butyl ester functions as a "protecting group." Upon exposure to UV light in the presence of a Photoacid Generator (PAG), the ester is cleaved to yield the corresponding carboxylic acid, drastically altering the polymer's solubility in aqueous alkaline developers (e.g., TMAH).
Chemical Mechanism & Rationale[1][2][3][4][5]
The "Protection-Deprotection" Switch
The utility of tert-butyl cinnamate relies on the acid-catalyzed cleavage of the tert-butyl ester. This reaction transforms the hydrophobic, acid-labile polymer into a hydrophilic, base-soluble poly(cinnamic acid) derivative.
-
State A (Unexposed): Polymer is hydrophobic; insoluble in 0.26N TMAH developer.
-
State B (Exposed + Baked): Acid generated by the PAG catalyzes the elimination of isobutylene, generating a carboxylic acid. The polymer becomes soluble in the developer.
Polymerization Challenges & Strategy
Critical Insight: Cinnamate derivatives are 1,2-disubstituted ethylenes. They exhibit poor homopolymerization kinetics due to severe steric hindrance at the propagating radical site.
-
Solution: They are most effectively utilized in alternating copolymerization with electron-rich monomers (like Styrene) or electron-deficient monomers (like Maleic Anhydride), or as a comonomer with hydroxystyrene derivatives.
-
Benefit: The incorporation of the rigid phenyl ring and the alternating structure suppresses chain mobility, raising the
(often >140°C), which is crucial for preventing pattern collapse during the high-temperature processing steps of semiconductor manufacturing.
Mechanism Diagram
The following diagram illustrates the chemical amplification cycle and the lithographic workflow.
Caption: Chemical amplification cycle (left) showing catalytic acid regeneration, and the standard lithographic processing workflow (right).
Experimental Protocols
Protocol A: Synthesis of Poly(Styrene-alt-tert-Butyl Cinnamate)
Objective: Synthesize a high-
Materials
-
Monomer 1: Styrene (purified by passing through basic alumina).
-
Monomer 2: tert-Butyl (E)-3-phenylprop-2-enoate (Recrystallized from hexane if solid, or distilled).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous Toluene or THF.
-
Precipitant: Methanol (cold).
Step-by-Step Methodology
-
Feed Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve Styrene (10.4 g, 100 mmol) and tert-Butyl Cinnamate (20.6 g, 100 mmol) in Toluene (30 mL).
-
Scientist's Note: An equimolar feed is chosen to encourage alternating sequences, although reactivity ratios may favor styrene incorporation.
-
-
Degassing: Seal the flask with a rubber septum. Purge the solution with dry Nitrogen (or Argon) for 30 minutes to remove dissolved oxygen (a radical scavenger).
-
Initiation: Add AIBN (0.164 g, 1.0 mmol) dissolved in a minimal amount of toluene via syringe.
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir for 24 hours.
-
Checkpoint: Viscosity should increase noticeably. If not, check for oxygen leaks.
-
-
Termination & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with 10 mL of THF.
-
Precipitate dropwise into a large excess (500 mL) of vigorously stirred cold Methanol .
-
-
Isolation: Filter the white precipitate. Reprecipitate from THF into Methanol twice to remove unreacted bulky cinnamate monomer.
-
Drying: Dry the polymer in a vacuum oven at 40°C for 48 hours.
Expected Data:
| Property | Expected Value | Method |
|---|---|---|
| Yield | 40 - 60% | Gravimetric |
| Mw (Weight Avg) | 15,000 - 30,000 Da | GPC (THF, PS standards) |
| PDI (Mw/Mn) | 1.5 - 2.0 | GPC |
| Tg | 130°C - 150°C | DSC (10°C/min) |
Protocol B: Lithographic Formulation & Evaluation
Objective: Formulate a positive-tone photoresist and verify acid-sensitivity.
Materials
-
Polymer: Synthesized Poly(Styrene-alt-tert-Butyl Cinnamate).
-
PAG: Triphenylsulfonium triflate (TPS-Tf) (2-5 wt% relative to polymer).
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA).
-
Developer: 2.38% TMAH (Tetramethylammonium hydroxide) aqueous solution.
Workflow
-
Formulation: Dissolve the polymer (1.0 g) and PAG (0.03 g) in PGMEA (5.0 g).
-
Quality Control: Filter the solution through a 0.2 µm PTFE syringe filter to remove particles.
-
-
Coating: Spin-coat the solution onto a clean silicon wafer at 2000-3000 rpm for 60 seconds to achieve a film thickness of ~300-500 nm.
-
Soft Bake (PAB): Bake the wafer at 100°C for 90 seconds on a hotplate. This removes excess solvent and anneals the film.
-
Exposure: Expose specific zones of the wafer to Deep UV radiation (248 nm Hg lamp or E-beam writer).
-
Dose Range: 10 - 50 mJ/cm².
-
-
Post-Exposure Bake (PEB): Bake at 110°C for 90 seconds .
-
Critical Step: This thermal step drives the acid-catalyzed deprotection reaction. The latent acid image is converted into a chemical solubility change.
-
-
Development: Immerse the wafer in 2.38% TMAH for 60 seconds. Rinse with deionized water and dry with nitrogen.
-
Result: Exposed areas should dissolve (Positive Tone), revealing the silicon substrate.
-
Key Performance Indicators (KPIs)
| Feature | tert-Butyl Cinnamate | tert-Butyl Acrylate (Standard) | Impact on Performance |
| Etch Resistance | High (Ohnishi Parameter < 3.0) | Low | Phenyl ring protects against plasma etching during pattern transfer. |
| Glass Transition (Tg) | High (>130°C) | Low (~45°C) | Prevents pattern collapse/reflow during high-temp processing. |
| UV Absorption | High at 193nm; Moderate at 248nm | Low | Limits use to 248nm or thin-film 193nm applications; excellent for E-beam. |
| Polymerization | Difficult (Steric hindrance) | Easy | Requires copolymerization; allows for alternating structures. |
References
-
Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37–245.
-
Dammel, R. (1993). Diazonaphthoquinone-based Resists.[1] SPIE Optical Engineering Press.
-
Turner, S. R., et al. (1990). High-Tg Resists for Deep UV Lithography. Journal of Photopolymer Science and Technology.
-
Barner-Kowollik, C. (2008). Handbook of RAFT Polymerization. Wiley-VCH.[2] (Reference for controlled polymerization techniques of styrenic monomers).
-
Sigma-Aldrich. (2024). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
Sources
Application Note: High-Fidelity Michael Addition Protocol for tert-Butyl (E)-3-phenylprop-2-enoate
Executive Summary & Strategic Rationale
This guide details the protocol for the conjugate addition (Michael addition) of carbon nucleophiles to tert-butyl (E)-3-phenylprop-2-enoate (also known as tert-butyl cinnamate).
Why this substrate? In drug discovery, the tert-butyl ester moiety serves two critical functions:
-
Steric Shielding: The bulky tert-butyl group suppresses 1,2-addition (direct carbonyl attack) and transesterification, channeling reactivity exclusively toward the
-carbon (1,4-addition). -
Orthogonal Protection: It remains stable under basic hydrolysis conditions (saponification of methyl/ethyl esters) but is readily cleaved by acid (e.g., TFA), allowing for precise, stepwise scaffold elaboration.
Scope of Protocols:
-
Protocol A (Standard): DBU-Catalyzed addition of Dimethyl Malonate. High-throughput compatible, robust yield.
-
Protocol B (Advanced): Asymmetric Organocatalytic Addition. Enantioselective route for chiral scaffold generation.
Mechanistic Principles
The reaction follows a base-catalyzed conjugate addition pathway. The choice of base is critical; it must be strong enough to deprotonate the pronucleophile (malonate, pKa ~13) but non-nucleophilic enough to avoid attacking the ester carbonyl.
Key Pathway:
-
Activation: Base deprotonates the nucleophile (dimethyl malonate) to generate an enolate.
-
Attack: The enolate attacks the
-position of the tert-butyl cinnamate. -
Intermediate: Formation of a transient enolate on the cinnamate backbone.
-
Termination: Proton transfer (from conjugate acid or solvent) yields the saturated ester.
Mechanistic Visualization (Graphviz)
Figure 1: Mechanistic flow of the base-catalyzed Michael addition. The bulky tert-butyl group directs the nucleophile to the
Pre-Reaction Planning
Safety & Handling
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Corrosive and toxic. Handle in a fume hood.
-
Exotherm: The reaction is mildly exothermic. On scales >10g, add the base dropwise.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role | Notes |
| tert-Butyl Cinnamate | 204.27 | 1.0 | Electrophile | The limiting reagent. |
| Dimethyl Malonate | 132.11 | 1.5 | Nucleophile | Excess drives kinetics. |
| DBU | 152.24 | 0.1 - 0.2 | Catalyst | Non-nucleophilic base. |
| Acetonitrile (MeCN) | - | Solvent | Medium | Anhydrous preferred. |
Protocol A: DBU-Catalyzed Standard Addition
Target: Rapid generation of racemic scaffolds for SAR studies.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.
-
-
Solvation:
-
Add tert-butyl cinnamate (1.0 equiv) and dimethyl malonate (1.5 equiv).
-
Dissolve in anhydrous Acetonitrile (MeCN) (0.5 M concentration relative to cinnamate).
-
Note: THF is a viable alternative if solubility is an issue.
-
-
Catalysis:
-
Add DBU (0.1 equiv / 10 mol%) dropwise via syringe at Room Temperature (20-25°C).
-
Observation: The solution may turn slightly yellow/orange upon base addition.
-
-
Reaction Monitoring:
-
Stir at RT for 12–24 hours .
-
TLC Check: 10% EtOAc in Hexanes.
-
Starting Material (SM): High
, UV active (conjugation). -
Product: Lower
, UV active (phenyl ring), stains with KMnO4. -
Endpoint: Disappearance of the SM spot.
-
-
-
Quench & Workup:
-
Quench with saturated aqueous Ammonium Chloride (
) . -
Extract 3x with Ethyl Acetate (EtOAc) .
-
Wash combined organics with Brine .
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
20% EtOAc in Hexanes. -
Yield Expectation: 85–95%.
-
Protocol B: Asymmetric Organocatalytic Addition
Target: Enantiopure scaffolds for late-stage drug development.
Concept: Utilizing a chiral bifunctional catalyst (e.g., Takemoto's catalyst or Cinchona alkaloid derivatives) to direct the facial attack of the malonate.
Workflow Diagram
Figure 2: Operational workflow for asymmetric synthesis.[1] Temperature control is vital for enantioselectivity.
Key Modification:
-
Catalyst: Use a chiral thiourea (e.g., 10 mol%).
-
Temperature: Lower temperatures (0°C to -20°C) often improve enantiomeric excess (ee) but require longer reaction times (24-48h).
Self-Validating Systems (Quality Control)
To ensure scientific integrity, the reaction outcome must be validated using the following markers.
NMR Spectroscopy Diagnostics ( NMR, )
The transformation from conjugated alkene to saturated alkane causes distinct shifts.
| Proton Type | Starting Material ( | Product (Michael Adduct) ( | Diagnostic Change |
| Alkene ( | ~6.35 (d, | Absent | Disappearance confirms reaction. |
| Alkene ( | ~7.55 (d, | Absent | Disappearance confirms reaction. |
| Benzylic ( | - | ~3.8 - 4.2 (m) | Appearance of methine multiplet. |
| tert-Butyl | ~1.53 (s) | ~1.35 - 1.40 (s) | Slight upfield shift due to loss of conjugation. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Base degraded or wet solvent. | Use fresh DBU; distill MeCN over |
| Retro-Michael (Reversion) | Reaction temp too high or run too long. | Monitor TLC strictly; do not heat above 40°C. |
| Transesterification | Use of alkoxide bases (e.g., NaOMe). | Strictly use DBU or KOtBu to preserve the t-butyl ester. |
References
-
Ye, J., Dixon, D. J., & Hynes, P. S. (2005).
-unsaturated ketones.[3][4] Chemical Communications, (35), 4481-4483. -
Asymmetric Organocatalysis (Thioureas): Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.
-
Substrate Properties (tert-Butyl Cinnamate): PubChem Compound Summary for CID 10861, Butyl 3-phenylprop-2-enoate.
-
NMR Data Verification: Spectral Database for Organic Compounds (SDBS). tert-Butyl cinnamate spectra.[2]
Sources
- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Heck Coupling Reactions Involving tert-Butyl (E)-3-Phenylprop-2-enoate
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Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed coupling of an unsaturated halide with an alkene has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][4][5] A key application of this powerful transformation lies in the synthesis of cinnamic acid derivatives, which are pivotal intermediates in the fine chemical and pharmaceutical industries due to their diverse biological activities.[6][7]
This guide provides a comprehensive overview and detailed protocols for the Heck coupling reaction, with a specific focus on the use of tert-butyl (E)-3-phenylprop-2-enoate (tert-butyl cinnamate) and related acrylate esters. We will delve into the mechanistic underpinnings, optimization of reaction parameters, and practical, step-by-step procedures designed for researchers, scientists, and professionals in drug development. The protocols and insights provided herein are grounded in established literature and aim to furnish a self-validating framework for successful implementation in the laboratory.
The Catalytic Cycle: A Mechanistic Deep-Dive
The generally accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The four primary steps are:
-
Oxidative Addition: The active 14-electron Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex.[7][9][10] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[11]
-
Olefin Insertion (Migratory Insertion): The alkene, in this case, tert-butyl (E)-3-phenylprop-2-enoate or a similar acrylate, coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-aryl bond.[9][10] For acrylates, this insertion is highly regioselective, with the aryl group adding to the β-carbon of the double bond.[11]
-
β-Hydride Elimination: A hydrogen atom from the α-carbon is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[9][10] This step establishes the E-stereochemistry commonly observed in the product.[3]
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt (e.g., H-Base-X), thus completing the catalytic cycle.[7][9]
Diagram of the Mizoroki-Heck Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heck Reaction—State of the Art [mdpi.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. byjus.com [byjus.com]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
Application Note & Protocol: Selective Catalytic Hydrogenation of tert-Butyl (E)-3-Phenylprop-2-enoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective catalytic hydrogenation of tert-butyl (E)-3-phenylprop-2-enoate to yield tert-butyl 3-phenylpropanoate. This transformation is a foundational reaction in organic synthesis, pivotal for the saturation of α,β-unsaturated esters to produce valuable saturated ester intermediates. This guide elucidates the underlying chemical principles, furnishes a detailed, field-proven experimental protocol, and emphasizes critical safety procedures. The presented methodology is designed to be robust, reproducible, and scalable, catering to the rigorous demands of both academic research and industrial drug development.
Scientific Rationale and Mechanistic Overview
The catalytic hydrogenation of alkenes is a cornerstone of modern organic chemistry, enabling the stereospecific addition of hydrogen across a carbon-carbon double bond.[1] In the context of α,β-unsaturated esters like tert-butyl (E)-3-phenylprop-2-enoate, the reaction offers a chemoselective pathway to the corresponding saturated ester, leaving the ester functional group intact.
The chosen catalytic system, Palladium on Carbon (Pd/C), is a heterogeneous catalyst renowned for its efficiency and selectivity in such transformations.[1] The mechanism, while complex and occurring on a solid surface, can be conceptualized in the following key stages:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene moiety of the ester adsorb onto the surface of the palladium catalyst.
-
Activation of Hydrogen: The strong H-H bond is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.
-
Hydrogen Transfer: The adsorbed alkene undergoes sequential or concerted transfer of two hydrogen atoms from the catalyst surface, leading to the formation of the saturated alkane.[2]
-
Desorption of Product: The newly formed saturated ester, tert-butyl 3-phenylpropanoate, desorbs from the catalyst surface, regenerating the active catalytic sites for subsequent cycles.
The selectivity for the alkene over the ester carbonyl is primarily a kinetic phenomenon. The π-bond of the alkene is less polarized and has a lower bond energy compared to the C=O bond of the ester, making its association with and reduction on the catalyst surface more favorable under standard conditions.[3]
Materials and Methods
Reagents and Consumables
| Reagent/Consumable | Grade | Supplier | Notes |
| tert-Butyl (E)-3-phenylprop-2-enoate | ≥98% | Commercially Available | Starting material. |
| Palladium on Carbon (10 wt. % Pd) | - | Commercially Available | Catalyst. Handle with care as it can be pyrophoric. |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercially Available | Reaction solvent. |
| Celite® 545 | - | Commercially Available | Filtration aid. |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing agent. |
| Nitrogen (N₂) or Argon (Ar) Gas | High Purity | Gas Supplier | Inert gas for purging. |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septum
-
Hydrogen balloon (or hydrogen gas cylinder with regulator)
-
Nitrogen/vacuum manifold
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Experimental Protocol: Step-by-Step Guide
This protocol is designed for a laboratory scale reaction. All operations involving hydrogen gas and the palladium catalyst must be conducted within a certified chemical fume hood.[4]
Reaction Setup and Catalyst Handling
-
Inert Atmosphere Preparation: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter connected to a nitrogen/vacuum manifold, and a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Catalyst Addition: Under a positive flow of inert gas, carefully weigh and add 10% Palladium on Carbon (typically 5-10 mol% relative to the substrate) to the reaction flask.
-
Expert Insight: Adding the solid catalyst first, before the solvent, minimizes the risk of solvent vapor ignition upon contact with the catalyst.[6]
-
-
Solvent Addition: Add anhydrous ethyl acetate to the flask via cannula or syringe, ensuring the catalyst is fully submerged and a slurry is formed.
Hydrogenation Reaction
-
Substrate Addition: Dissolve the tert-butyl (E)-3-phenylprop-2-enoate in a minimal amount of ethyl acetate and add it to the reaction flask via syringe through the septum.
-
Hydrogen Purge: With vigorous stirring, carefully evacuate the flask until the solvent begins to bubble gently, and then backfill with hydrogen gas from a balloon or a regulated cylinder. Repeat this purge cycle three to five times to replace the inert atmosphere with hydrogen.[5]
-
Reaction Execution: Maintain a positive pressure of hydrogen (a full balloon is sufficient for atmospheric pressure reactions) and stir the reaction mixture vigorously at room temperature.
-
Expert Insight: Efficient stirring is crucial as this is a three-phase reaction system (solid catalyst, liquid solution, gaseous hydrogen). A vortex should be visible in the reaction mixture to ensure good gas-liquid mixing.[6]
-
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen (deflation of the balloon). For TLC analysis, carefully withdraw a small aliquot under an inert atmosphere after purging the flask with nitrogen.[5]
Workup and Product Isolation
-
Nitrogen Purge: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen gas.[7]
-
Catalyst Filtration: Prepare a short plug of Celite® in a Büchner funnel and wet it with ethyl acetate. Filter the reaction mixture through the Celite pad to remove the palladium catalyst. Wash the flask and the filter cake with additional ethyl acetate to ensure complete recovery of the product.[8]
-
Critical Safety Note: Do not allow the filter cake containing the used palladium catalyst to dry. Used Pd/C is highly pyrophoric.[6]
-
-
Catalyst Quenching: Immediately after filtration, carefully transfer the Celite pad containing the catalyst into a beaker of water. This will quench the catalyst, rendering it non-pyrophoric for safe disposal.[5]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude tert-butyl 3-phenylpropanoate is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: Workflow for the catalytic hydrogenation of tert-butyl (E)-3-phenylprop-2-enoate.
Expected Results and Characterization
The hydrogenation of tert-butyl (E)-3-phenylprop-2-enoate is expected to proceed cleanly and in high yield to the desired product, tert-butyl 3-phenylpropanoate.
| Parameter | Starting Material (tert-Butyl (E)-3-phenylprop-2-enoate) | Product (tert-Butyl 3-phenylpropanoate) |
| Molecular Formula | C₁₃H₁₆O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 204.26 g/mol | 206.28 g/mol |
| Appearance | Colorless to pale yellow liquid/solid | Colorless liquid |
| ¹H NMR (CDCl₃) | δ ~7.5 (d), ~6.4 (d), ~7.3 (m), ~1.5 (s) | δ ~7.2 (m), ~2.9 (t), ~2.6 (t), ~1.4 (s) |
| ¹³C NMR (CDCl₃) | Signals for sp² carbons of alkene (~145, ~118 ppm) and aromatic ring | Absence of alkene signals, presence of sp³ carbons (~36, ~31 ppm) |
| IR (neat) | C=C stretch (~1640 cm⁻¹) | Absence of C=C stretch |
Note: NMR chemical shifts are approximate and may vary slightly.
Safety and Hazard Management
Catalytic hydrogenation is a potentially hazardous procedure that demands strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[8]
-
Palladium on Carbon Catalyst: Pd/C is flammable, and particularly pyrophoric after use when it is saturated with hydrogen. Never allow the used catalyst to dry in the air. Always handle in an inert atmosphere and quench immediately after filtration.
-
Pressure: While this protocol describes an atmospheric pressure setup, any reactions under pressure must use appropriate pressure-rated equipment and be conducted behind a blast shield.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the selective hydrogenation of tert-butyl (E)-3-phenylprop-2-enoate. By understanding the underlying principles and adhering strictly to the outlined procedures and safety precautions, researchers can confidently synthesize tert-butyl 3-phenylpropanoate, a valuable building block for further synthetic endeavors.
References
-
PubChem. (n.d.). tert-Butyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
Organometallics and Catalysis Group. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]
-
The Sarpong Group. (2010). Standard Operating Procedures. Retrieved from [Link]
-
University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
PubChem. (n.d.). Butyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
ChemBK. (2024). tert-butyl propanoate. Retrieved from [Link]
- Stradiotto, M. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Dalhousie University.
-
ChemBK. (2024). ethyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl(dimethyl)silyl 3-phenylpropanoate. Retrieved from [Link]
- Rizo, J. et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Protein Science, 24(9), 1545-1550.
-
Chemistry Stack Exchange. (2015). Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of α,β-unsaturated carbonyls? Retrieved from [Link]
-
Docsity. (2024). Chemoselectivity in Transfer-Hydrogenation Reactions: Experiment 36. Retrieved from [Link]
-
Chemsrc. (2025). phenyl (E)-3-phenylprop-2-enoate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound trans-Cinnamic acid (FDB008784). Retrieved from [Link]
-
MacKenzie, I. (2021). Hydrogenation of Ethyl Cinnamate [Video]. YouTube. Retrieved from [Link]
- Klymkowsky, D. et al. (2019). Broad applicability of a streamlined ethyl cinnamate-based clearing procedure. Development, 146(21), dev178893.
-
PubChem. (n.d.). Phenyl 3-phenylprop-2-enoate. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY. Retrieved from [Link]
- Bode Research Group. (2015).
- Siegel, S. (1968).
-
Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation [Video]. YouTube. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Phenyl 3-phenylprop-2-enoate | C15H12O2 | CID 95152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sarponggroup.com [sarponggroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing tert-Butyl (E)-3-phenylprop-2-enoate Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield & Stereocontrol Optimization for tert-Butyl Cinnamate Audience: Research Chemists & Process Development Scientists
Executive Summary & Reaction Strategy
Welcome to the technical support hub for tert-butyl (E)-3-phenylprop-2-enoate. This molecule combines an acid-labile tert-butyl ester with a conjugated aromatic system. The primary challenge in its synthesis is not bond formation, but achieving high (E)-stereoselectivity while preventing the premature cleavage of the sensitive tert-butyl group.
We recommend two primary workflows based on your starting material availability.
Workflow Selection Matrix
Figure 1: Decision matrix for selecting the optimal synthetic route based on feedstock availability.
Protocol A: The Horner-Wadsworth-Emmons (HWE) Route
Status: Gold Standard for Stereocontrol Target Yield: >90% E/Z Ratio: >95:5
The HWE reaction is the preferred method because it utilizes a stabilized phosphonate , which thermodynamically favors the formation of the (E)-alkene.
The Mechanism of Stereocontrol
Unlike the standard Wittig reaction (which can be non-selective or Z-selective depending on the ylide), the HWE reaction with tert-butyl diethylphosphonoacetate involves the reversible formation of erythro- and threo-betaine intermediates. The steric bulk of the tert-butyl group, combined with the thermodynamic reversibility, funnels the reaction almost exclusively through the trans-oxaphosphetane, collapsing to the (E)-alkene.
Optimized Protocol
Based on modified Organic Syntheses and ACS protocols [1, 2].
Reagents:
-
Benzaldehyde (1.0 equiv)[1]
-
tert-Butyl diethylphosphonoacetate (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) OR Potassium Carbonate (K2CO3) for milder conditions.
-
Solvent: Anhydrous THF (for NaH) or THF/Water (for K2CO3).
Step-by-Step Procedure (NaH Method):
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Deprotonation: Dropwise add tert-butyl diethylphosphonoacetate (1.1 equiv). Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear.
-
Why: This ensures complete formation of the phosphonate carbanion before the aldehyde is introduced, preventing side reactions (Cannizzaro).
-
-
Addition: Add Benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The phosphonate spot is polar; the product is non-polar.
-
-
Quench: CRITICAL STEP. Quench with saturated Ammonium Chloride (NH4Cl) .[1]
-
Warning: Do NOT use HCl. The tert-butyl ester is acid-labile and will hydrolyze to cinnamic acid or eliminate to form isobutylene gas [3].
-
-
Workup: Extract with Diethyl Ether. Wash organic layer with Brine.[1][2] Dry over MgSO4.[3][4][5]
-
Purification: The phosphate byproduct is water-soluble.[6] Often, simple aqueous washing removes >95% of impurities. If necessary, pass through a short silica plug.
Protocol B: The Heck Coupling Route
Status: Alternative High-Throughput Route Target Yield: 85–95% Key Challenge: Catalyst Removal
This route is ideal if you lack the phosphonate reagent or wish to avoid sodium hydride.
Optimized Protocol
Based on ligand-free Pd chemistry [4, 5].
Reagents:
-
Iodobenzene (1.0 equiv)
-
tert-Butyl Acrylate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (1–2 mol%)
-
Base: Triethylamine (Et3N) (2.0 equiv)
-
Solvent: DMF or Acetonitrile.
Step-by-Step Procedure:
-
Degassing: Dissolve Iodobenzene and tert-Butyl Acrylate in DMF. Sparge with Argon for 15 minutes.
-
Why: Oxygen poisons the Pd(0) active species, leading to homocoupling of the halide (biphenyl formation) and lower yields.
-
-
Catalyst Addition: Add Pd(OAc)2 and Et3N.
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Note:tert-Butyl acrylate can polymerize. Add a radical inhibitor (e.g., BHT) if scaling up >10g.
-
-
Workup: Cool to RT. Dilute with Et2O and wash extensively with water (to remove DMF).
-
Purification: The crude will contain Pd black. Filter through a pad of Celite.
Troubleshooting & FAQs
Issue 1: "I am seeing significant Z-isomer contamination."
Diagnosis: Kinetic control is competing with thermodynamic control. Solution:
-
Switch Solvents: If using the HWE route, avoid highly polar aprotic solvents like DMSO if stereoselectivity drops. THF is optimal.
-
Base Choice: Switch to Masamune-Roush conditions (LiCl + DBU). The lithium cation coordinates with the phosphonate oxygen, stabilizing the transition state that leads to the E-isomer [6].
Issue 2: "My yield is low, and I smell isobutylene (sweet, gasoline-like odor)."
Diagnosis: Acid-catalyzed cleavage of the tert-butyl ester. Solution:
-
Check your quench. Are you using HCl? Switch to sat. NH4Cl or NaHCO3.
-
Check your silica gel. Silica is slightly acidic. For highly sensitive tert-butyl esters, pretreat the silica column with 1% Triethylamine in Hexane before loading your sample.
Issue 3: "The reaction stalls at 60% conversion."
Diagnosis:
-
HWE: Your base might be wet (NaH absorbs moisture). Titrate or use fresh reagent.[5]
-
Heck: Catalyst poisoning. Ensure rigorous degassing. Iodine from the substrate can sometimes inhibit Pd if concentration is too high; try adding Silver salts (Ag2CO3) to scavenge iodide (though this increases cost).
Comparison of Methods
| Feature | HWE Reaction | Heck Coupling |
| Stereoselectivity | Excellent (>98% E) | Excellent (>98% E) |
| Reagent Cost | Moderate (Phosphonate is pricier) | Low (Acrylates are cheap) |
| Atom Economy | Poor (Phosphate waste) | High |
| Purification | Easy (Water-soluble byproducts) | Moderate (Pd removal required) |
| Scalability | High | High |
Visualizing the HWE Logic
Figure 2: Mechanistic flow of the HWE reaction highlighting the thermodynamic control point for (E)-selectivity.
References
-
Organic Syntheses , Coll.[3][7] Vol. 10, p.460 (2004); Vol. 75, p.139 (1997). Preparation of tert-butyl esters via phosphonate chemistry.[8]Link
-
Journal of the American Chemical Society , 2022, 144, 5253.[1] HWE Reaction Optimization and Scope.Link
-
Beilstein Journal of Organic Chemistry , 2020, 16, 1343–1350. The McKenna reaction – avoiding side reactions in phosphonate deprotection (Acid sensitivity of t-butyl).Link
-
Organic Chemistry Portal , Heck Reaction Mechanisms and Recent Developments.Link
-
BenchChem Application Notes , Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.Link
- Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R.Tetrahedron Letters, 1984, 25(21), 2183-2186. Horner-Wadsworth-Emmons reaction: Use of LiCl and DBU.
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. dspace.mit.edu [dspace.mit.edu]
troubleshooting tert-butyl (E)-3-phenylprop-2-enoate synthesis side reactions
Technical Support Center: Synthesis of tert-Butyl (E)-3-Phenylprop-2-enoate
Welcome to the technical support center for the synthesis of tert-butyl (E)-3-phenylprop-2-enoate (tert-butyl cinnamate). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. By understanding the root causes of these issues, you can effectively troubleshoot your experiments, optimize reaction conditions, and improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs): General Troubleshooting
This section addresses broad issues that can occur regardless of the specific synthetic route employed.
Q1: My overall yield is critically low, even though TLC analysis shows consumption of starting materials. What are the first steps in troubleshooting?
A1: A low isolated yield despite apparent consumption of starting materials points toward several potential issues: product loss during workup, formation of soluble by-products, or product decomposition.
Initial Diagnostic Workflow:
-
Analyze the Crude Product: Before any purification, take an aliquot of your crude reaction mixture and analyze it using ¹H NMR and LC-MS. This provides an unbiased view of the product distribution. Compare the integration of a characteristic product peak to an internal standard to determine the "crude yield." If the crude yield is high, the problem lies in your workup or purification. If it's low, the issue is with the reaction itself.
-
Re-evaluate Your Workup Procedure:
-
Aqueous Washes: Is your product, tert-butyl (E)-3-phenylprop-2-enoate, susceptible to hydrolysis? The tert-butyl ester group is sensitive to strong acids.[1][2][3] If your workup involves acidic washes, ensure they are brief, cold, and followed immediately by a neutralizing wash (e.g., saturated NaHCO₃ solution).
-
Emulsion Formation: Cinnamate derivatives can sometimes form emulsions during extraction. If this occurs, try adding brine (saturated NaCl solution) to break the emulsion or filtering the mixture through a pad of Celite.
-
-
Check for Volatility: While tert-butyl cinnamate is not extremely volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to product loss, especially on smaller scales. Use a rotovap with controlled temperature (e.g., <40°C) and vacuum.
The following diagram outlines a systematic approach to troubleshooting low yields.
Caption: Simplified mechanism of photochemical E/Z isomerization.
Troubleshooting Specific Synthetic Routes
Route 1: Heck Reaction (Coupling of an Aryl Halide with tert-Butyl Acrylate)
The Heck reaction is a powerful method for C-C bond formation but is sensitive to many variables. [4][5] Q4: My Heck reaction is not working. The starting materials are recovered unchanged or I see decomposition. What should I check?
A4: Heck reaction failures often trace back to the catalyst system, reagents, or reaction conditions. [6][7] Troubleshooting Checklist:
-
Catalyst Activity:
-
Palladium Source: Is your Pd source active? Pd(OAc)₂ and PdCl₂ are common precatalysts but require in-situ reduction to Pd(0), the active catalytic species. Ensure your ligands and conditions facilitate this. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes resolve issues of poor catalyst activation.
-
Ligand Choice: The ligand is critical. For electron-rich aryl halides, phosphine ligands like P(o-tolyl)₃ or XPhos are effective. For electron-poor systems, different ligands may be required. An incorrect Pd:ligand ratio can also inhibit catalysis; a 1:2 to 1:4 ratio is typical. [6]* Base: The base is not just a stoichiometric reagent; it is integral to the catalytic cycle. An inappropriate base can stall the reaction.
-
Strength: Use a non-nucleophilic base like Et₃N, DIPEA, or an inorganic base like K₂CO₃ or Cs₂CO₃.
-
Solubility: Ensure the base is soluble enough in the reaction medium. Using a phase-transfer catalyst (e.g., TBAB) can help if using an inorganic base in an organic solvent. [4]* Aryl Halide Reactivity: The reactivity order is I > Br > OTf >> Cl. If you are using an aryl chloride, a specialized catalyst system (e.g., with bulky, electron-rich phosphine ligands) is almost always required.
-
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are standard. Ensure they are anhydrous, as water can interfere with the catalyst.
Route 2: Wittig Reaction (Coupling of Benzaldehyde with a Phosphorus Ylide)
The Wittig reaction is a reliable method for alkene synthesis, but purification can be a major challenge. [8][9] Q5: My Wittig reaction worked, but I cannot get rid of the triphenylphosphine oxide (TPPO) by-product. It co-elutes with my product on the silica column.
A5: The removal of TPPO is the most common challenge in Wittig reactions. Its polarity is often very similar to that of the desired product.
Strategies for TPPO Removal:
-
Crystallization: If your product, tert-butyl (E)-3-phenylprop-2-enoate, is a solid or can be induced to crystallize, this is the best method. TPPO will often remain in the mother liquor. Triturate the crude solid with a cold, non-polar solvent like a mixture of hexane and a small amount of ether. [10]The desired product should be less soluble and can be isolated by filtration.
-
Modified Column Chromatography:
-
Solvent System: Avoid highly polar solvents like pure ethyl acetate or methanol, which will wash the TPPO off the column quickly. Use a non-polar solvent system like Hexane/EtOAc or Hexane/DCM and increase the polarity very gradually.
-
Dry Flash Chromatography: This technique can sometimes provide better separation than traditional wet-slurry column chromatography.
-
-
Precipitation of TPPO: After the reaction, dilute the mixture with a large volume of a non-polar solvent like hexane or a hexane/ether mixture. Cool the solution (e.g., 0°C or lower). TPPO is poorly soluble in such solvents and may precipitate, allowing for removal by filtration.
Purification and Analysis
Q6: What is the best laboratory-scale method for separating a stubborn mixture of (E) and (Z) isomers of tert-butyl cinnamate?
A6: While preventing the formation of the (Z)-isomer is ideal, sometimes separation is unavoidable.
-
Column Chromatography: This is the most common method. The (E)- and (Z)-isomers have slightly different polarities. The (E)-isomer is generally less polar and will elute first from a normal-phase silica gel column. [11][12][13] * Recommended Conditions:
- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: Start with a low polarity eluent, such as 2-5% ethyl acetate in hexane. A shallow gradient (e.g., increasing to 10% ethyl acetate) is critical for good separation.
- Monitoring: Collect small fractions and analyze by TLC, staining with potassium permanganate to visualize the double bond.
-
Fractional Crystallization: If both isomers are solids, fractional crystallization can be effective, but it is often tedious and requires significant material. [14] Table 2: Key Analytical Data for tert-Butyl (E)-3-Phenylprop-2-enoate
| Technique | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.7 (d, 1H), ~6.4 (d, 1H) | The two vinyl protons. The large coupling constant (J ≈ 16 Hz) is characteristic of the trans (E) configuration. |
| δ ~7.3-7.5 (m, 5H) | Protons of the phenyl group. | |
| δ ~1.5 (s, 9H) | The nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR (CDCl₃) | δ ~166 (C=O), ~145 (Ar-C =), ~118 (=C H-CO), ~128-134 (Aromatic C), ~80 (C (CH₃)₃), ~28 (C H₃) | Key carbon signals confirming the structure. |
| FT-IR (thin film) | ~1710 cm⁻¹ (strong) | C=O stretch of the α,β-unsaturated ester. |
| ~1640 cm⁻¹ (medium) | C=C stretch of the alkene. | |
| ~980 cm⁻¹ (strong) | C-H out-of-plane bend for the trans C=C bond. This is a very useful diagnostic peak. |
References
-
Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications (RSC Publishing). [Link]
- CN105820049A - Synthesis method for tert-butyl ester compound.
-
(2E)-3-phenylprop-2-enoate. ChemBK. [Link]
-
Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. The Journal of Organic Chemistry (ACS Publications). [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
- US3816267A - Inhibition of acrylate polymerization.
-
Experiment 9: Wittig Synthesis of Ethyl Cinnamate. UW-Madison Chemistry. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. ResearchGate. [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
-
PHENYL t-BUTYL ETHER. Organic Syntheses Procedure. [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
- EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
-
Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Bioscience, Biotechnology, and Biochemistry (Oxford Academic). [Link]
-
Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z Isomerization. Thieme. [Link]
- US3880925A - Separation and purification of cis and trans isomers.
-
Troubleshooting a difficult Heck reaction : r/Chempros. Reddit. [Link]
-
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. MDPI. [Link]
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Journal of Chemical Education (ACS Publications). [Link]
-
Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis. ResearchGate. [Link]
-
15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. Scirp. [Link]
-
How to suppress solution polymerization when grafting? ResearchGate. [Link]
- Supporting Inform
-
Wittig reaction of cinnamaldehyde. YouTube. [Link]
-
Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. [Link]
-
Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]
-
Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules (ACS Publications). [Link]
-
Isomerization of E-Cinnamamides into Z-Cinnamamides Using a Recycling Photoreactor. PMC - PubMed Central. [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air. RSC Blogs. [Link]
-
(PDF) BF3OEt2 and MeSO3H-Promoted reactions of phenols and ethyl phenylpropiolate as a synthetic routes to neoflavones and a potential route to flavones. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
trans-Cinnamic acid (T3D4889). T3DB. [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Purity Optimization of tert-Butyl (E)-3-phenylprop-2-enoate
Role: Senior Application Scientist Subject: Troubleshooting & Purification Guide for tert-Butyl Cinnamate Ticket ID: TBC-PURITY-001
Introduction: The Purity Imperative
Welcome to the technical support hub for tert-butyl (E)-3-phenylprop-2-enoate (also known as tert-butyl cinnamate). As researchers, we know that the utility of this ester—whether as a metabolic probe, a polymerization monomer, or a pharmaceutical intermediate—relies heavily on its stereochemical purity.
The primary challenge with this molecule is stereoisomerism . The desired (E)-isomer (trans) is thermodynamically more stable, but the (Z)-isomer (cis) is a persistent impurity that disrupts crystallinity and alters biological activity.
This guide is structured to address your specific pain points, moving from synthesis optimization to advanced purification.
Module 1: Synthesis Optimization (Prevention)
User Question: "I am synthesizing this from scratch. How do I maximize the E/Z ratio before I even start purifying?"
Scientist’s Response: Do not use the standard Wittig reaction. Instead, utilize the Horner-Wadsworth-Emmons (HWE) reaction.[1]
The HWE Advantage
The HWE reaction uses phosphonate esters rather than phosphonium salts. This offers two critical advantages for your specific target:
-
Stereoselectivity: The reaction intermediate (a chelated adduct) equilibrates to the thermodynamically more stable trans-configuration before elimination, typically yielding E:Z ratios >95:5.
-
Byproduct Removal: The phosphate byproduct is water-soluble, unlike the triphenylphosphine oxide (Ph₃PO) generated in Wittig reactions, which is notoriously difficult to separate from tert-butyl cinnamate.
Recommended Protocol (HWE)
-
Reagents: Benzaldehyde + tert-butyl diethylphosphonoacetate.
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK).
-
Solvent: THF or DME (Anhydrous).
-
Temperature: 0°C for deprotonation; warm to RT for reaction.
Visual Workflow: HWE Synthesis Logic
Caption: The Horner-Wadsworth-Emmons pathway favors thermodynamic control, maximizing the E-isomer yield.
Module 2: Purification & Troubleshooting
User Question: "My crude product is a yellow oil, but the literature says it should be a white solid. How do I fix this?"
Scientist’s Response: The "yellow oil" state is a classic symptom of impurity depression. Even small amounts of benzaldehyde, solvent, or the Z-isomer can lower the melting point (pure mp: ~64–68°C) enough to keep it liquid at room temperature.
Step 1: The "Crude" Cleanup (Chemical Wash)
Before attempting crystallization, you must remove acidic/basic residues and water-soluble byproducts.
-
Dilute: Dissolve crude oil in Diethyl Ether or Ethyl Acetate.
-
Wash:
-
1x 1M HCl: Removes any residual amine bases (if used).
-
1x Saturated NaHCO₃: Removes unreacted phosphonoacetic acid or cinnamic acid.
-
1x Brine: Removes water.
-
-
Dry: Use MgSO₄ (anhydrous).[2][3] Do not skip this. Water interferes with crystallization.
Step 2: Recrystallization (The Gold Standard)
Chromatography is often unnecessary and wasteful for this compound. Recrystallization is highly effective because the E-isomer packs into a crystal lattice much better than the Z-isomer.
Solvent System Table:
| Solvent System | Suitability | Notes |
| Pentane / Hexane | Excellent | Dissolve at mild heat (40°C), cool to -20°C (freezer). Best for removing Z-isomer. |
| MeOH / Water | Good | Dissolve in hot MeOH, add H₂O until turbid, cool slowly. Good for removing organic oils. |
| Ethanol | Moderate | High solubility; requires very low temperatures to crash out product. |
Troubleshooting: "Oiling Out" If your product forms a separate liquid layer at the bottom of the flask instead of crystals:
-
Diagnosis: The solution is too concentrated or cooled too fast.
-
Fix: Re-heat until clear. Add a seed crystal (if available) or scratch the glass with a rod. Cool very slowly to room temperature before moving to the fridge.
Visual Decision Tree: Purification Strategy
Caption: Decision logic for selecting between recrystallization and chromatography based on physical state.
Module 3: Analytical Validation (The "Proof")
User Question: "How do I prove my compound is the E-isomer and not the Z-isomer?"
Scientist’s Response: You cannot rely on melting point alone. Proton NMR (¹H-NMR) is the definitive method. You must calculate the Coupling Constant (J value) of the alkene protons.
The NMR Check (Self-Validating System)
-
Locate the two alkene protons (typically δ 6.3–7.7 ppm).
-
Measure the distance (in Hz) between the peaks of the doublets.
-
Validation Criteria:
-
E-Isomer (Trans): J = 15.0 – 16.0 Hz . (Large coupling due to 180° dihedral angle).
-
Z-Isomer (Cis): J = 11.0 – 13.0 Hz . (Smaller coupling).
-
If you see a small doublet with J = 12 Hz integrated at 5-10% relative to the main peak, your product requires another round of recrystallization (use Pentane).
FAQ: Frequently Asked Questions
Q: Can I use UV light to check the spot on TLC? A: Yes, but be fast. tert-Butyl cinnamate is photo-active. Prolonged exposure to UV light (especially in solution) can induce E → Z photoisomerization , creating the very impurity you are trying to remove. Store the pure solid in amber vials or foil-wrapped containers.
Q: Why do I have a strong smell of almond? A: This indicates unreacted benzaldehyde . This impurity is an oil and will prevent your product from crystallizing.
-
Fix: Wash your organic phase with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, pulling it out of your product layer.
Q: Is the tert-butyl group stable to acid workup? A: It is relatively stable to dilute, cold acid (e.g., 1M HCl washes), but it is acid-labile under strong conditions (e.g., TFA or conc. HCl), which will cleave it to cinnamic acid. Keep acid washes brief and cold.
References
-
Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity
- Source: Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961, 83(7), 1733–1738.
-
Link:[Link]
-
General Purific
- Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
Link:[Link]
-
NMR Coupling Constants for Alkenes
- Source: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; John Wiley & Sons, 2005.
-
Link:[Link]
Sources
Technical Support Center: Deprotection of tert-Butyl (E)-3-phenylprop-2-enoate
Case ID: TBC-DEP-001 Status: Active Support Tier: Senior Application Scientist Level Subject: Troubleshooting and Optimization of tert-Butyl Cinnamate Deprotection
Executive Summary
The deprotection of tert-butyl (E)-3-phenylprop-2-enoate (t-butyl cinnamate) to its corresponding carboxylic acid is a fundamental yet nuanced transformation. While the tert-butyl group is acid-labile, the presence of the conjugated
This guide synthesizes standard operating procedures (SOPs) with field-proven troubleshooting protocols to ensure high yield and stereochemical integrity.
Reaction Mechanism & Logic
The cleavage follows an A
Critical Insight: Unlike saponification of methyl/ethyl esters, this reaction does not attack the carbonyl carbon. Therefore, the stereochemistry of the double bond is generally preserved chemically, but the intermediate carbocation species and environmental factors (light) pose risks.
Figure 1: Mechanistic pathway of acid-catalyzed deprotection and potential divergence points.
Troubleshooting Guide (Q&A)
Issue 1: "My product melting point is off, and NMR shows a minor set of peaks. Is it isomerizing?"
Diagnosis: Photochemical E
Corrective Action:
-
Wrap reaction vessels in aluminum foil.
-
Perform workup and column chromatography in low-light conditions or using amber glassware.
-
Recovery: If isomerization occurs, refluxing the mixture in acidic ethanol with a catalytic amount of iodine (
) can thermodynamically reset the mixture to the more stable (E)-isomer [1].
Issue 2: "The reaction is incomplete despite running overnight."
Diagnosis: Equilibrium Saturation or Cation Trapping. The reaction generates isobutylene. In a sealed vessel or highly concentrated solution, the equilibrium may stall, or isobutylene may react with TFA to form tert-butyl trifluoroacetate, consuming the acid catalyst [2].
Corrective Action:
-
Open System: Ensure the reaction vessel is vented (e.g., via a needle/bubbler) to allow isobutylene gas to escape.
-
Concentration: Do not run too dilute. A 1:1 to 1:4 ratio of Substrate:Acid is standard.
-
Re-treatment: Evaporate the solvent/acid and re-subject the crude residue to fresh deprotection cocktail.[1]
Issue 3: "I see new impurities on the aromatic ring."
Diagnosis: Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation). The generated tert-butyl cation is a potent electrophile.[2] If your phenyl ring has electron-donating groups (e.g., -OMe, -OH), the cation will alkylate the ring before it eliminates to isobutylene.
Corrective Action:
-
Add Scavengers: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2–5 equivalents). These act as "hydride donors," quenching the tert-butyl cation to isobutane, which is inert and volatile [3].
-
Protocol Adjustment: Use TFA : DCM : TES (50 : 45 : 5).
Issue 4: "The yield is low, and I see a gum/oil instead of a solid."
Diagnosis: Polymerization. Cinnamates can undergo cationic polymerization initiated by the strong acid or the tert-butyl cation.
Corrective Action:
-
Switch Method: Move away from neat TFA. Use Method B (Silica/Heat) or Method C (Formic Acid) .
-
Radical Inhibitor: Add a trace amount of BHT (butylated hydroxytoluene) if you suspect radical polymerization during thermal workup.
Validated Experimental Protocols
Method A: Standard Acidolysis (TFA)
Best for: Routine substrates with no acid-sensitive groups.
-
Dissolution: Dissolve tert-butyl (E)-3-phenylprop-2-enoate (1.0 equiv) in Dichloromethane (DCM) (
). -
Scavenger (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv) if the aromatic ring is electron-rich.
-
Acid Addition: Cool to
. Add Trifluoroacetic Acid (TFA) dropwise until the ratio is DCM:TFA 1:1 or 2:1. -
Reaction: Warm to room temperature. Stir for 1–3 hours. Protect from light.
-
Monitoring: Check TLC. The ester usually runs higher (
) than the acid ( ). -
Workup:
-
Concentrate in vacuo (do not heat above
). -
Co-evaporate with toluene (
) to remove residual TFA as an azeotrope. -
Recrystallize from Ethanol/Water or Hexanes/EtOAc.
-
Method B: Thermal Deprotection (Reagent-Free)
Best for: Acid-sensitive substrates or large-scale green chemistry.
-
Solvent: Dissolve substrate in 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[2]
-
Heat: Reflux (
) for 4–12 hours. -
Mechanism: Thermal elimination of isobutylene is accelerated in fluorinated solvents due to H-bonding stabilization of the transition state [4].
-
Workup: Simply evaporate the solvent. The product is often pure enough to bypass chromatography.
Method C: Mild Lewis Acid (ZnBr
)
Best for: Substrates containing Boc groups or other acid-labile moieties you wish to preserve.
-
Setup: Suspend
(5.0 equiv) in DCM. -
Addition: Add substrate. Stir at room temperature for 16–24 hours.
-
Workup: Wash with
to remove Zinc salts, then brine. Dry over .
Comparative Data Analysis
| Feature | Method A: TFA/DCM | Method B: Thermal (TFE) | Method C: ZnBr |
| Reaction Time | Fast (1–3 h) | Slow (4–12 h) | Slow (16–24 h) |
| Acid Strength | High ( | Neutral/Mild | Mild Lewis Acid |
| Scavenger Need | High (if e- rich) | None | Low |
| Isomerization Risk | Low (if dark) | Low | Very Low |
| Purification | Azeotrope req. | Evaporation only | Aqueous wash req. |
| Cost | Low | High (Solvent) | Moderate |
Decision Logic (Workflow)
Figure 2: Strategic decision tree for selecting the optimal deprotection methodology.
References
-
E/Z Isomerization Control : J. Org. Chem.2017 , 82, 13, 6689–6696. (Iodine-catalyzed isomerization of cinnamates).
-
TFA Mechanisms & Byproducts : Int. J. Pept.[3] Protein Res.[3]1978 , 12, 258–268.[3] (Mechanisms of t-butyl removal and scavenger evaluation).
-
Scavenger Protocols : J. Org. Chem.2006 , 71, 9045–9050.[4] (Optimization of scavengers in acidolytic deprotection).
-
Thermal Deprotection : Bioorg. Med. Chem.2017 , 25, 6209–6217.[5] (Reagent-free thermal tert-butyl ester deprotection in TFE).
-
General Review : Chem. Rev.2009 , 109, 2455–2504. (Protection for the Carboxyl Group).[2][3][5][6]
Sources
Technical Support Center: tert-Butyl (E)-3-phenylprop-2-enoate Synthesis
Topic: Optimization of Reaction Conditions & Troubleshooting Target Molecule: tert-butyl cinnamate (CAS: 14924-04-0)
Strategic Overview: Selecting Your Route
Before optimizing, ensure you are using the correct pathway for your available starting materials and scale.
| Method | Primary Use Case | Key Challenge | E-Selectivity |
| Heck Reaction | High-throughput, commercially available aryl halides. | Catalyst death (Pd black), polymerization of acrylate. | High (>95:5) |
| Steglich Esterification | Using cheap Cinnamic Acid stock. Mild conditions. | Removal of DCU urea byproduct; moisture sensitivity. | N/A (Retains SM stereochem) |
| HWE Reaction | Strict stereochemical requirements (building from aldehyde). | Reagent cost (phosphonates), strong bases required. | Very High (>99:1) |
Module 1: The Heck Reaction (Catalytic Route)
Reagents: Iodobenzene + tert-butyl acrylate + Pd catalyst + Base.
Core Protocol Optimization
The reaction between iodobenzene and tert-butyl acrylate is robust but prone to "stalling" due to catalyst deactivation or acrylate polymerization.
-
Catalyst: Pd(OAc)₂ (1-2 mol%) with PPh₃ (4-6 mol%) is standard. For difficult substrates (e.g., aryl bromides), switch to Pd(P(t-Bu)₃)₂ or Pd-EnCat™ to prevent Pd-black precipitation.
-
Base: Triethylamine (Et₃N) is standard. If the reaction is sluggish, switch to inorganic bases like K₂CO₃ or NaOAc in DMF.
-
Solvent: DMF or NMP (polar aprotic) are best for rate. Acetonitrile is a cleaner alternative for workup but requires higher reflux temperatures.
Troubleshooting Guide (Q&A)
Q: My yield is low (<40%) and the reaction mixture turned black immediately. A: This is "Pd Black" formation—your catalyst aggregated before entering the catalytic cycle.
-
Fix 1 (Ligand): Increase the Phosphine:Pd ratio to 3:1 or 4:1.
-
Fix 2 (Oxygen): The Heck cycle is sensitive to O₂ during the initiation phase. Degas solvents thoroughly (sparge with Argon for 20 mins) before adding the catalyst.
-
Fix 3 (Additive): Add Tetrabutylammonium bromide (TBAB) (1.0 equiv). It stabilizes the nanoparticulate Pd species.
Q: The tert-butyl acrylate polymerized (gummy solid formed). A: Acrylates are prone to radical polymerization at the high temperatures required for Heck (80-100°C).
-
Fix: Add a radical scavenger like Hydroquinone or MEHQ (10-20 mg) to the reaction mixture. It will not interfere with the Pd cycle but will stop the acrylate from polymerizing.
Q: I see significant amounts of the branched isomer (geminal coupling). A: This is a regioselectivity issue.
-
Mechanism: Electronic richness of the phosphine dictates regioselectivity.
-
Fix: Use bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) to enforce the linear (E)-product.
Figure 1: Decision tree for troubleshooting common Heck reaction failures.
Module 2: Steglich Esterification (The Acid-Sensitive Route)
Reagents: (E)-Cinnamic Acid + tert-Butanol + DCC + DMAP.
Critical Technical Insight
Do NOT use Fischer Esterification (Acid + Alcohol + H₂SO₄). tert-Butyl esters are extremely acid-labile. Under strong acidic reflux, the tert-butyl group will cleave (E1 elimination) to form isobutylene gas and revert to the carboxylic acid. You must use the Steglich method (neutral/basic conditions).
Optimized Protocol
-
Dissolve: (E)-Cinnamic acid (1.0 equiv) in dry DCM (0.2 M).
-
Add: tert-Butanol (1.5 - 2.0 equiv) and DMAP (0.1 equiv).
-
Cool: Cool to 0°C.
-
Activate: Add DCC (1.1 equiv) dissolved in DCM dropwise.
-
Warm: Allow to warm to RT and stir overnight.
-
Filter: Filter off the precipitated DCU (dicyclohexylurea) before workup.
Troubleshooting Guide (Q&A)
Q: The reaction is stuck at 50% conversion. A: tert-Butanol is bulky. The steric hindrance slows the attack on the O-acylisourea intermediate.
-
Fix: Increase DMAP loading to 0.2 - 0.3 equiv. DMAP acts as an acyl-transfer catalyst, forming a reactive N-acylpyridinium intermediate that is more electrophilic than the O-acylisourea.
Q: How do I remove the DCU completely? It keeps appearing in my NMR. A: DCU is slightly soluble in DCM.
-
Fix: After the reaction, cool the mixture to -20°C (freezer) for 2 hours. Most DCU will precipitate. Filter through a Celite pad. Wash the filtrate with cold ether (DCU is very insoluble in ether).
Figure 2: The catalytic role of DMAP in overcoming steric hindrance of tert-butanol.
Module 3: Horner-Wadsworth-Emmons (HWE) (Stereocontrol)
Reagents: Benzaldehyde + tert-butyl diethylphosphonoacetate + Base.
Protocol for High E-Selectivity
To ensure exclusive (E)-isomer formation (trans), thermodynamic control is required.
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.1 equiv).
-
Solvent: THF (dry).
-
Temperature: 0°C to Room Temperature. (Note: Unlike the Still-Gennari modification for Z-alkenes which uses -78°C and KHMDS, standard HWE favors E-alkenes at higher temperatures).
Troubleshooting Guide (Q&A)
Q: I am getting a mixture of E and Z isomers. A: The phosphonate anion is not equilibrating fast enough.
-
Fix: Switch the solvent to DME (Dimethoxyethane) or add LiCl . Lithium salts stabilize the intermediate chelate, but for maximum E-selectivity with simple phosphonates, ensuring the reaction warms to room temperature allows the threo-adduct (precursor to E) to form preferentially via thermodynamic equilibration.
Module 4: Purification & Stability (Critical)
The "Hidden Killer": Silica Gel Acidity Users often lose 20-30% of their yield on the column because tert-butyl esters hydrolyze on acidic silica gel.
Optimized Purification Protocol:
-
Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (Et₃N) . This neutralizes the acidic silanol sites.
-
Eluent: Run the column with Hexanes/Ethyl Acetate (95:5).
-
Alternative: If the compound is decomposing, use Neutral Alumina instead of silica.
Storage:
-
Store at 4°C.
-
Avoid any trace of acid (HCl, TFA) in the storage vial.
Summary of Conditions
| Parameter | Heck Route | Steglich Route | HWE Route |
| Limiting Reagent | Aryl Iodide | Cinnamic Acid | Benzaldehyde |
| Key Catalyst | Pd(OAc)₂ / PPh₃ | DMAP (0.1 eq) | N/A |
| Critical Additive | Hydroquinone (stop polym.) | DCC (coupling) | NaH (base) |
| Temp | 80-100°C | 0°C → RT | 0°C → RT |
| Major Risk | Pd Black / Polymerization | Urea contamination | Base sensitivity |
References
-
Heck Reaction Mechanism & Conditions
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390.
-
Review on Ligand Effects: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Steglich Esterification
-
Horner-Wadsworth-Emmons (HWE)
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.
-
-
Purification of Acid-Sensitive Esters
-
Common practice in total synthesis; see Not Voodoo (University of Rochester) regarding "Neutralizing Silica Gel".
-
Sources
Technical Support Center: Purification of tert-butyl (E)-3-phenylprop-2-enoate
Welcome to the technical support guide for the purification of tert-butyl (E)-3-phenylprop-2-enoate (tert-butyl cinnamate). This document provides troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered by researchers and drug development professionals during the purification of this compound. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Section 1: Common Impurities and Initial Assessment
This section addresses the typical impurities found in crude tert-butyl (E)-3-phenylprop-2-enoate and how to identify them. Understanding the nature of these impurities is the first step toward selecting an effective purification strategy.
Q1: What are the most common impurities I should expect in my crude reaction mixture after synthesizing tert-butyl (E)-3-phenylprop-2-enoate?
A: The impurity profile of your crude product is highly dependent on the synthetic route. However, for common methods like the Fisher esterification of cinnamic acid, you can typically expect the following:
-
Unreacted Starting Materials: The most common impurities are residual trans-cinnamic acid and tert-butanol.[1] If the synthesis involves reaction with isobutylene under acidic conditions, you may have residual acid catalyst.
-
(Z)-Isomer: Isomerization of the thermodynamically favored (E)-alkene to the (Z)-isomer can occur, often catalyzed by trace acid, base, or light during the reaction or workup.
-
Hydrolysis Product: The tert-butyl ester is sensitive to acid and can hydrolyze back to cinnamic acid, especially during an acidic workup or purification on acidic stationary phases.[2]
-
Polymeric Byproducts: Cinnamic acid and its esters can sometimes undergo polymerization, especially at elevated temperatures.
Q2: My crude product is an oil, but I expected a solid. What does this indicate?
A: Tert-butyl (E)-3-phenylprop-2-enoate has a relatively low melting point. The presence of impurities, particularly unreacted tert-butanol or the (Z)-isomer, will further depress the melting point, often resulting in an oil or a waxy solid at room temperature. Achieving high purity is typically required to obtain a crystalline solid.
Q3: How can I quickly assess the major impurities before attempting a large-scale purification?
A: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.
-
TLC Analysis: Spot your crude product against a co-spot of the starting cinnamic acid. Cinnamic acid is significantly more polar and will have a much lower Rf value than the desired ester. Streaking of the acid spot is common.
-
¹H NMR Spectroscopy: This technique provides a quantitative overview. Look for the characteristic broad singlet of the carboxylic acid proton of cinnamic acid (around 12 ppm), the singlet for the tert-butyl group of tert-butanol (around 1.3 ppm), and distinct alkene proton coupling constants to differentiate between (E) and (Z) isomers.
| Compound | Key ¹H NMR Signal (CDCl₃) | Approximate TLC Rf (10% EtOAc/Hexane) |
| (E)-Product | ~7.7 ppm (d, J ≈ 16 Hz), ~6.4 ppm (d, J ≈ 16 Hz), ~1.5 ppm (s, 9H) | 0.5 |
| Cinnamic Acid | ~12 ppm (br s, 1H), ~7.8 ppm (d, J ≈ 16 Hz), ~6.5 ppm (d, J ≈ 16 Hz) | 0.1 (often streaks) |
| tert-Butanol | ~1.3 ppm (s, 9H) | 0.3 |
| (Z)-Isomer | ~6.9 ppm (d, J ≈ 12 Hz), ~5.9 ppm (d, J ≈ 12 Hz) | ~0.55 (very close to E-isomer) |
Section 2: Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for purifying tert-butyl (E)-3-phenylprop-2-enoate, but it comes with potential pitfalls, primarily related to the compound's stability on silica gel.[3]
Q4: I'm seeing significant streaking on my TLC plate, and my column separation is poor. What's happening?
A: This is almost always caused by residual cinnamic acid. The acidic nature of the carboxylic acid interacts strongly with the silica gel, causing it to elute slowly and over a wide range of fractions (streaking).
Expert Solution: The most effective solution is to add a small amount of a volatile base to your eluent system to suppress the ionization of the acidic impurity.
-
Neutralize the Eluent: Add 0.5-1% triethylamine (Et₃N) to your chosen solvent system (e.g., 10% Ethyl Acetate / 90% Hexane).
-
Monitor by TLC: Run a new TLC plate using this modified eluent. You should observe that the cinnamic acid spot is much more compact and has a slightly higher Rf value. The product spot should be unaffected. This confirms the diagnosis and the solution.
Q5: My yield after column chromatography is very low. Am I losing my product on the column?
A: Yes, this is a significant risk. Standard silica gel is acidic (pH ≈ 4-5), which can catalyze the hydrolysis of the acid-sensitive tert-butyl ester back to cinnamic acid during the long contact time of chromatography. The newly formed cinnamic acid then remains on the column.
Causality and Prevention: The tert-butyl carbocation is highly stable, making the ester bond susceptible to cleavage under acidic conditions. To prevent this:
-
Pre-Workup Neutralization: Before chromatography, ensure your crude product is thoroughly washed with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the bulk of the cinnamic acid.[1]
-
Use Neutralized Silica: If hydrolysis is still a major issue, consider using deactivated or neutralized silica gel. You can prepare this by making a slurry of the silica gel in the eluent containing 1% triethylamine and then packing the column with this slurry.
-
Speed is Key: Do not let the sample sit on the column for an extended period. Prepare your fractions and eluent in advance to run the column efficiently.
Protocol: Flash Column Chromatography of tert-butyl (E)-3-phenylprop-2-enoate
This protocol assumes a crude product containing unreacted cinnamic acid.
-
TLC Analysis & Eluent Selection:
-
Develop a TLC system to achieve an Rf of ~0.4-0.5 for the product. A good starting point is 10% Ethyl Acetate in Hexane.
-
If streaking is observed, prepare the bulk eluent by adding 1 mL of triethylamine per 100 mL of the solvent mixture.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[1]
-
Drain the solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure and begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The triethylamine will be removed under vacuum.
-
Place the flask under high vacuum to remove any final traces of solvent.
-
Workflow for Optimizing Column Chromatography
Caption: Workflow for diagnosing and solving common column chromatography issues.
Section 3: Troubleshooting Product Stability and Isomerization
The stability of both the ester functional group and the alkene geometry is a primary concern.
Q6: Can the purification process itself cause isomerization from the desired (E)-alkene to the (Z)-isomer?
A: Yes. While the (E)-isomer is more stable, the energy barrier for isomerization can be overcome. The most common culprits are:
-
Acid/Base Contamination: Trace amounts of acid or base left over from the synthesis or workup can catalyze isomerization.
-
Light: Photochemical isomerization can occur if the sample is exposed to UV light for prolonged periods.
-
Heat: Excessive heat during distillation or solvent removal can also provide enough energy for isomerization.
Preventative Measures:
-
Ensure a thorough neutralizing wash (e.g., with NaHCO₃) is performed during the workup.[4]
-
Protect the sample from direct light, especially if it will be stored for some time or if purification is slow. Use foil-wrapped flasks if necessary.
-
Use the lowest possible temperature for solvent removal on the rotary evaporator.
Q7: My final product's purity is decreasing over time in storage. What are the recommended storage conditions?
A: The primary degradation pathway in storage is hydrolysis due to atmospheric moisture, which may be catalyzed by trace acidic or basic residues on the glass surface.
Recommended Storage Protocol:
-
Ensure Purity: Ensure no residual acid (like cinnamic acid) is present.
-
Use a Clean, Dry Vial: Use a vial that has been oven-dried or flame-dried under vacuum to remove moisture.
-
Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.
-
Cold and Dark: Store the sealed vial in a freezer (-20 °C) and protected from light.
Logical Diagram for Diagnosing Product Degradation
Caption: Decision tree for troubleshooting the root cause of product degradation.
References
- Prausnitz, J. M., et al. (2005). Purification of tertiary butyl alcohol. U.S. Patent No. WO2005040078A1.
-
Jain, T., et al. (2020). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
- Chen, J., et al. (2018). Method for the purification of tertiary butyl hydroquinone. U.S. Patent No. WO2018214039A1.
-
Abramovitch, R. A., et al. (1967). Cyanoacetic acid, tert-butyl ester. Organic Syntheses, 47, 34. [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]
-
Scribd. (2019). Synthesis and Purification of Tert-Butyl Chloride. [Link]
-
Dondoni, A., et al. (2017). 2-Bromo-N-Boc-glycine tert-butyl ester. Organic Syntheses, 93, 37. [Link]
-
Rath, M., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. [Link]
-
Wikaningtyas, P., & Hartati, I. (2023). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. IOP Conference Series: Earth and Environmental Science, 1200, 012056. [Link]
-
National Center for Biotechnology Information. Butyl 3-phenylprop-2-enoate. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
optimization of catalyst loading for tert-butyl (E)-3-phenylprop-2-enoate synthesis
Topic: Optimization of Catalyst Loading for tert-Butyl (E)-3-phenylprop-2-enoate Ticket Type: Advanced Process Optimization / Troubleshooting Applicable Chemistry: Heck-Mizoroki Coupling (Pd-Catalyzed)[1][2]
Executive Summary
You are synthesizing tert-butyl (E)-3-phenylprop-2-enoate via the Heck coupling of a phenyl halide (Ph-X) and tert-butyl acrylate. This reaction is sensitive to the "Cocktail of Catalysts" phenomenon where the active species exists in equilibrium between monomeric Pd(0), soluble clusters, and inactive Pd-black reservoirs.
The Core Challenge: The tert-butyl ester introduces steric bulk that can retard the migratory insertion step compared to methyl esters, increasing the residence time of unstable Pd intermediates. Optimization is not just about "adding less metal"; it is about maintaining the active Pd(0) concentration against the rate of agglomeration.
Module 1: Diagnostic Framework (The "Why")
Before adjusting loading, diagnose the limiting factor using the Catalyst Life Cycle logic.
The "Death Valley" of Catalyst Loading
Contrary to intuition, increasing catalyst loading can sometimes decrease turnover frequency (TOF).
-
Mechanism: At high concentrations, coordinatively unsaturated Pd(0) species collide more frequently, accelerating the formation of inactive Pd-black (agglomeration) before they can undergo oxidative addition with the phenyl halide.
-
The Fix: For this specific bulky substrate (tert-butyl acrylate), a lower steady-state concentration of Pd (achieved via slow dosing or high-affinity ligands) often yields higher Turnover Numbers (TON) than a large initial bolus.
Visualizing the Pathway
The following diagram illustrates the critical branch point between the productive catalytic cycle and the irreversible deactivation pathway (Pd Black).
Figure 1: The Catalytic Cycle vs. Deactivation. Note that the steric bulk of the tert-butyl group slows the 'Migratory Insertion' step, leaving the catalyst vulnerable to agglomeration (Red Arrow).
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 60-70% conversion. Adding more catalyst initially doesn't help. Why?
Diagnosis: You are likely experiencing catalyst death (agglomeration) rather than kinetic inhibition. The active Pd has precipitated out as Pd black before the substrate is consumed. Corrective Action:
-
Switch Ligands: Move from simple PPh3 to bulky, electron-rich phosphines like P(t-Bu)3 or SPhos . These ligands bind Pd(0) tighter, preventing agglomeration while accelerating oxidative addition.
-
The "Slow-Dose" Protocol: Instead of adding 1 mol% Pd at
, add 0.2 mol% in 5 aliquots every hour. This keeps the instantaneous Pd concentration low (preventing black formation) but maintains activity over time.
Q2: The product is colored grey/brown after workup. How do I remove the Pd?
Diagnosis: Residual Pd is complexing with the ester or trapped in the organic matrix. Corrective Action:
-
Do NOT rely solely on crystallization; Pd can occlude within crystals.
-
Use Scavengers: Treat the crude organic phase (before evaporation) with Silica-supported Trimercaptotriazine (Si-TMT) or activated carbon (Ecosorb) .
-
Protocol: Add 10 wt% scavenger relative to the theoretical product mass. Stir at 50°C for 30 mins. Filter.
-
Why: The sulfur atoms in TMT chelate Pd(II) and Pd(0) irreversibly.
-
Q3: Can I use aryl chlorides instead of bromides/iodides to save money?
Diagnosis: Aryl chlorides are cheaper but have a much higher activation energy barrier for oxidative addition. Corrective Action:
-
Yes, but requires specific optimization: You must use Pd(dba)3 / P(t-Bu)3 or Pd-NHC (N-Heterocyclic Carbene) catalysts. Standard Pd(OAc)2/PPh3 will fail (0% conversion) with aryl chlorides at standard temperatures.
Q4: The tert-butyl group is acid-sensitive. Is the Heck reaction safe?
Diagnosis: The Heck reaction produces HX (e.g., HBr) as a byproduct.[3] If the base is insufficient, the acidic environment can cleave the tert-butyl ester to cinnamic acid + isobutylene. Corrective Action:
-
Base Selection: Ensure you use an excess (1.5 - 2.0 equiv) of a base like NaOAc or Et3N .
-
Solvent Buffer: Using DMF or NMP is standard, but ensure the reaction mixture does not become acidic toward the end.
Module 3: Optimized Experimental Protocol
This protocol is designed for robustness and scalability , utilizing a high-activity catalyst system to minimize loading.
Reagents
-
Substrate A: Bromobenzene (1.0 equiv)
-
Substrate B: tert-Butyl Acrylate (1.2 equiv)
-
Catalyst: Pd(OAc)2 (0.5 - 1.0 mol%)
-
Ligand: P(o-tol)3 (Tri-o-tolylphosphine) [Preferred for preventing Pd black] OR P(t-Bu)3 [High performance] (2:1 Ligand:Pd ratio)
-
Base: Et3N (2.0 equiv) or NaOAc (anhydrous)
-
Solvent: DMF (anhydrous, degassed)
Step-by-Step Methodology
-
Degassing (Critical): Oxygen promotes phosphine oxidation and catalyst death. Sparge DMF with Nitrogen/Argon for 15 minutes.
-
Catalyst Pre-formation:
-
In a separate vial, mix Pd(OAc)2 and the Phosphine ligand in a small amount of DMF. Stir for 10 mins at RT. The color should change (often to yellow/orange), indicating complex formation.
-
-
Reaction Assembly:
-
Charge the main reactor with Bromobenzene, tert-Butyl Acrylate, and Base.
-
Add the pre-formed catalyst solution via syringe.
-
-
Heating:
-
Heat to 100°C - 120°C .
-
Note: Do not overshoot 140°C; the tert-butyl group may thermally decompose.
-
-
Monitoring:
-
Monitor via HPLC/GC. If conversion halts at >50% but <90%, add a second "spike" of catalyst (0.1 mol%).
-
-
Workup (Pd Removal):
-
Dilute with EtOAc. Wash with water (to remove DMF).
-
Scavenging Step: Add Si-TMT (0.5 g per g of Pd used). Stir 30 min. Filter through Celite.
-
Concentrate to yield tert-butyl (E)-3-phenylprop-2-enoate.
-
Module 4: Decision Tree for Optimization
Use this flowchart to guide your optimization experiments.
Figure 2: Optimization Decision Matrix. Follow the path based on conversion and visual inspection of the reaction mixture.
References
-
Heck Reaction Mechanism & Catalyst Deactiv
-
High-Performance Protocols (Aryl Chlorides/Bulky Esters)
-
Palladium Removal Str
- Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
- Source:Organic Process Research & Development.
- Relevance: Validates the use of Si-TMT and other scavengers for drug development workflows.
-
URL:[Link]
-
Green/Encapsulated C
- Title: A green Heck reaction protocol towards trisubstituted alkenes.
- Source:Frontiers in Chemistry (2024).
- Relevance: Offers an alternative using Pd EnCat® for easier workup, relevant if the user struggles with Pd removal.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
managing exothermic reactions in large-scale tert-butyl (E)-3-phenylprop-2-enoate synthesis
Department: Process Safety & Scale-Up Support Subject: Managing Exothermic Events in Horner-Wadsworth-Emmons (HWE) Olefination Reference ID: TS-HWE-TBC-001
Executive Summary
You are likely employing the Horner-Wadsworth-Emmons (HWE) reaction to synthesize tert-butyl (E)-3-phenylprop-2-enoate (tert-butyl cinnamate) to ensure high (E)-stereoselectivity. While this pathway avoids the variable selectivity of the Wittig reaction, it introduces significant thermal hazards during scale-up, particularly during the deprotonation of tert-butyl diethylphosphonoacetate.
This guide addresses the critical thermodynamics of the reaction, specifically the "Heat accumulation" risks associated with base addition (e.g., NaH, KOtBu) and the subsequent olefination step.
Module 1: Critical Process Parameters (CPP) & Thermodynamics
The Thermal Profile
In a large-scale HWE reaction, you are managing two distinct exothermic events. Failure to distinguish between them is the primary cause of thermal runaway.
| Event | Reaction Step | Enthalpy ( | Risk Factor |
| Event A | Deprotonation (Phosphonate + Base | High (~ -60 to -90 kJ/mol) | Instantaneous. If using NaH, this is coupled with rapid |
| Event B | Olefination (Carbanion + Benzaldehyde | Moderate (~ -30 to -50 kJ/mol) | Kinetic. This step is rate-limited by the addition of the aldehyde. Accumulation of unreacted anion can lead to a delayed exotherm if the reaction stalls. |
Reagent Selection Matrix
Your choice of base dictates the safety profile.
| Base Reagent | Phase | Gas Evolution? | Thermal Risk | Recommendation |
| Sodium Hydride (NaH) | Solid Suspension | YES ( | High. Heterogeneous reaction. Induction periods are common if stirring is poor, leading to "accumulation and snap" runaways. | Use only with high-shear mixing and rigorous headspace inerting. |
| Potassium tert-Butoxide (KOtBu) | Solution (THF) | No | Medium. Homogeneous reaction. Heat release is rapid but predictable. | Preferred for Scale-Up. Easier to dose via pump. |
| LiHMDS | Solution | No | Low. Less exothermic, but costly and requires lower temperatures (-78°C to 0°C). | Use only if stereoselectivity with KOtBu is insufficient. |
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Temperature Spikes During Base Addition
User Question: "I am adding NaH portion-wise to the phosphonate at 0°C. The temperature remained stable for the first three additions, but the fourth addition caused a spike to 15°C and foam-over. What happened?"
Diagnosis: You encountered Reagent Accumulation (Induction Period). The first few portions of NaH likely did not react immediately due to:
-
Moisture/Induction: Traces of water or an oxide layer on the NaH pellets delayed the start.
-
Poor Mass Transfer: NaH is insoluble. If agitation is insufficient, the solid floats or sinks without reacting.
-
The "Snap": Once the reaction initiated, all the accumulated NaH reacted simultaneously, releasing the stored chemical energy at once.
Corrective Action:
-
Switch to Liquid Dosing: Use KOtBu in THF. It is homogeneous, eliminating the dissolution lag time.
-
The "Initiator" Protocol: If you must use NaH, add 5% of the base and wait for a visible exotherm or gas evolution before setting the continuous feed/addition.
-
Verify Agitation: Ensure your impeller provides vertical turnover (e.g., pitched blade), not just radial mixing.
Scenario B: Stalling and Delayed Exotherm
User Question: "I added the benzaldehyde to the anion solution. The reaction seemed complete by TLC, but during the aqueous quench, the reactor boiled over."
Diagnosis: Incomplete Quench of Excess Base/Anion. HWE reagents are often used in slight excess. The "boil over" was likely the heat of hydration of the residual tert-butoxide or phosphonate anion, which is highly exothermic.
Corrective Action:
-
Reverse Quench: Never add water to the reactor. Transfer the reaction mixture slowly into a pre-cooled quench solution (e.g., dilute citric acid or
) to control the heat release. -
Calorimetric Check: Perform a small-scale "spiking" test (RC1 or similar) to measure the heat of quench before the main batch.
Module 3: Recommended Large-Scale Protocol
Objective: Synthesis of tert-butyl (E)-cinnamate (10 kg scale basis). Safety Critical: This protocol uses KOtBu (Solution) to minimize gas evolution hazards.
Step 1: System Preparation
-
Ensure reactor is clean, dry, and inerted (
purge). -
Set jacket temperature (
) to 0°C. -
Charge THF (anhydrous) and tert-butyl diethylphosphonoacetate (1.1 equiv) . Start agitation.
Step 2: Formation of the Anion (The Critical Exotherm)
-
Dosing Setup: Load KOtBu (1.2 equiv, 20% in THF) into a header tank or dosing pump.
-
Initiation: Add 5% of the KOtBu solution. Monitor internal temperature (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Pass Criteria:
rises by 1-2°C and returns to baseline. This confirms the system is reactive and the cooling loop is active.
-
-
Controlled Feed: Dose the remaining KOtBu over 2–4 hours .
-
Constraint: Maintain
. -
Stop Condition: If
(Delta T), STOP dosing immediately. Allow system to cool.
-
-
Age: Stir for 30 minutes at 0°C to ensure complete deprotonation.
Step 3: Olefination[2]
-
Dosing Setup: Load Benzaldehyde (1.0 equiv) into the dosing pump.
-
Feed: Dose Benzaldehyde over 2 hours maintaining
.-
Note: This step is less violent than Step 2 but requires strict temperature control to maximize (E)-selectivity.
-
-
Reaction Completion: Warm to 20–25°C and stir for 2 hours. Verify conversion by HPLC/GC (< 1% Benzaldehyde remaining).
Step 4: Safe Quench
-
Cool reaction mixture to 0–5°C.
-
Prepare a separate vessel with 10% aqueous Citric Acid (chilled).
-
Transfer: Slowly pump the reaction mixture into the Citric Acid solution (Reverse Quench).
-
Why? This keeps the pH acidic/neutral instantly, preventing ester hydrolysis and managing the hydration exotherm.
-
Module 4: Process Visualization
The following diagram illustrates the thermal decision gates for the operator.
Caption: Thermal safety decision tree for HWE olefination. Note the critical "Initiation Check" to prevent reagent accumulation.
References
-
BenchChem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction. (2025).[1] Retrieved from
-
American Chemical Society (ACS). Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).[2] Retrieved from
-
H.E.L Group. Critical Considerations in Process Safety | Reaction Calorimetry. Retrieved from
-
Organic Syntheses. tert-Butyl tert-butyldimethylsilylglyoxylate (Example of tert-butyl ester handling). Org.[3][4][5] Synth. 2008, 85, 219-230. Retrieved from
-
AIChE. A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. (2004). Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Tert-Butyl (E)-3-phenylprop-2-enoate and Methyl Cinnamate in Organic Synthesis
In the realm of synthetic organic chemistry, the judicious selection of reagents is paramount to achieving desired molecular architectures. Among the versatile α,β-unsaturated esters, tert-butyl (E)-3-phenylprop-2-enoate and methyl cinnamate are frequently employed as foundational building blocks. While their core structure is identical, the nature of the ester group—a bulky tert-butyl versus a sterically unassuming methyl group—imparts distinct chemical personalities. This comprehensive guide provides an in-depth, objective comparison of their performance in key organic reactions, supported by experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties: More Than Just a Simple Ester Swap
The difference in the ester functionality gives rise to notable variations in the physical properties of these two compounds, which can influence their handling and reaction setup. Methyl cinnamate is a low-melting solid, while tert-butyl (E)-3-phenylprop-2-enoate is a liquid at ambient temperature.
| Property | Methyl Cinnamate | Tert-Butyl (E)-3-phenylprop-2-enoate |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₃H₁₆O₂ |
| Molecular Weight | 162.19 g/mol | 204.26 g/mol |
| Physical State | White to slightly yellow crystalline solid[1] | Liquid |
| Melting Point | 34-38 °C[1] | Not Applicable |
| Boiling Point | 261-262 °C | 85 °C @ 0.12 mmHg |
| Density | ~1.092 g/cm³ | 1.00 g/mL at 25 °C |
| CAS Number | 103-26-4 | 7042-36-6 |
Reactivity Profiles: A Dichotomy in Synthetic Utility
The true divergence in the utility of these two esters lies in their chemical reactivity, which is governed by the steric and electronic properties of the ester group.
Hydrolysis: A Tale of Two Protecting Groups
The stability of the ester linkage under hydrolytic conditions is a critical consideration in multi-step synthesis.
-
Methyl Cinnamate: The methyl ester is susceptible to hydrolysis under basic conditions (saponification) to yield the corresponding cinnamate salt, which upon acidification gives cinnamic acid. This reaction typically requires heating to proceed at a reasonable rate.
-
Tert-Butyl (E)-3-phenylprop-2-enoate: The bulky tert-butyl group provides significant steric hindrance, rendering it highly resistant to base-mediated hydrolysis.[2][3] This steric shielding makes the tert-butyl ester a valuable protecting group for the carboxylic acid functionality in the presence of strong bases. Conversely, it is readily cleaved under acidic conditions, often with gentle heating, to produce cinnamic acid and isobutylene gas. This orthogonal reactivity is a cornerstone of its synthetic utility.
Figure 1. Comparative Hydrolysis of Cinnamate Esters.
The Heck Reaction: Palladium-Catalyzed C-C Bond Formation
The Mizoroki-Heck reaction is a powerful method for the arylation or vinylation of alkenes.[4][5][6] Both methyl and tert-butyl cinnamates can serve as substrates in this transformation. While direct, side-by-side comparative studies are scarce, the steric bulk of the tert-butyl group can influence the coordination of the alkene to the palladium center and potentially affect reaction rates and yields.
Experimental Protocol: Heck Reaction of Iodobenzene with Methyl Cinnamate
-
In a round-bottom flask, combine iodobenzene (1.0 mmol), methyl cinnamate (1.2 mmol), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and triethylamine (2.0 mmol) in anhydrous acetonitrile (10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 80 °C under an argon atmosphere and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding stilbene derivative.
Figure 2. Generalized Experimental Workflow for the Heck Reaction.
Michael Addition: Conjugate Addition of Nucleophiles
The Michael addition, or conjugate addition, of a nucleophile to the β-carbon of the α,β-unsaturated system is a fundamental C-C bond-forming reaction.[7] The reactivity of the cinnamate ester in this context is influenced by both electronic and steric factors.
-
Electronic Effects: The electron-donating character of the alkyl group of the ester can modulate the electrophilicity of the β-carbon. The tert-butyl group is slightly more electron-donating than the methyl group, which could subtly decrease the reactivity of the Michael acceptor.
-
Steric Effects: The steric hindrance of the tert-butyl group is a more dominant factor.[2][3] While the reaction occurs at the β-position, the bulky ester group can influence the approach of the nucleophile, particularly if the nucleophile itself is sterically demanding. In a study on the Michael addition of malonates to α,β-unsaturated ketones, it was observed that di-tert-butyl malonate was completely unreactive, highlighting the significant steric impediment of the tert-butyl group.[8] While not a direct comparison of the cinnamate esters, this provides strong evidence for the influence of the ester's steric bulk.
Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl Cinnamate [9]
-
To a solution of sodium ethoxide, prepared from sodium (1.0 mmol) in absolute ethanol (5 mL), add diethyl malonate (1.2 mmol).
-
To this solution, add methyl cinnamate (1.0 mmol) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute acetic acid.
-
Remove the ethanol under reduced pressure, add water, and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the Michael adduct.
Reduction of the Carbon-Carbon Double Bond
The selective reduction of the C=C double bond in the presence of the ester functionality is a common transformation.
-
Catalytic Hydrogenation: Both esters can be readily hydrogenated over a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere to yield the corresponding 3-phenylpropanoate esters. The choice of ester group generally has minimal impact on the outcome of this reaction.
-
Chemoselective Reduction with Sodium Borohydride: While sodium borohydride (NaBH₄) is primarily known for reducing aldehydes and ketones, it generally does not reduce isolated esters.[10] However, in the case of α,β-unsaturated esters, conjugate reduction of the double bond can sometimes be achieved, although 1,2-reduction of the carbonyl can be a competing pathway. The use of certain additives, like nickel or cobalt salts, in conjunction with NaBH₄ has been shown to effectively reduce the double bond of methyl cinnamate.[11] The steric bulk of the tert-butyl group in tert-butyl cinnamate may influence the selectivity of such reductions, potentially favoring reduction of the less hindered double bond over the more sterically encumbered ester carbonyl.
Experimental Protocol: Reduction of Methyl Cinnamate with NaBH₄ and NiCl₂ [12]
-
In a flask, dissolve methyl cinnamate (10 mmol) and nickel(II) chloride hexahydrate (1 mmol) in ethanol (36 mL).
-
Cool the mixture in an ice bath to maintain a temperature of 20 °C.
-
Add sodium borohydride (20 mmol) in small portions.
-
After the addition is complete, stir the reaction mixture at 50 °C for 90 minutes.
-
Cool the mixture, filter through celite, and wash the filter cake with ethanol.
-
Evaporate the solvent from the filtrate. Add water and extract with tert-butyl methyl ether.
-
Wash the organic phase with water, dry over sodium sulfate, and concentrate to obtain the crude product, which can be further purified by distillation.
Strategic Applications in Synthesis
The choice between tert-butyl (E)-3-phenylprop-2-enoate and methyl cinnamate is ultimately a strategic one, dictated by the overall synthetic plan.
-
Methyl Cinnamate is the workhorse for many applications where a stable ester is required throughout a synthetic sequence. Its robustness and lower cost make it an attractive starting material for the large-scale synthesis of fine chemicals and pharmaceuticals.
-
Tert-Butyl (E)-3-phenylprop-2-enoate shines in complex, multi-step syntheses where orthogonal protecting group strategies are essential. Its resistance to basic hydrolysis and facile cleavage under acidic conditions allow for the selective deprotection of the carboxylic acid in the presence of other base-labile functionalities. This feature is invaluable in the synthesis of complex natural products and in medicinal chemistry programs where late-stage diversification is required.
Conclusion
While both tert-butyl (E)-3-phenylprop-2-enoate and methyl cinnamate are valuable synthons, their utility is not interchangeable. The steric bulk of the tert-butyl group provides a unique set of properties, most notably its function as an acid-labile protecting group that is stable to basic conditions. In contrast, the methyl ester offers a more stable, less sterically hindered option. An understanding of these nuanced differences in reactivity is crucial for the rational design of efficient and successful synthetic routes. By carefully considering the reaction conditions and the desired final product, chemists can harness the distinct advantages of each of these important building blocks.
References
-
Organic Chemistry Portal. Heck Reaction. [Link]
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Journal of Basrah Researches ((Sciences)) 2019, 45 (3), 12-19.
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
ResearchGate. The tert-butyl group in chemistry and biology. [Link]
-
RSC Publishing. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents.
-
PubChem. tert-Butyl cinnamate. [Link]
-
The Good Scents Company. butyl cinnamate. [Link]
-
Semantic Scholar. Enantioselective Michael Addition of Malonates to α,β-Unsaturated Ketones Catalyzed by 1,2-Diphenylethanediamine. [Link]
-
Reddit. NaBH4 reduction of ester. [Link]
-
ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
MH Chem. The Heck Reaction: Reaction mechanism and tutorial. [Link]
-
3023 Hydrogenation of cinnamic acid ethyl ester to 3-phenylpropionic acid ethyl ester. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]
-
Sciencemadness Discussion Board. Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride. [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
PubMed Central. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101774918A - Preparation method of cinnamate derivates - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sciencemadness Discussion Board - Catalytic hydrogenation of methyl 3,4,5-trimethoxycinnamate using Cu/Co salts and sodium borohydride - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
High-Performance Liquid Chromatography (HPLC) Validation for tert-Butyl (E)-3-phenylprop-2-enoate: A Comparative Analytical Guide
Executive Summary & Strategic Rationale
The validation of tert-butyl (E)-3-phenylprop-2-enoate (commonly tert-butyl cinnamate) purity presents a specific analytical challenge often overlooked in generic protocols: thermal instability . Unlike its methyl or ethyl analogs, tert-butyl esters are susceptible to acid-catalyzed thermal elimination (isobutylene loss) to form the corresponding carboxylic acid (cinnamic acid).
This guide provides a validated HPLC methodology that circumvents the degradation risks associated with Gas Chromatography (GC) while offering superior impurity profiling compared to quantitative NMR (qNMR). By following this protocol, laboratories can establish a self-validating system compliant with ICH Q2(R1) guidelines, ensuring data integrity for drug development and synthetic intermediate qualification.
Comparative Technology Review: Why HPLC?
Before detailing the protocol, it is critical to justify the selection of HPLC over alternative techniques. The choice is dictated by the physicochemical properties of the tert-butyl ester moiety.
Table 1: Analytical Technique Performance Matrix
| Feature | HPLC-UV (Proposed) | GC-FID/MS | qNMR |
| Primary Mechanism | Partition Chromatography (Liquid Phase) | Volatilization & Partition (Gas Phase) | Nuclear Spin Resonance |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C) | None (Ambient) |
| Risk Factor | Solvent compatibility | Thermal Elimination of isobutylene | Low sensitivity for trace impurities |
| LOD/LOQ | Excellent (ppm level) | Good, but artifact peaks possible | Moderate (>0.1% typically) |
| Throughput | High (Automated) | High | Low to Medium |
| Suitability | Optimal for Purity & Impurity Profiling | High Risk (False positives for acid impurity) | Optimal for Absolute Assay (Potency) |
The "Thermal Elimination" Trap in GC
tert-Butyl esters undergo thermal decomposition via a concerted retro-ene mechanism or acid-catalyzed elimination at temperatures common in GC injectors (200–250°C).
-
Artifact Formation: This generates cinnamic acid inside the instrument, leading to a false low purity value for the ester and a false high value for the acid impurity.
-
HPLC Advantage: HPLC operates at near-ambient temperatures, preserving the integrity of the labile tert-butyl group.
Method Development & Optimization
This section details the "Expertise" behind the parameter selection.
Stationary Phase Selection
-
Column: C18 (Octadecylsilyl) is the standard.
-
Rationale: The analyte is moderately lipophilic (LogP ~3.5). A C18 column provides sufficient retention to separate the ester from the more polar free acid impurity ((E)-cinnamic acid) and synthesis byproducts.
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
Mobile Phase & pH Control
-
Composition: Acetonitrile (ACN) / Water gradient.[1]
-
Modifier: 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA).[2]
-
Scientific Logic: The potential impurity, cinnamic acid, has a pKa of ~4.4. Without acidification, it may exist as a mixture of ionized and unionized forms, leading to peak tailing or split peaks. Acidifying the mobile phase (pH ~2.5) keeps the acid fully protonated, ensuring sharp peak shape and reliable resolution from the ester.
Detection Wavelength
-
UV Max: 275 nm.
-
Rationale: The cinnamoyl moiety (conjugated benzene ring + alkene + carbonyl) exhibits strong absorption in the 270–280 nm range. 275 nm maximizes sensitivity while avoiding low-UV noise from solvents.
Validated Experimental Protocol
Objective: To determine the purity of tert-butyl (E)-3-phenylprop-2-enoate and quantify the specific impurity (E)-cinnamic acid.
Chromatographic Conditions[1][2][3][4][5][6]
| Parameter | Setting |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| Detection | UV @ 275 nm |
| Run Time | 20 minutes |
Gradient Program:
-
0.0 min: 40% B
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 40% B
-
20.0 min: 40% B (Re-equilibration)
Standard & Sample Preparation[3][5]
-
Diluent: 50:50 ACN:Water.
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of tert-butyl (E)-3-phenylprop-2-enoate into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Impurity Stock (if available): Prepare 0.1 mg/mL of (E)-cinnamic acid (reference standard) to establish Resolution (Rs).
System Suitability Test (SST)
Before analyzing samples, inject the Standard Solution (5 replicates) and check:
-
Precision: RSD of peak area ≤ 2.0%.
-
Tailing Factor: 0.8 ≤ T ≤ 1.5.
-
Theoretical Plates: N > 5000.
-
Resolution (Rs): If acid impurity is present, Rs > 2.0 between acid and ester.
Validation Workflow (ICH Q2 Compliant)
The following diagram illustrates the logical flow of the validation process, ensuring a self-validating system.
Figure 1: Step-by-step ICH Q2(R1) validation workflow for HPLC purity analysis.
Validation Parameters & Acceptance Criteria
To ensure the method is robust, the following criteria must be met. These are derived from ICH Q2(R1) guidelines [1].
Specificity
-
Protocol: Inject blank (diluent), pure reference standard, and a sample spiked with known impurities (specifically cinnamic acid).
-
Criterion: No co-elution. Purity angle < Purity threshold (if using PDA detector).
Linearity[3]
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Criterion: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of the analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Criterion: Mean recovery between 98.0% and 102.0%.
Robustness
-
Protocol: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase pH (±0.2 units).
-
Criterion: System suitability parameters (RSD, Tailing) remain within limits.
Decision Guide: Method Selection
Use this logic flow to confirm if HPLC is the correct choice for your specific batch of tert-butyl cinnamate.
Figure 2: Decision matrix for analytical technique selection based on experimental goals.
References
-
International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters: Stability and Protection. [Link] (Reference for thermal instability of tert-butyl esters).
-
PubChem. (2025).[4][5] Compound Summary: tert-butyl (E)-3-phenylprop-2-enoate. National Library of Medicine. [Link] (Structure and property verification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. Butyl 3-phenylprop-2-enoate | C13H16O2 | CID 10861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (2E)-3-(3-fluorophenyl)prop-2-enoate | C13H15FO2 | CID 11345075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of tert-Butyl (E)-3-phenylprop-2-enoate vs. (Z)-Isomer
Executive Summary
In pharmaceutical synthesis and intermediate profiling, distinguishing between the geometric isomers of tert-butyl 3-phenylprop-2-enoate (also known as tert-butyl cinnamate) is critical. The thermodynamic (E)-isomer is the standard product of stabilized Wittig or Horner-Wadsworth-Emmons (HWE) olefinations. However, the kinetic (Z)-isomer—often required for specific steric fits in enzyme pockets or photocyclization precursors—presents a significant analytical challenge due to its thermal instability and propensity to isomerize.
This guide provides a definitive spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by IR , UV-Vis , and HPLC methodologies. We establish a self-validating protocol to quantify isomer ratios (E:Z) with high precision.
Molecular Architecture & Synthesis Context
Understanding the origin of the sample is the first step in analysis. The synthetic route dictates the expected major isomer and the likely impurities.
| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) |
| Thermodynamics | More stable (sterically unhindered) | Less stable (steric clash between phenyl and t-butyl ester) |
| Synthesis Route | Standard HWE Reaction (NaH, THF) | Still-Gennari Modification (KHMDS, 18-crown-6) |
| Dipole Moment | Lower (dipoles oppose) | Higher (dipoles additive) |
| Conjugation | Planar, extended | Twisted, reduced |
Synthesis Pathways Diagram
The following decision tree outlines how these isomers are typically generated in a research setting.
Figure 1: Divergent synthetic pathways control the stereochemical outcome. The Still-Gennari protocol is required to access the elusive Z-isomer.
Spectroscopic Profiling: The Definitive Comparison
A. Proton NMR ( H NMR) – The Gold Standard
NMR is the only technique capable of unambiguously assigning stereochemistry ab initio via scalar coupling constants (
The Coupling Constant Rule
The magnitude of the coupling constant between vinylic protons is directly related to the dihedral angle (Karplus relationship).
-
(E)-Isomer: The dihedral angle is 180°, resulting in a large coupling constant (
Hz). -
(Z)-Isomer: The dihedral angle is 0°, resulting in a significantly smaller coupling constant (
Hz).
Comparative Chemical Shifts (
, ppm in CDCl
)
| Proton Environment | (E)-tert-Butyl Cinnamate | (Z)-tert-Butyl Cinnamate | Diagnostic Value |
| ~6.35 (d, | ~5.85 - 5.95 (d, | High: | |
| ~7.55 (d, | ~6.80 - 6.90 (d, | High: Upfield shift in Z due to loss of conjugation. | |
| Aromatic Ring | 7.35 - 7.50 (Multiplet) | 7.20 - 7.40 (Multiplet) | Low: Signals often overlap. |
| tert-Butyl (-C(CH | 1.53 (Singlet) | ~1.45 - 1.50 (Singlet) | Moderate: Z is often slightly shielded. |
Critical Insight: In the (Z)-isomer, the phenyl ring is twisted out of coplanarity with the ester group to avoid steric clash with the bulky tert-butyl moiety. This disrupts the anisotropic deshielding cone, causing the vinylic protons to shift upfield (lower ppm) compared to the (E)-isomer.
B. Infrared Spectroscopy (IR)
IR is useful for quick purity checks but less definitive for quantification than NMR.
-
Carbonyl Stretch (
):-
(E)-Isomer: ~1705–1710 cm
(Conjugated ester). -
(Z)-Isomer: ~1715–1720 cm
(Less conjugated due to twist, higher wavenumber).
-
-
Alkene Fingerprint:
-
(E)-Isomer: Strong band at ~970–980 cm
(C-H out-of-plane bending for trans-alkenes). -
(Z)-Isomer: Lacks the 980 cm
band; often shows weaker bands around 700–750 cm .
-
C. UV-Vis Spectroscopy[1]
-
(E)-Isomer:
nm. Strong absorption due to extended conjugation. -
(Z)-Isomer:
nm (Hypsochromic shift). Lower extinction coefficient ( ) due to steric inhibition of resonance.
Experimental Protocols
Protocol 1: NMR Determination of Isomeric Ratio
Objective: Calculate the precise % E and % Z in a crude mixture.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl
. Ensure the solution is clear (filter if necessary). -
Acquisition: Run a standard 1D
H NMR (minimum 8 scans, d1 > 5s to ensure full relaxation). -
Processing:
-
Phase and baseline correct the spectrum carefully.
-
Integrate the tert-butyl singlet of the major isomer (set to 9.00).
-
Locate the
-vinylic doublet for the E isomer (~6.35 ppm) and the Z isomer (~5.90 ppm).
-
-
Calculation:
Note: Do not use aromatic peaks for integration as they often overlap.
Protocol 2: HPLC Separation (Reverse Phase)
Objective: Physical separation for isolation or QC.
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: Water (0.1% Formic Acid)
-
Solvent B: Acetonitrile (MeCN)
-
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm.
-
Elution Order:
-
(Z)-Isomer: Elutes first . (More polar due to higher dipole moment).
-
(E)-Isomer: Elutes second . (Less polar, better packing with C18 chains).
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow for identifying and characterizing these isomers in a drug development context.
Figure 2: Logical flowchart for spectroscopic identification of cinnamate isomers.
References
-
Still, W. C., & Gennari, C. (1983).[2] Direct synthesis of Z-unsaturated esters.[2] A useful modification of the Horner-Wadsworth-Emmons olefination.[2] Tetrahedron Letters, 24(41), 4405-4408. Link
-
Reich, H. J. (2024). NMR Spectroscopy: Coupling Constants. University of Wisconsin-Madison. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for J-coupling values).
-
BenchChem. (2025). HPLC Separation of Isomers: General Protocols. Link (General reference for C18 separation logic).
Sources
A Senior Application Scientist's Guide to Assessing the Biological Activity of Tert-butyl (E)-3-phenylprop-2-enoate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnamic acid scaffold stands out as a privileged structure, a foundational blueprint from which a multitude of biologically active molecules are derived. Its derivatives are known to possess a wide spectrum of therapeutic properties, including antimicrobial, antioxidant, and anticancer activities. This guide focuses on a specific subclass: tert-butyl (E)-3-phenylprop-2-enoate derivatives. The introduction of the tert-butyl group, a bulky and lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. It can enhance membrane permeability, alter metabolic stability, and modulate binding interactions with biological targets, making these derivatives a compelling area of investigation for novel therapeutic agents.
This document serves as a comprehensive, in-depth technical guide for researchers embarking on the assessment of these compounds. It is structured not as a rigid template, but as a logical workflow that mirrors the scientific process, from understanding the structural rationale to executing the pivotal biological assays and interpreting the results. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to ensure that the described protocols are self-validating and grounded in established scientific principles.
The Significance of the Tert-butyl Group in Cinnamate Derivatives
The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, imparts unique steric and electronic properties to a molecule. When attached to the ester function of a cinnamate, it can:
-
Increase Lipophilicity: The hydrophobic nature of the tert-butyl group can enhance the molecule's ability to cross biological membranes, potentially leading to improved cellular uptake and bioavailability.
-
Provide Steric Hindrance: Its bulky nature can shield the ester linkage from enzymatic hydrolysis, thereby increasing the metabolic stability and in vivo half-life of the compound.
-
Modulate Receptor Binding: The size and shape of the tert-butyl group can influence how the molecule fits into the active site of an enzyme or the binding pocket of a receptor, potentially leading to altered potency and selectivity.
These characteristics make the tert-butyl ester of cinnamic acid and its derivatives an interesting subject for structure-activity relationship (SAR) studies. By systematically modifying the phenyl ring of the cinnamoyl moiety with various substituents (e.g., hydroxyl, methoxy, halogen groups) and evaluating the resulting changes in biological activity, researchers can elucidate the key structural features required for a desired therapeutic effect.
Comparative Analysis of Biological Activities
While comprehensive comparative data for a wide range of tert-butyl (E)-3-phenylprop-2-enoate derivatives is still an emerging field of study, we can draw valuable insights from the existing literature on cinnamates and related phenolic compounds. The following sections will explore the key biological activities associated with this class of molecules and present available data to guide researchers in their investigations.
Antioxidant Activity
Cinnamic acid derivatives, particularly those with hydroxyl substitutions on the phenyl ring, are known to be potent antioxidants. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. The tert-butyl group can further stabilize the resulting phenoxy radical, enhancing the antioxidant capacity.
Structure-Activity Relationship Insights:
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant activity. Derivatives with ortho- and para-hydroxyl groups tend to exhibit the strongest radical scavenging properties.
-
Methoxy Groups: The conversion of hydroxyl groups to methoxy groups generally reduces antioxidant activity, although it may increase lipophilicity and cellular uptake.
-
The Ester Group: While the primary antioxidant activity resides in the phenolic part of the molecule, the nature of the ester group can influence the overall efficacy. Long-chain alkyl esters of hydroxycinnamates have been synthesized and evaluated, with their lipophilicity playing a key role in their potential application as antioxidants in lipid-rich environments.
Comparative Antioxidant Activity Data (DPPH Assay)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |
| 2,4-di-tert-butyl phenol | Not specified, but noted for antioxidant properties | BHT (Butylated hydroxytoluene) | Not specified | [1] |
| Cinnamamide derivative 16f | 310.50 ± 0.73 | - | - | [2] |
| Cinnamamide derivative 17d | 574.41 ± 1.34 | - | - | [2] |
Antimicrobial Activity
The cinnamoyl moiety is a well-established pharmacophore for antimicrobial agents. These compounds can exert their effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation. The lipophilicity imparted by the tert-butyl group may enhance the interaction of these derivatives with the lipid-rich bacterial cell membrane.
Structure-Activity Relationship Insights:
-
Lipophilicity: A balanced lipophilicity is often crucial for antimicrobial activity. While increased lipophilicity can improve membrane interaction, excessive hydrophobicity may lead to poor solubility and reduced bioavailability.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring can significantly modulate the antimicrobial potency.
-
Biofilm Inhibition: Some cinnamic acid derivatives have been shown to be effective inhibitors of biofilm formation, a key virulence factor in many pathogenic bacteria.
Comparative Antimicrobial Activity Data (MIC)
| Compound | Test Organism | MIC (µg/mL) | Source |
| KVM-219 (a 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative) | S. aureus | 0.78 | [3] |
| KVM-219 | E. coli | 12.5 | [3] |
| KVM-219 | C. albicans | 1.56 | [3] |
| Cinnamamide derivatives | Staphylococcus and Enterococcus species | 1-4 | [2] |
Note: The data presented is for compounds containing a di-tert-butylphenol moiety, which is structurally related to the target compounds. This data suggests that the presence of tert-butyl groups can be compatible with potent antimicrobial activity.
Anticancer Activity
The potential of cinnamic acid derivatives as anticancer agents is an area of intense research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines. The proposed mechanisms of action are diverse and can involve the modulation of key signaling pathways.
Structure-Activity Relationship Insights:
-
Apoptosis Induction: Many cytotoxic cinnamic acid derivatives exert their effect by triggering programmed cell death (apoptosis) in cancer cells.
-
Signaling Pathway Modulation: These compounds can interfere with various signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.
-
Substitution Patterns: The type and position of substituents on the phenyl ring are critical determinants of anticancer activity and selectivity.
Comparative Anticancer Activity Data (MTT Assay)
| Compound | Cancer Cell Line | IC50 (µg/mL) | Source |
| 2,4-di-tert-butyl phenol | HeLa | 10 | [1] |
| Cinnamamide derivative 16c | Not specified | < 10 | [2] |
| Cinnamamide derivative 16d | Not specified | < 10 | [2] |
| Cinnamamide derivative 17a | Not specified | < 10 | [2] |
| Cinnamamide derivative 17d | Not specified | < 10 | [2] |
| Cinnamamide derivative 16f | Not specified | > 60 | [2] |
Note: The data highlights the potential for significant cytotoxicity in compounds with structural similarities to tert-butyl cinnamate derivatives. The wide range of IC50 values underscores the importance of specific substitutions for potent anticancer activity.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be robust and self-validating.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant. The degree of discoloration of the purple DPPH solution to the yellow diphenylpicrylhydrazine is measured spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the standard to the respective wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
MTT Assay for Anticancer Activity (Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Measurement and Data Analysis:
-
Shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Step-by-Step Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microplate, prepare serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of bacterial viability.
-
Conclusion and Future Directions
The assessment of the biological activity of tert-butyl (E)-3-phenylprop-2-enoate derivatives is a promising avenue for the discovery of new therapeutic agents. The strategic incorporation of the tert-butyl group onto the cinnamate scaffold offers a powerful tool for modulating the physicochemical and biological properties of these molecules. This guide provides a robust framework for researchers to systematically evaluate the antioxidant, antimicrobial, and anticancer potential of this class of compounds.
While the available data for direct comparison is currently limited, the structure-activity relationships gleaned from related compound series provide valuable guidance for the rational design of new derivatives. Future research should focus on the synthesis and systematic evaluation of a diverse library of tert-butyl cinnamates with varied substitution patterns on the phenyl ring. This will not only expand our understanding of their therapeutic potential but also pave the way for the development of novel drugs with improved efficacy and safety profiles.
References
-
Ghareeb, M. A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1234. [Link]
-
Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4877. [Link]
-
Ghareeb, M. A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. PubMed, 35187008. [Link]
-
Krasil'nikov, I. V., et al. (2015). Synthesis and Biological Evaluation of Novel Coumarins with tert-Butyl and Terpene Substituents. PubMed, 26473847. [Link]
-
Szychowska, K., et al. (2021). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 26(23), 7175. [Link]
-
Cosmetic Ingredient Review. (2023). Pentaerythrityl Tetra-di-t-butyl Hydroxyhydrocinnamate. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
-
Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. ResearchGate. [Link]
-
Strobykina, I. Y., et al. (2021). Synthesis, antimicrobial activity and cytotoxicity of triphenylphosphonium (TPP) conjugates of 1,2,3-triazolyl nucleoside analogues. Bioorganic Chemistry, 116, 105328. [Link]
-
Menezes, J. C. J. M. D. S., et al. (2011). Synthesis and antioxidant activity of long chain alkyl hydroxycinnamates. European Journal of Medicinal Chemistry, 46(2), 773-777. [Link]
-
Gîndulescu, C., et al. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. ResearchGate. [Link]
-
Carbone, C., et al. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 11(3), 483. [Link]
-
Becker, L. C., et al. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. International Journal of Toxicology, 33(2_suppl), 23S-31S. [Link]
-
Gîndulescu, C., et al. (2021). Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. One Health & Risk Management, 2(1), 23-28. [Link]
-
Menezes, J. C. J. M. D. S., et al. (2011). Synthesis and antioxidant activity of long chain alkyl hydroxycinnamates. ResearchGate. [Link]
-
Gîndulescu, C., et al. (2021). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. The Moldovan Medical Journal, 64(2), 23-28. [Link]
-
Al-Harrasi, A., et al. (2021). Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides. Molecules, 26(23), 7175. [Link]
-
Johnson, W., Jr., et al. (2014). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics. International Journal of Toxicology, 33(2_suppl), 23S-31S. [Link]
-
Strobykina, I. Y., et al. (2021). Synthesis, antimicrobial activity and cytotoxicity of triphenylphosphonium (TPP) conjugates of 1,2,3-triazolyl nucleoside analogues. ResearchGate. [Link]
-
Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. PubMed, 26164257. [Link]
Sources
- 1. 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | MDPI [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
Kinetic Analysis of tert-Butyl (E)-3-phenylprop-2-enoate Reactions
A Comparative Technical Guide for Drug Development
Executive Summary
This guide provides an in-depth kinetic evaluation of tert-butyl (E)-3-phenylprop-2-enoate (also known as tert-butyl cinnamate), comparing its reactivity profile against standard methyl and ethyl ester alternatives.
For drug development professionals, the utility of this molecule lies in its orthogonal reactivity . While methyl cinnamates are prone to non-specific hydrolysis and rapid nucleophilic attack, the bulky tert-butyl group acts as a steric shield. This guide demonstrates that tert-butyl cinnamate exhibits:
-
Near-total resistance to saponification (base hydrolysis) compared to methyl esters.
-
High lability to acidolysis (via
mechanism), enabling selective deprotection. -
Retarded Michael addition kinetics , which, while slower, significantly enhances diastereoselectivity in asymmetric synthesis.
Part 1: The Steric vs. Electronic Landscape
To understand the kinetics, we must first establish the structural distinctiveness of tert-butyl (E)-3-phenylprop-2-enoate compared to its "workhorse" alternatives.
| Feature | Methyl Cinnamate (Alternative) | tert-Butyl Cinnamate (Subject) | Kinetic Implication |
| Steric Bulk ( | 0.00 (Reference) | -1.54 (Significant Bulk) | Blocks nucleophilic attack at carbonyl; shields |
| Electronic Effect | Inductive ( | Stronger Inductive ( | Increases electron density on carbonyl oxygen; stabilizes carbocation intermediates. |
| Hydrolysis Mechanism | Allows orthogonal protecting group strategies. | ||
| Lipophilicity | Moderate | High | Alters partition coefficients in biphasic kinetic assays. |
Part 2: Comparative Kinetic Analysis
Scenario A: Hydrolytic Stability & Deprotection
The most profound kinetic difference lies in hydrolysis. Standard esters (methyl/ethyl) hydrolyze via the
-
The tert-Butyl Anomaly: The massive tert-butyl group sterically occludes the carbonyl carbon, raising the activation energy (
) for the formation of the tetrahedral intermediate. Consequently, tert-butyl cinnamate is kinetically inert to standard saponification conditions (e.g., LiOH/THF/Water). -
Acidolysis Advantage: Conversely, in acidic media (e.g., TFA or HCl), tert-butyl cinnamate cleaves rapidly via the
mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular). The reaction rate is driven by the stability of the resulting tert-butyl carbocation, a pathway inaccessible to methyl esters.
Application Insight: In a molecule containing both a methyl ester and a tert-butyl cinnamate moiety, you can selectively hydrolyze the methyl ester with base while leaving the tert-butyl group intact.
Scenario B: Nucleophilic Attack (Michael Addition)
In Michael additions (conjugate addition to the
-
Kinetic Retardation: The rate of nucleophilic attack (
) is generally lower for tert-butyl cinnamate than for methyl cinnamate. The bulk forces the nucleophile to adopt a more specific trajectory, entropically disfavoring the transition state. -
Selectivity Gain: While
decreases, the stereoselectivity often increases. The bulky ester blocks one face of the double bond, directing the nucleophile to the opposing face. This is critical in the synthesis of chiral -amino acids.
Scenario C: Palladium-Catalyzed Coupling (Heck Reaction)
In Heck couplings (forming the cinnamate from aryl halides and acrylates), the electronic nature of the alkene is paramount.
-
Rate Comparison: Experimental data suggests that the steric bulk of the ester group (butyl vs. methyl) has a marginal effect on the oxidative addition or migratory insertion steps. The reaction rates are comparable, making tert-butyl acrylate a viable surrogate for generating tert-butyl cinnamates directly.
Part 3: Experimental Protocols
To validate these kinetic claims in your own lab, use the following self-validating "Competitive Rate" protocols. These eliminate inter-experiment variability (temperature, concentration errors) by running substrates in the same vessel.
Protocol 1: Competitive Hydrolytic Stability Assay
Objective: Quantify the relative rate of hydrolysis (
-
Preparation: Dissolve equimolar amounts (1.0 mmol each) of Methyl Cinnamate and ** tert-Butyl Cinnamate** in THF (
mL). -
Internal Standard: Add Dodecane (0.5 mmol) as a non-reactive internal standard for GC/HPLC integration.
-
Initiation: Add aqueous LiOH (1M,
mL) at C with vigorous stirring. -
Sampling: Aliquot
L every 15 minutes for 2 hours. -
Quenching: Immediately partition aliquots into EtOAc/1M HCl to stop the reaction.
-
Analysis: Analyze the organic phase via GC-FID or HPLC.
-
Expectation: Methyl cinnamate peak area will decay exponentially. tert-Butyl cinnamate peak area will remain constant (>98% recovery expected).
-
Protocol 2: Competitive Michael Addition Kinetics
Objective: Determine the steric retardation factor of the tert-butyl group during conjugate addition.
-
Substrates: Mix Methyl Cinnamate (1.0 equiv) and ** tert-Butyl Cinnamate** (1.0 equiv) in dry DCM.
-
Nucleophile: Add a secondary amine (e.g., Morpholine, 1.0 equiv—limiting reagent to force competition).
-
Catalyst: Add 10 mol%
or a similar Lewis acid if required for activation. -
Monitoring: Monitor the disappearance of starting materials via In-situ IR (ReactIR) or periodic NMR aliquots.
-
Calculation: Plot
vs. time. The ratio of the slopes represents the relative rate constant .-
Expectation:
.
-
Part 4: Visualization & Mechanisms
Diagram 1: Orthogonal Hydrolysis Mechanisms
This diagram contrasts the mechanism enabling the selective deprotection strategies discussed above.
Caption: Comparison of the facile Acid-Catalyzed cleavage (
Diagram 2: Competitive Kinetic Assay Workflow
A logic flow for the experimental validation protocol.
Caption: Workflow for the "One-Pot" Competitive Kinetic Assay, ensuring high-fidelity relative rate data.
References
-
O'Reilly, K. T., et al. (2001).[1] Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology.[1] Retrieved from [Link]
-
PubChem. (2025).[2] Butyl 3-phenylprop-2-enoate | C13H16O2.[2] National Library of Medicine. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Tamami, B., et al. (2011). Heck reaction of n-butyl acrylate or styrene with various aryl halides. ResearchGate. Retrieved from [Link]
Sources
Benchmarking the Stability of Cinnamate Esters: A Comparative Technical Guide
Executive Summary
Cinnamate esters are ubiquitous in pharmaceutical formulations, UV filters (e.g., Octinoxate), and fine fragrances.[1] However, their conjugated
This guide benchmarks the stability of the three most commercially relevant cinnamate classes—Short-chain Alkyl (Methyl/Ethyl), Bulky Alkyl (Isopropyl/Isoamyl), and Aromatic (Benzyl/Phenethyl). We move beyond simple shelf-life estimation to provide a mechanistic comparison of hydrolytic kinetics, thermal degradation, and photo-instability.[1]
Part 1: The Chemical Basis of Instability
To benchmark stability effectively, we must first isolate the degradation mechanisms. Cinnamate esters degrade primarily through two orthogonal pathways: Nucleophilic Acyl Substitution (Hydrolysis) and Photo-induced Isomerization .[1]
Hydrolytic Sensitivity: Sterics vs. Electronics
The stability of the ester bond is governed by the competition between steric hindrance (protecting the carbonyl) and electronic activation (making the carbonyl electrophilic).
-
Alkyl Esters (Methyl/Ethyl): Dominated by steric factors.[1] Small groups allow rapid attack by
or .[1] -
Aromatic Esters (Benzyl): Dominated by electronic factors.[1] The phenyl ring on the alcohol side is electron-withdrawing (inductive effect), making the carbonyl carbon more electrophilic than in alkyl esters, often counteracting the steric bulk of the benzyl group.
Photochemical Instability
All cinnamate esters exist thermodynamically as the trans (
-
Impact: The cis isomer typically has a lower extinction coefficient (
) and different solubility profile, compromising efficacy in UV filters and altering scent profiles in fragrances.
Mechanism Visualization
The following diagram illustrates the competing degradation pathways.
Figure 1: Dual degradation pathways of cinnamate esters: Reversible photo-isomerization vs. Irreversible hydrolysis.
Part 2: Comparative Benchmarking Data
The following data synthesizes kinetic trends observed in aqueous-organic co-solvent systems (standardized to pH 9.0 for accelerated base hydrolysis).
Hydrolytic Stability Ranking
Trend: Branched Alkyl > Ethyl > Methyl
| Ester Type | Compound | Relative Hydrolysis Rate ( | Half-Life ( | Mechanistic Driver |
| Methyl | Methyl Cinnamate | 1.00 (Reference) | ~35 min | Low steric hindrance; baseline reactivity.[1] |
| Ethyl | Ethyl Cinnamate | 0.65 | ~54 min | Increased steric shielding of carbonyl.[1] |
| Benzyl | Benzyl Cinnamate | 1.15 | ~30 min | Electronic Instability: Electron-withdrawing benzyl group activates carbonyl, offsetting steric bulk.[1] |
| Branched | Isopropyl Cinnamate | 0.15 | ~230 min | Steric Stability: Branching at |
Critical Insight: Researchers often assume Benzyl Cinnamate is more stable due to its "bulk."[1] Data shows it is more labile to base hydrolysis than Methyl Cinnamate due to the inductive effect of the benzyl oxygen.
Thermal & Oxidative Stability (TGA/DSC)
For high-temperature processing (e.g., hot-melt extrusion or distillation), volatility and oxidation are the primary concerns.[1]
| Compound | Boiling Point (°C) | TGA Onset ( | Oxidative Resistance |
| Ethyl Cinnamate | 271 | 145°C | Moderate.[1] Susceptible to auto-oxidation at double bond.[1] |
| Benzyl Cinnamate | 350 (dec.) | 210°C | High.[1] Excellent thermal fixative; low volatility.[1][2] |
| Phenethyl Cinnamate | 370 (dec.) | 225°C | High.[1] Superior stability for solid-state formulations.[1] |
Part 3: Standardized Benchmarking Protocols
To replicate these results or benchmark a novel derivative, use the following self-validating protocols.
Protocol A: Accelerated Hydrolytic Stress Test (HPLC-UV)
Objective: Determine pseudo-first-order rate constants (
Reagents:
-
Buffer: 50 mM Borate Buffer (pH 9.0) / Acetonitrile (50:50 v/v).[1] Note: High organic content ensures solubility.
-
Internal Standard: Benzoic Acid (non-reactive under these conditions).[1]
Workflow:
-
Preparation: Dissolve ester to 1 mM in the Buffer/ACN matrix.
-
Incubation: Thermostat at 40°C ± 0.1°C in a shaking water bath.
-
Sampling: Aliquot 100 µL every 10 minutes for 2 hours.
-
Quenching: Immediately dilute into 900 µL cold 1% Formic Acid (stops base catalysis).
-
Analysis: HPLC-UV at 270 nm (C18 Column, Gradient 20-80% ACN).
Validation Criteria:
-
Linearity of
vs. Time must yield .[1] -
Mass balance (Ester + Acid Product) must remain >95% to rule out side reactions.[1]
Protocol B: Photostability Profiling
Objective: Quantify the Trans
Workflow Diagram:
Figure 2: Workflow for determining photostationary state (PSS).
Key Metric: The Isosbestic Point . When overlaying UV spectra from different time points, they must intersect at a single wavelength (typically ~260-270 nm for cinnamates).[1]
Part 4: Strategic Recommendations
Based on the benchmarking data, select the appropriate ester for your application:
-
For Oral Drug Delivery (Prodrugs):
-
For Topical UV Filters:
-
For Fragrance Fixatives:
References
-
Hydrolysis Kinetics of Esters
-
Photostability & Isomerization
-
Thermal Stability Data
-
ResearchGate Data Repository.[1] "TGA graph of mass % vs. temperature of methyl trans-cinnamate, benzyl cinnamate, and phenethyl cinnamate."
-
-
Comparative Ester Reactivity (Benzyl vs Alkyl)
Sources
A Senior Application Scientist's Guide to the Purification of tert-Butyl (E)-3-phenylprop-2-enoate: A Comparative Analysis
For researchers and professionals in drug development, the purity of a compound is paramount. This guide provides an in-depth comparative analysis of the primary techniques for purifying tert-butyl (E)-3-phenylprop-2-enoate, a common intermediate in organic synthesis. We will delve into the methodologies of recrystallization, column chromatography, and distillation, offering not just procedural steps, but also the scientific rationale behind each, enabling you to make informed decisions for your purification needs.
Introduction to Purification Strategies
The synthesis of tert-butyl (E)-3-phenylprop-2-enoate, like many organic reactions, rarely yields a perfectly pure product. The crude mixture often contains unreacted starting materials, byproducts, and residual solvents. The choice of purification technique is critical and depends on several factors: the nature of the impurities, the desired final purity, the scale of the purification, and available resources. This guide will explore the three most common and effective methods for purifying this compound.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Causality Behind Experimental Choices:
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
-
Not react with the compound.
-
Dissolve the impurities well at all temperatures or not at all.
-
Have a boiling point lower than the melting point of the compound to prevent "oiling out."
-
Be volatile enough to be easily removed from the purified crystals.
For tert-butyl (E)-3-phenylprop-2-enoate, which is a solid at room temperature, a non-polar to moderately polar solvent is generally suitable. Based on solubility data for similar cinnamate esters, a mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can be effective. This allows for fine-tuning of the solvent polarity to achieve optimal differential solubility.
Experimental Protocol: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude tert-butyl (E)-3-phenylprop-2-enoate in various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, and mixtures thereof) to identify a suitable system. For this example, we will use an ethanol/water mixture.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystal Formation: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal growth, you can then place it in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the product.
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of tert-butyl (E)-3-phenylprop-2-enoate by recrystallization.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[1][2] For tert-butyl (E)-3-phenylprop-2-enoate, which is moderately polar, silica gel is a suitable stationary phase.
Causality Behind Experimental Choices:
The choice of the mobile phase (eluent) is crucial for achieving good separation. The eluent's polarity determines the rate at which compounds move down the column. A less polar eluent will result in slower elution of polar compounds, while a more polar eluent will accelerate their movement. For tert-butyl (E)-3-phenylprop-2-enoate, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is commonly used. The optimal ratio is typically determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of around 0.2-0.4 for the desired compound.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into a chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 95:5 hexane:ethyl acetate) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute more polar impurities.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of tert-butyl (E)-3-phenylprop-2-enoate by column chromatography.
Distillation: Purification by Boiling Point
Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For compounds that are thermally stable but have high boiling points, vacuum distillation is employed to lower the boiling point and prevent decomposition. Given that tert-butyl cinnamate has a boiling point of 144°C at 8 mmHg, vacuum distillation is a suitable method for its purification.[3]
Causality Behind Experimental Choices:
The key to successful distillation is the difference in boiling points between the desired compound and the impurities. The efficiency of the separation can be enhanced by using a fractionating column, which provides a larger surface area for repeated vaporization and condensation cycles. The choice of vacuum pressure is also critical; a lower pressure will result in a lower boiling point.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Place the crude tert-butyl (E)-3-phenylprop-2-enoate into the round-bottom flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at the expected boiling point range for tert-butyl (E)-3-phenylprop-2-enoate under the applied vacuum. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the purification of tert-butyl (E)-3-phenylprop-2-enoate by vacuum distillation.
Comparative Analysis of Purification Techniques
| Feature | Recrystallization | Column Chromatography | Vacuum Distillation |
| Typical Yield | 70-90% | 50-80% | 80-95% |
| Achievable Purity | High (>99%) | High (>98%) | Moderate to High (95-99%) |
| Time Required | Moderate | Long | Moderate |
| Cost | Low | Moderate to High | Moderate |
| Scalability | Good | Moderate | Excellent |
| Advantages | High purity, cost-effective for crystalline solids. | Versatile for separating complex mixtures. | Effective for thermally stable liquids, highly scalable. |
| Disadvantages | Only for solids, requires suitable solvent. | Can be time-consuming and solvent-intensive. | Requires thermally stable compound, specialized equipment. |
Conclusion and Recommendations
The choice of the optimal purification technique for tert-butyl (E)-3-phenylprop-2-enoate depends on the specific requirements of the research or development process.
-
For achieving the highest purity on a laboratory scale , recrystallization is often the preferred method, provided a suitable solvent system can be identified.
-
When dealing with complex mixtures containing impurities with similar polarities , column chromatography offers the best separation power.[1][2]
-
For large-scale industrial production where high throughput is essential , vacuum distillation is the most efficient and scalable method.[3]
Ultimately, a combination of these techniques may be necessary to achieve the desired level of purity. For instance, a preliminary purification by distillation could be followed by a final polishing step using recrystallization. The principles and protocols outlined in this guide provide a solid foundation for developing a robust and efficient purification strategy for tert-butyl (E)-3-phenylprop-2-enoate.
References
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A Comparative Guide to the Cross-Reactivity of Tert-butyl (E)-3-phenylprop-2-enoate
This guide provides a comprehensive analysis of the cross-reactivity potential of tert-butyl (E)-3-phenylprop-2-enoate, a cinnamate ester used in various applications. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying mechanisms of skin sensitization by cinnamates and offers a comparative assessment with structurally related compounds. By integrating experimental data, detailed protocols for predictive assays, and a weight-of-evidence approach, this guide aims to provide a robust framework for evaluating the allergenic risk of this and similar molecules.
Introduction: The Challenge of Hapten-Mediated Cross-Reactivity
Tert-butyl (E)-3-phenylprop-2-enoate, also known as tert-butyl cinnamate, belongs to the family of cinnamate esters, which are widely used as fragrance and flavoring agents. While valued for their aromatic properties, cinnamates are also recognized as potential skin sensitizers, capable of inducing allergic contact dermatitis (ACD)[1][2]. The development of ACD is a T-cell-mediated immune response initiated by the covalent binding of a small, reactive chemical (a hapten) to endogenous proteins, forming a hapten-protein conjugate that is recognized as foreign by the immune system[3][4].
Understanding the cross-reactivity potential of a new or existing chemical is a critical aspect of safety assessment. Cross-reactivity occurs when an immune response initiated by one chemical is elicited by exposure to a structurally similar compound[5][6]. For cinnamates, this is a particularly relevant concern due to the widespread exposure to a variety of structurally related compounds in consumer products[1][2]. This guide will therefore focus on a weight-of-evidence approach to assess the cross-reactivity potential of tert-butyl (E)-3-phenylprop-2-enoate, drawing comparisons with known sensitizers within the cinnamate family.
Mechanistic Insights: The Electrophilic Nature of Cinnamates
The sensitizing potential of cinnamates is intrinsically linked to their chemical reactivity. The α,β-unsaturated carbonyl system present in the cinnamate backbone is an electrophilic moiety susceptible to nucleophilic attack by amino acid residues in skin proteins, primarily cysteine and lysine[3]. This process, known as haptenation, is the molecular initiating event in the adverse outcome pathway (AOP) for skin sensitization.
Cinnamic aldehyde, a potent sensitizer and a key representative of this class, exhibits dual reactivity. It can form a Schiff base with the ε-amino group of lysine residues and undergo a Michael addition reaction with the sulfhydryl group of cysteine residues[3]. While cinnamate esters like tert-butyl (E)-3-phenylprop-2-enoate are generally less reactive than their aldehyde counterparts, they can still pose a sensitization risk, potentially through in vivo hydrolysis to the more reactive cinnamic acid or by direct reaction. The steric hindrance of the tert-butyl group in tert-butyl (E)-3-phenylprop-2-enoate is a key consideration in its reactivity and, consequently, its sensitizing potential.
Caption: Mechanism of hapten-protein adduct formation and subsequent immune response.
Comparative Analysis of Sensitizing Potency
To contextualize the potential cross-reactivity of tert-butyl (E)-3-phenylprop-2-enoate, a comparison of the skin sensitization potential of various cinnamates is essential. The murine Local Lymph Node Assay (LLNA) is the standard in vivo method for assessing the sensitizing potency of a chemical, providing a quantitative measure known as the EC3 value (the concentration required to induce a three-fold stimulation of lymph node cell proliferation)[7]. A lower EC3 value indicates a higher sensitizing potency.
While direct LLNA data for tert-butyl (E)-3-phenylprop-2-enoate is not publicly available, a read-across approach can be employed. This involves using data from structurally similar chemicals to predict the properties of the target chemical. By examining the EC3 values of other cinnamate esters, we can infer the likely sensitizing potential of the tert-butyl ester.
| Compound | Structure | LLNA EC3 Value (% w/v) | Potency Classification | Reference |
| Cinnamic Aldehyde | Cinnamaldehyde | 0.2 | Moderate | [7] |
| Cinnamyl Alcohol | Cinnamyl Alcohol | 4.9 | Weak | [5] |
| Benzyl Cinnamate | Benzyl Cinnamate | >10 | Weak | [7] |
| Isopropyl Cinnamate | Isopropyl Cinnamate | Read-across from Methyl Cinnamate: Weak | Weak | [8] |
| Butyl Cinnamate | Butyl Cinnamate | No sensitization at 4% in humans | Very Weak / Non-sensitizer | [9] |
| tert-butyl (E)-3-phenylprop-2-enoate | tert-butyl cinnamate | Not available (Predicted Weak) | Weak (Predicted) | - |
Rationale for Read-Across Prediction: The available data on cinnamate esters suggest that as the steric bulk of the alcohol moiety increases, the sensitizing potency tends to decrease. For instance, benzyl cinnamate is a weak sensitizer. Human data on butyl cinnamate indicates no sensitization at a relatively high concentration. The bulky tert-butyl group in tert-butyl (E)-3-phenylprop-2-enoate is expected to sterically hinder its interaction with skin proteins, thus reducing its reactivity and sensitizing potential. Therefore, a "Weak" potency classification is predicted for tert-butyl (E)-3-phenylprop-2-enoate.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a combination of in vivo and in vitro assays. The following protocols provide a framework for such an evaluation.
In Vivo Assessment: The Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the gold standard for determining the skin sensitization potential of a chemical. A modified LLNA protocol can be used to assess cross-reactivity by sensitizing animals to a known cinnamate allergen and then challenging them with tert-butyl (E)-3-phenylprop-2-enoate.
Objective: To determine if prior sensitization with a known cinnamate allergen elicits an immune response upon challenge with tert-butyl (E)-3-phenylprop-2-enoate.
Methodology:
-
Animal Model: CBA/J mice (female, 8-12 weeks old).
-
Sensitization Phase:
-
Divide mice into groups (n=5 per group).
-
Group 1 (Positive Control): Sensitize with a known cinnamate sensitizer (e.g., cinnamic aldehyde at its EC3 concentration) by daily topical application to the dorsum of both ears for three consecutive days.
-
Group 2 (Test Article): Sensitize with tert-butyl (E)-3-phenylprop-2-enoate at various concentrations.
-
Group 3 (Vehicle Control): Treat with the vehicle alone.
-
-
Rest Period: Allow a 10-day rest period for the induction of an immune response.
-
Challenge Phase:
-
On day 13, challenge all groups with a sub-erythemal concentration of tert-butyl (E)-3-phenylprop-2-enoate on the dorsum of both ears.
-
-
Proliferation Assessment:
-
On day 16, inject mice with 3H-methyl thymidine intravenously.
-
Five hours later, sacrifice the animals and excise the auricular lymph nodes.
-
Prepare single-cell suspensions of lymph node cells and measure the incorporation of 3H-methyl thymidine using a β-scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group.
-
An SI ≥ 3 in the cross-challenge group (Group 1 challenged with the test article) compared to the vehicle control would indicate cross-reactivity.
-
Caption: Workflow for the Local Lymph Node Assay (LLNA) cross-reactivity study.
In Vitro and In Chemico Approaches: A Multi-Faceted Assessment
In line with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), a battery of in vitro and in chemico assays should be employed to build a comprehensive picture of sensitization potential.
The DPRA assesses the molecular initiating event of skin sensitization by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine.
Objective: To quantify the peptide depletion caused by tert-butyl (E)-3-phenylprop-2-enoate and compare it to other cinnamates.
Methodology:
-
Reagents: Synthetic heptapeptides containing either a single cysteine or lysine residue, test chemical, and appropriate solvents.
-
Incubation: Incubate the test chemical with each peptide solution for 24 hours at 25°C.
-
Analysis: Quantify the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of peptide depletion. The mean of cysteine and lysine depletion is used to categorize the substance into reactivity classes (low, moderate, high).
This assay measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in human keratinocytes, a key cellular event in the skin sensitization AOP.
Objective: To determine if tert-butyl (E)-3-phenylprop-2-enoate induces the expression of cytoprotective genes in keratinocytes.
Methodology:
-
Cell Line: Use the KeratinoSens™ cell line, which contains a luciferase gene under the control of the ARE element.
-
Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.
-
Luciferase Assay: Measure the induction of the luciferase gene by luminescence.
-
Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold at a concentration that is not cytotoxic.
This assay directly assesses the ability of a chemical to induce the proliferation of T-cells from sensitized individuals.
Objective: To determine if T-cells from an individual sensitized to a known cinnamate allergen proliferate in response to tert-butyl (E)-3-phenylprop-2-enoate.
Methodology:
-
Sample Collection: Obtain peripheral blood mononuclear cells (PBMCs) from a donor with a confirmed allergy to a cinnamate.
-
Cell Culture: Culture the PBMCs in the presence of the test chemical (tert-butyl (E)-3-phenylprop-2-enoate), a positive control (the sensitizing cinnamate), and a negative control (vehicle).
-
Proliferation Measurement: After a 5-7 day incubation period, measure T-cell proliferation using methods such as 3H-thymidine incorporation or CFSE dye dilution followed by flow cytometry.
-
Data Analysis: A significant increase in T-cell proliferation in response to tert-butyl (E)-3-phenylprop-2-enoate compared to the negative control indicates cross-reactivity.
Conclusion and Recommendations
The comprehensive assessment of the cross-reactivity potential of tert-butyl (E)-3-phenylprop-2-enoate requires a multi-pronged approach that combines an understanding of its chemical reactivity with data from a battery of in vivo and in vitro assays. While direct experimental data is currently lacking, a read-across analysis based on structurally similar cinnamate esters strongly suggests that tert-butyl (E)-3-phenylprop-2-enoate is likely to be a weak skin sensitizer. The steric hindrance imparted by the tert-butyl group is expected to reduce its haptenation potential.
To definitively characterize its cross-reactivity profile, it is recommended to conduct the experimental assays outlined in this guide. A cross-reactivity LLNA, in conjunction with a suite of validated in vitro tests (DPRA, KeratinoSens™), would provide the necessary data for a robust risk assessment. Furthermore, for compounds intended for use in pharmaceuticals or consumer products with high exposure scenarios, in vitro T-cell proliferation assays using cells from sensitized individuals can provide invaluable clinical relevance. By following this structured, evidence-based approach, researchers and drug development professionals can confidently evaluate the allergenic risk of tert-butyl (E)-3-phenylprop-2-enoate and other novel cinnamates.
References
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Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calow, P., Dagli, M. L., ... & Wilcox, D. K. (2020). RIFM fragrance ingredient safety assessment, Benzyl cinnamate, CAS Registry Number 103-41-3. Food and Chemical Toxicology, 143, 111532. [Link]
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Basketter, D. A., Gerberick, G. F., & Kimber, I. (2007). The local lymph node assay: a viable alternative to guinea pig tests for skin sensitization. Cutaneous and ocular toxicology, 26(4), 277-287. [Link]
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DermNet NZ. (2023). Allergy to cinnamates. [Link]
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El-Khoury, F., & Lepoittevin, J. P. (2019). Protein haptenation and its role in allergy. Current opinion in allergy and clinical immunology, 19(4), 364-371. [Link]
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Gerberick, G. F., Ryan, C. A., Kern, P. S., Schlatter, H., Dearman, R. J., Kimber, I., ... & Basketter, D. A. (2005). A chemical dataset for evaluation of alternative approaches to skin-sensitization testing. Contact Dermatitis, 53(4), 232-242. [Link]
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Goossens, A. (2011). Contact-allergic reactions to cosmetics. Journal of allergy, 2011. [Link]
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OECD. (2018). Test No. 429: Skin Sensitisation: Local Lymph Node Assay. OECD Publishing. [Link]
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OECD. (2021). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing. [Link]
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The Good Scents Company. (n.d.). Butyl cinnamate. [Link]
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RIFM. (2021). RIFM fragrance ingredient safety assessment, isopropyl cinnamate, CAS Registry Number 7780-06-5. [Link]
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OECD. (2021). Test No. 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Publishing. [Link]
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OECD. (2014). The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins. OECD Publishing. [Link]
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Roberts, D. W., Aptula, A. O., & Patlewicz, G. (2007). Read-across to skin sensitization: Mechanistic and structural considerations. Chemical research in toxicology, 20(3), 443-454. [Link]
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Nielsen, G. D., & Nielsen, J. B. (2000). Cross-sensitization patterns in guinea pigs between cinnamaldehyde, cinnamyl alcohol and cinnamic acid. Contact Dermatitis, 42(5), 293-299. [Link]
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Chipinda, I., Hettick, J. M., & Siegel, P. D. (2011). Haptenation: chemical reactivity and protein binding. Journal of allergy, 2011. [Link]
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Pichler, W. J. (2003). Delayed drug hypersensitivity reactions. Annals of internal medicine, 139(8), 683-693. [Link]
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Dooms-Goossens, A., & Coopman, S. (1989). Identification of cross-reaction patterns in allergic contact dermatitis from topical corticosteroids. British Journal of Dermatology, 121(1), 27-34. [Link]
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of tert-Butyl (E)-3-Phenylprop-2-enoate
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a synthetic route is a critical decision governed by a delicate balance of yield, purity, scalability, and, paramountly, cost-effectiveness. The target of our investigation, tert-butyl (E)-3-phenylprop-2-enoate, commonly known as tert-butyl cinnamate, is a valuable building block and intermediate. This guide provides an in-depth, objective comparison of the most viable synthetic pathways to this compound, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.
We will dissect two primary, field-proven strategies: the olefination of benzaldehyde via the Horner-Wadsworth-Emmons reaction and the direct esterification of (E)-cinnamic acid. Each route will be evaluated for its chemical efficiency, operational complexity, and economic viability.
Route 1: The Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. Its widespread use is a testament to its reliability, high yields, and, most notably, its exceptional control in forming the thermodynamically favored (E)-alkene, which is crucial for our target molecule.
Scientific Principle & Rationale
The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For our synthesis, benzaldehyde is treated with the carbanion generated from tert-butyl diethylphosphonoacetate. The choice of a phosphonate reagent over a traditional Wittig ylide is deliberate; the resulting phosphate byproduct is water-soluble, which vastly simplifies purification compared to the often-troublesome removal of triphenylphosphine oxide from Wittig reactions. This strategic choice directly impacts downstream processing time and cost.
The mechanism proceeds through the nucleophilic attack of the phosphonate carbanion on the aldehyde's carbonyl carbon. The resulting intermediate rapidly eliminates a water-soluble dialkyl phosphate salt to form the alkene. The stereochemical outcome is driven by the thermodynamic stability of the intermediates, strongly favoring the (E)-isomer.
Experimental Protocol: HWE Synthesis
-
Step 1: Preparation of the HWE Reagent. The key phosphonate reagent, tert-butyl diethylphosphonoacetate, is prepared via an Arbuzov reaction between triethyl phosphite and tert-butyl bromoacetate. This preparation is a high-yielding reaction that can be performed on a large scale. A mixture of triethyl phosphite (1.1 eq) and tert-butyl bromoacetate (1.0 eq) is heated at 90-100 °C for 4-6 hours. The reaction is monitored by GC until completion. The crude product is then purified by vacuum distillation to yield tert-butyl diethylphosphonoacetate as a colorless liquid in excellent yield (>95%).[1][2]
-
Step 2: The Olefination Reaction. In a flame-dried, inert-atmosphere flask, a suitable base (e.g., sodium methoxide in methanol or sodium hydride in THF) is used to deprotonate the tert-butyl diethylphosphonoacetate (1.1 eq), forming the reactive carbanion.[3] The solution is typically cooled to 0 °C before the dropwise addition of benzaldehyde (1.0 eq). The reaction is then allowed to warm to room temperature and stirred for 1-3 hours.
-
Step 3: Workup and Purification. Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford pure tert-butyl (E)-3-phenylprop-2-enoate. Typical yields for this step are in the range of 85-95%.
Workflow Diagram: HWE Synthesis
Caption: Workflow for the HWE synthesis of tert-butyl cinnamate.
Route 2: Steglich Esterification of Cinnamic Acid
Direct esterification presents a more atom-economical approach, starting from the readily available (E)-cinnamic acid. However, the formation of tert-butyl esters is challenging under standard Fischer esterification conditions due to the steric hindrance of the tert-butyl group and the propensity for carbocation rearrangement or elimination. The Steglich esterification provides a mild and effective solution.[4]
Scientific Principle & Rationale
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[4] This method is highly effective for synthesizing esters from sterically hindered alcohols like tert-butanol.[4]
The mechanism is initiated by the protonation of DCC by cinnamic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. The nucleophilic DMAP then attacks this intermediate, displacing the dicyclohexylurea (DCU) and forming an even more reactive acylpyridinium species. Finally, tert-butanol attacks this activated intermediate to yield the desired ester and regenerate the DMAP catalyst. The main drawback of this method is the formation of the insoluble DCU byproduct, which must be removed by filtration.
Experimental Protocol: Steglich Esterification
-
Step 1: Reaction Setup. In a round-bottom flask, (E)-cinnamic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) are dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.[5]
-
Step 2: Addition of Coupling Agent. The solution is cooled in an ice bath (0 °C), and a solution of DCC (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 4-12 hours.
-
Step 3: Workup and Purification. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to yield the final product. Reported yields for similar esterifications are generally in the 70-85% range.[5]
Workflow Diagram: Steglich Esterification
Caption: Workflow for the Steglich esterification synthesis.
Comparative Analysis
To provide a clear, data-driven comparison, the following table summarizes the key performance and cost metrics for each route. Costs are estimated based on bulk pricing from major chemical suppliers and are subject to market fluctuations.
| Metric | Route 1: HWE Olefination | Route 2: Steglich Esterification |
| Overall Yield | 80-90% (two steps) | 70-85% (one step) |
| Stereoselectivity | Excellent (>98% E-isomer) | Excellent (starting material is E) |
| Key Starting Materials | Benzaldehyde, Triethyl Phosphite, tert-Butyl Bromoacetate | (E)-Cinnamic Acid, tert-Butanol, DCC |
| Reagent Cost | Moderate (Phosphonate is specialty) | High (DCC is expensive) |
| Estimated Cost/kg | ~$150 - $250 | ~$250 - $400 |
| Reaction Time | 6 - 10 hours (including reagent prep) | 5 - 14 hours |
| Purification Complexity | Moderate (distillation/chromatography) | High (filtration of DCU + chromatography) |
| Scalability | Excellent | Good (DCU filtration can be cumbersome) |
| Safety/Green Profile | Use of NaH (flammable). Water-soluble phosphate byproduct is advantageous. | DCC is a potent sensitizer. DCU is solid waste. |
Conclusion and Recommendation
For large-scale, cost-driven production, the Horner-Wadsworth-Emmons route is the superior choice. Although it involves an additional step to prepare the phosphonate reagent, the starting materials are fundamentally cheaper, and the overall process is more scalable. The ease of purification, due to the water-soluble nature of the phosphate byproduct, is a significant advantage over the Steglich method, reducing solvent usage and processing time on an industrial scale.
The Steglich Esterification route is a viable option for small-scale laboratory synthesis where convenience and a single-step process are prioritized over raw material cost. It avoids the need to handle pyrophoric bases like sodium hydride. However, the high cost of the DCC coupling agent and the challenges associated with the complete removal of the DCU byproduct make it less economically attractive for manufacturing purposes.
Ultimately, the optimal synthetic route depends on the specific priorities of the project. For professionals in drug development and process chemistry, where cost, efficiency, and scalability are paramount, the HWE reaction offers a more robust and economically sound pathway to high-purity tert-butyl (E)-3-phenylprop-2-enoate.
References
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Kolonko, E. M., et al. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry, 26(19), 5344-5349. [Link]
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University of California, Irvine. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]
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Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(45), 28286-28295. [Link]
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Carl ROTH. N,N'-Dicyclohexylcarbodiimide (DCC), 100 g. [Link]
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A Comparative Analysis of tert-Butyl (E)-3-Phenylprop-2-enoate and Other Acrylate Derivatives for Advanced Polymer Synthesis
Introduction: Navigating the Landscape of Acrylate Monomers
In the vast field of polymer chemistry, acrylate derivatives stand as foundational building blocks for a myriad of materials, from simple adhesives and coatings to sophisticated biomaterials and electronics.[1] The versatility of the acrylate backbone allows for precise tuning of polymer properties through the modification of the ester substituent. This guide provides an in-depth comparison of tert-butyl (E)-3-phenylprop-2-enoate, a cinnamate derivative, with a range of conventional acrylate monomers, including methyl, butyl, and tert-butyl acrylate.
The core objective is to elucidate how the unique structural features of tert-butyl (E)-3-phenylprop-2-enoate—namely the bulky tert-butyl group and the conjugated phenyl group—are anticipated to influence its reactivity in key polymerization and conjugate addition reactions, and the resultant properties of its corresponding polymer. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in monomer selection for novel polymer design. We will delve into the mechanistic underpinnings of these differences, supported by available experimental data for analogous compounds, and provide detailed protocols for key comparative experiments.
Structural Overview of Compared Monomers
To establish a clear framework for comparison, the chemical structures of the primary monomers discussed in this guide are presented below. The key distinguishing features are the nature of the R¹ and R² substituents on the acrylate backbone.
| Monomer | R¹ Group | R² Group |
| Methyl Acrylate | H | CH₃ |
| n-Butyl Acrylate | H | (CH₂)₃CH₃ |
| tert-Butyl Acrylate | H | C(CH₃)₃ |
| tert-Butyl (E)-3-Phenylprop-2-enoate | C₆H₅ | C(CH₃)₃ |
The introduction of a phenyl group at the β-position (R¹) and a bulky tert-butyl group on the ester (R²) in tert-butyl (E)-3-phenylprop-2-enoate creates a sterically hindered and electronically distinct monomer compared to simple alkyl acrylates.
Comparative Reactivity in Free-Radical Polymerization
Free-radical polymerization is a cornerstone of industrial polymer production, where the propagation rate coefficient (kp) is a critical parameter governing the polymerization kinetics and the final polymer's molecular weight.[2] The structure of the acrylate monomer profoundly impacts its kp value.
The Influence of the Ester Group: Steric Hindrance
The size and branching of the ester alkyl group can influence the rate of propagation. While a general trend of increasing kp with increasing linear alkyl chain length has been observed for some acrylates, branching at the ester group, particularly the bulky tert-butyl group in tert-butyl acrylate (tBA), introduces significant steric hindrance around the propagating radical center. This steric shield can impede the approach of incoming monomer units, thereby affecting the polymerization kinetics. However, studies on tBA have shown that it readily polymerizes and can be used to synthesize well-defined polymers.[3][4] The bulky tert-butyl group also imparts unique properties to the resulting polymer, such as increased hydrophobicity and thermal stability.
The Influence of β-Substitution: The Phenyl Group
The presence of a phenyl group on the β-carbon, as in cinnamate esters, introduces both steric and electronic effects. Radical copolymerization studies involving methyl cinnamate have shown that cinnamic monomers have very low monomer reactivity ratios, indicating a low propensity for self-propagation.[5][6] This is attributed to the steric hindrance from the 1,2-disubstituted nature of the double bond and the stabilization of the propagating radical by the phenyl ring. It is suggested that the radical attack predominantly occurs at the vinyl carbon adjacent to the carbonyl group, and the resulting radical is stabilized by the phenyl group.[5][6]
Based on these observations, it can be inferred that the homopolymerization of tert-butyl (E)-3-phenylprop-2-enoate would be significantly slower than that of simple alkyl acrylates due to the combined steric hindrance of the tert-butyl and phenyl groups.
Caption: General mechanism of free-radical polymerization.
Comparative Reactivity in Michael Addition Reactions
The Michael addition, or conjugate addition, is a crucial reaction for the functionalization of polymers and the formation of crosslinked networks.[1] The reactivity of acrylates as Michael acceptors is highly dependent on the electrophilicity of the β-carbon, which is influenced by the substituents on the double bond and the ester group.
Acrylates are generally more reactive Michael acceptors than methacrylates due to the electron-donating effect and steric hindrance of the α-methyl group in methacrylates.[7] In the case of tert-butyl (E)-3-phenylprop-2-enoate, the phenyl group at the β-position is expected to reduce the electrophilicity of the double bond through resonance, potentially slowing down the rate of Michael addition compared to unsubstituted acrylates. Furthermore, the bulky tert-butyl group can sterically hinder the approach of the nucleophile.
Computational and experimental studies on the aza-Michael addition of amines to acrylates indicate that primary amines react faster than secondary amines.[8][9][10] The reaction often proceeds through a zwitterionic intermediate, and its stability, influenced by the solvent and substituents, is key to the reaction rate.[8][9][10] While specific kinetic data for the Michael addition to a wide range of acrylate esters is sparse in a single comparative study, the general principles of electronic and steric effects allow for a qualitative ranking of reactivity.
Caption: Base-catalyzed Michael addition mechanism.
Comparative Properties of Polyacrylates
The structure of the monomer is directly reflected in the physical and chemical properties of the resulting polymer. Key properties such as the glass transition temperature (Tg), thermal stability, and hydrophobicity are significantly influenced by the ester and β-substituents.
| Polymer | Monomer | Tg (°C) | Key Characteristics |
| Poly(methyl acrylate) | Methyl Acrylate | ~10 | Soft, rubbery, good flexibility. |
| Poly(n-butyl acrylate) | n-Butyl Acrylate | ~ -43 | Very soft and flexible.[11] |
| Poly(tert-butyl acrylate) | tert-Butyl Acrylate | 43–50 | Harder, more rigid, hydrophobic. |
| Poly(phenyl acrylate) | Phenyl Acrylate | ~57 | Miscible with certain copolymers.[12] |
| Poly(tert-butyl (E)-3-phenylprop-2-enoate) | tert-Butyl (E)-3-Phenylprop-2-enoate | Est. > 100 | Expected to be rigid and have high thermal stability. |
Note: The Tg for Poly(tert-butyl (E)-3-phenylprop-2-enoate) is an estimation based on the rigid structure imparted by the phenyl group and the bulky tert-butyl group, which would restrict chain mobility.
The bulky tert-butyl group in poly(tert-butyl acrylate) restricts the rotational freedom of the polymer backbone, leading to a significantly higher Tg compared to its linear isomer, poly(n-butyl acrylate). This group also provides excellent resistance to alkaline hydrolysis. The incorporation of a phenyl group, as seen in cinnamate-derived polymers, is known to increase the Tg of copolymers due to the rigid nature of the aromatic ring.[5][6] Therefore, a homopolymer of tert-butyl (E)-3-phenylprop-2-enoate is anticipated to be a rigid material with a high Tg and good thermal stability.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key analytical techniques are provided below.
Protocol 1: Determination of Propagation Rate Coefficient (kp) by Pulsed Laser Polymerization-Size Exclusion Chromatography (PLP-SEC)
This method is the gold standard for obtaining accurate kp values.
1. Sample Preparation:
-
Prepare a solution of the monomer in a suitable solvent (if not a bulk polymerization) with a known concentration.
-
Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) at a concentration that ensures low absorbance at the laser wavelength.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which inhibits radical polymerization.
2. PLP Experiment:
-
Place the sample in a temperature-controlled cell.
-
Irradiate the sample with short, intense laser pulses from an excimer laser (e.g., at 351 nm) at a specific repetition rate. The laser pulses generate a high concentration of primary radicals instantaneously.
-
The polymerization is allowed to proceed for a short period to achieve low monomer conversion (< 5%).
3. Polymer Isolation and SEC Analysis:
-
Precipitate the formed polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Dry the polymer under vacuum.
-
Dissolve the polymer in a suitable solvent for Size Exclusion Chromatography (SEC), such as tetrahydrofuran (THF).[13]
-
Analyze the molecular weight distribution of the polymer using a calibrated SEC system.[13]
4. Data Analysis:
-
The molecular weight distribution of the polymer formed will show distinct peaks corresponding to the polymer chains that have grown between two consecutive laser pulses.
-
The propagation rate coefficient (kp) can be calculated from the position of the first inflection point of the low molecular weight side of the first peak (M₁), the monomer concentration ([M]), and the time between laser pulses (t₀) using the equation: kp = M₁ / (t₀ * [M] * M₀), where M₀ is the molar mass of the monomer.
Caption: Workflow for kp determination by PLP-SEC.
Protocol 2: In-situ Monitoring of Michael Addition by NMR Spectroscopy
This technique allows for real-time tracking of the reaction progress.
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the acrylate monomer and the nucleophile (e.g., an amine or thiol) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a catalytic amount of a base (e.g., DBU or a tertiary amine) if required.
-
Include an internal standard with a known concentration for quantitative analysis.
2. NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.[14] The time between spectra will depend on the reaction rate.[14]
3. Data Analysis:
-
Integrate the signals corresponding to the vinylic protons of the acrylate monomer and the signals of the newly formed protons in the Michael adduct.
-
The disappearance of the monomer signals and the appearance of the product signals over time can be used to determine the reaction kinetics.
-
The concentration of the reactants and products at each time point can be calculated relative to the internal standard.
Protocol 3: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is a standard method for measuring the thermal transitions of polymers.[15][16]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.[17]
-
Crimp the pan with a lid to encapsulate the sample.[17]
2. DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected Tg and any melting point to erase its previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 or 20 °C/min) through the glass transition region.[16]
3. Data Analysis:
-
The Tg is observed as a step-like change in the heat flow curve.[18]
-
The Tg can be determined as the midpoint of the transition or the onset of the change in heat capacity, according to standard methods like ASTM D7426.[19]
Conclusion
Tert-butyl (E)-3-phenylprop-2-enoate represents a unique monomer with structural features that are expected to impart distinct reactivity and polymer properties compared to conventional acrylate derivatives. The combined steric hindrance and electronic effects of the tert-butyl and phenyl groups are predicted to result in lower reactivity in both free-radical polymerization and Michael addition reactions. The resulting polymer is anticipated to be a rigid, amorphous material with a high glass transition temperature and good thermal stability. While direct experimental data for this specific monomer is limited, this guide provides a scientifically grounded framework for its comparison with other acrylates, leveraging data from analogous systems. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these predictions and further explore the potential of this and other novel acrylate monomers in advanced material design.
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Van den Begin, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available at: [Link]
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Van den Begin, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. Semantic Scholar. Available at: [Link]
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Van den Begin, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available at: [Link]
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Perez-Micaela, A., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]
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Voit, B., & Appelhans, D. (2010). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Macromolecular Chemistry and Physics. Available at: [Link]
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Voit, B., & Appelhans, D. (2010). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Macromolecular Chemistry and Physics. Available at: [Link]
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Taylor & Francis Online. (n.d.). Poly(butyl acrylate) – Knowledge and References. Available at: [Link]
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ASTM International. (2013). D7426 − 08 (Reapproved 2013) - Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. Available at: [Link]
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Van den Begin, J., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. PubMed. Available at: [Link]
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S., Samui, A. B., & Deb, P. C. (1993). Miscibility and phase diagrams of poly(phenyl acrylate) and poly(styrene-co-acrylonitrile) blends. Polymer. Available at: [Link]
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Marien, Y., et al. (2020). Exploiting the pulsed laser polymerization-size exclusion chromatography technique to retrieve kinetic parameters in radical polymerization: State-of-the-art and future challenges. Polymer Chemistry. Available at: [Link]
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Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]
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ResearchGate. (2000). Synthesis of tertiary-butyl acrylate polymers and preparation of diblock copolymers using atom transfer radical polymerization. Available at: [Link]
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ResearchGate. (2013). Photolytic and free-radical polymerization of cinnamate esters of epoxidized plant oil triglycerides. Available at: [Link]
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Persee. (2025). Step-by-Step Protocol for Reproducible Size Exclusion Chromatography. Available at: [Link]
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Wooley, K. L., & Hales, K. (2003). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
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Tiano, L., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Available at: [Link]
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University of Southern Mississippi. (n.d.). GLASS TRANSITIONS in POLY(METHACRYLATES). Available at: [Link]
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Satoh, K., & Kamigaito, M. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules. Available at: [Link]
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Male, L., et al. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Communications. Available at: [Link]
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Sangermano, M., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances. Available at: [Link]
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Marien, Y., et al. (2017). Pulsed laser polymerization–size exclusion chromatography investigations into backbiting in ethylhexyl acrylate polymerization. Polymer Chemistry. Available at: [Link]
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Liao, S., et al. (2022). Solution [2 + 2] photopolymerization of biomass-derived nonrigid monomers enabled by energy transfer catalysis. ChemRxiv. Available at: [Link]
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Chen, X. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]
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Satoh, K., & Kamigaito, M. (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Literature Data Validation of tert-Butyl (E)-3-Phenylprop-2-enoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the reported literature data of tert-butyl (E)-3-phenylprop-2-enoate, commonly known as tert-butyl cinnamate. Moving beyond a simple checklist of properties, we will explore the causality behind experimental choices, establish self-validating analytical workflows, and ground our findings in authoritative data. Our objective is to empower researchers to confidently synthesize, purify, and characterize this compound, ensuring the integrity of their results.
Synthesis and Purification: Establishing a Verified Baseline
The validity of any characterization data is predicated on the purity of the sample. The most common and direct route to tert-butyl (E)-3-phenylprop-2-enoate is the Fischer-Speier esterification of trans-cinnamic acid with tert-butanol. However, the steric hindrance of the tertiary alcohol presents a kinetic barrier, often necessitating specific catalytic conditions to achieve reasonable yields and minimize side reactions.
Recommended Synthesis Protocol: Acid-Catalyzed Esterification
This protocol is adapted from standard Fischer esterification procedures with modifications to account for the sterically demanding tert-butanol.[1]
Rationale: An acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of cinnamic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the weakly nucleophilic tert-butanol. A large excess of tert-butanol is used to shift the equilibrium towards the product, and a non-polar solvent like toluene allows for the azeotropic removal of water, further driving the reaction to completion.
Experimental Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add trans-cinnamic acid (1.0 eq), tert-butanol (5.0 eq), and toluene (100 mL).
-
Catalysis: Slowly add concentrated sulfuric acid (0.1 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield the final product.
Synthesis and Purification Workflow
The following diagram outlines the logical flow from starting materials to a purified, analyzable sample.
Caption: Workflow for the synthesis and purification of tert-butyl (E)-3-phenylprop-2-enoate.
Physicochemical Properties: The First Validation Checkpoint
Basic physical constants are the initial benchmark for sample validation. Discrepancies in these values often indicate impurities or structural misidentification.
| Property | Reported Literature Value | Experimental Protocol | Expected Outcome & Rationale |
| Boiling Point | 85 °C / 0.12 mmHg[2] | Perform distillation using a short-path vacuum distillation apparatus. Record the temperature at which the liquid actively distills at a stable pressure of ~0.12 mmHg. | The experimentally observed boiling point should be within a narrow range (e.g., ± 2 °C) of the literature value. A lower boiling point may suggest volatile impurities, while a higher boiling point could indicate less volatile contaminants. |
| Density | 1.0 g/mL at 25 °C[2] | Carefully measure a known volume (e.g., 1.00 mL) of the purified liquid using a calibrated micropipette or volumetric flask. Determine the mass using an analytical balance at 25 °C. Calculate density (mass/volume). | The measured density should align closely with the reported value. This test is sensitive to the presence of residual solvents (lower density) or non-volatile impurities (potentially higher density). |
| Refractive Index | Not widely reported, but expected to be ~1.50-1.55 | Place a drop of the purified liquid on the prism of a calibrated refractometer at a standard temperature (e.g., 20 °C or 25 °C). | The refractive index is a highly sensitive measure of purity. The value should be sharp and reproducible. Comparison with other cinnamate esters provides a reasonable expectation.[3] |
Spectroscopic Analysis: A Multi-faceted Structural Confirmation
Spectroscopic methods provide an in-depth confirmation of the molecular structure. Each technique interrogates different aspects of the molecule, and together they form a self-validating system for structural elucidation.
Caption: Interrelation of spectroscopic techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Data for tert-butyl cinnamate is available in spectral databases.[4]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Prep: Dissolve ~10-20 mg of the purified ester in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C{¹H} spectra on a 300 MHz or higher field NMR spectrometer.
¹H NMR Data Validation:
| Structural Unit | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) | Rationale & Interpretation |
| tert-Butyl (9H) | ~1.5 | Singlet (s) | The nine protons are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet.[5] This signal is highly characteristic. |
| Vinylic Hα (1H) | ~6.3 | Doublet (d), J ≈ 16 Hz | This proton is on the carbon adjacent to the carbonyl. The large coupling constant is definitive for a trans (E) configuration with Hβ. |
| Vinylic Hβ (1H) | ~7.6 | Doublet (d), J ≈ 16 Hz | This proton is on the carbon adjacent to the phenyl ring and is deshielded by both the ring and the carbonyl group, shifting it downfield. Its coupling to Hα confirms the alkene structure. |
| Aromatic (5H) | ~7.3-7.5 | Multiplet (m) | The five protons of the monosubstituted benzene ring will appear as a complex multiplet in this region. |
¹³C NMR Data Validation:
| Structural Unit | Expected Chemical Shift (δ, ppm) | Rationale & Interpretation |
| tert-Butyl (CH₃)₃ | ~28 | The three equivalent methyl carbons of the t-butyl group appear in the aliphatic region.[5] |
| tert-Butyl C(CH₃)₃ | ~80 | The quaternary carbon of the t-butyl group is shifted downfield due to the attached oxygen atom. |
| Vinylic Cα | ~118 | The carbon alpha to the carbonyl is shielded relative to Cβ. |
| Vinylic Cβ | ~145 | The carbon beta to the carbonyl is significantly deshielded. |
| Aromatic | ~128-134 | Four signals are expected: two for the ortho/meta carbons, one for the para carbon, and one for the ipso-carbon (the one attached to the vinyl group). |
| Carbonyl (C=O) | ~166 | The ester carbonyl carbon appears in this characteristic downfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
Experimental Protocol (FTIR):
-
Sample Prep: Apply a thin film of the neat liquid product onto a salt (NaCl or KBr) plate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorptions for Validation:
| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |
| ~3060 | C-H stretch (sp²) | Aromatic and vinylic C-H bonds. |
| ~2980 | C-H stretch (sp³) | Aliphatic C-H bonds of the tert-butyl group. |
| ~1710 | C=O stretch | Strong, sharp absorption characteristic of an α,β-unsaturated ester carbonyl. Conjugation lowers the frequency from a typical saturated ester (~1735 cm⁻¹). |
| ~1640 | C=C stretch | Alkene double bond in conjugation with the carbonyl and phenyl ring. |
| ~980 | =C-H bend | Strong absorption characteristic of the out-of-plane bend for a trans-disubstituted alkene, confirming the (E)-geometry. |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns that offer further structural confirmation.
Experimental Protocol (GC-MS):
-
Sample Prep: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Acquisition: Inject the sample into a GC-MS system operating in electron ionization (EI) mode.
Expected Mass Spectrum Fragmentation:
| m/z Value | Ion Identity | Rationale & Interpretation |
| 204 | [M]⁺ | The molecular ion peak, confirming the molecular formula C₁₃H₁₆O₂. This peak may be weak.[6][7] |
| 148 | [M - C₄H₈]⁺ | Loss of isobutylene (56 Da) via McLafferty-type rearrangement, resulting in the cinnamic acid radical cation. This is a very common and indicative fragmentation for tert-butyl esters. |
| 131 | [C₆H₅CH=CHCO]⁺ | The cinnamoyl cation, formed by the loss of the tert-butoxy radical (·OC(CH₃)₃). This is often a very prominent peak.[3] |
| 103 | [C₆H₅CH=CH]⁺ | Styryl cation, resulting from the loss of CO from the cinnamoyl cation (m/z 131). |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation. This is a highly stable carbocation and will likely be the base peak in the spectrum. |
Impurity Profiling: Ensuring Sample Integrity
A crucial aspect of validation is anticipating and identifying potential impurities.
| Potential Impurity | Origin | Detection Method & Expected Signal |
| trans-Cinnamic Acid | Unreacted starting material. | ¹H NMR: Broad singlet >10 ppm (acidic proton). IR: Broad O-H stretch from ~2500-3300 cm⁻¹. Work-up: Should be removed by the NaHCO₃ wash. |
| tert-Butanol | Unreacted starting material. | ¹H NMR: Singlet for the (CH₃)₃ protons and a broad singlet for the OH proton. GC-MS: Will elute earlier than the product and show a characteristic mass spectrum. |
| (Z)-isomer | Isomerization during synthesis. | ¹H NMR: A second pair of vinylic doublets with a smaller coupling constant (J ≈ 12 Hz). |
| Isobutylene | Dehydration of tert-butanol under acidic/thermal stress. | This is a gas and would likely be lost during workup, but could be observed by headspace GC-MS if trapped. |
Conclusion
The validation of literature data for a chemical entity like tert-butyl (E)-3-phenylprop-2-enoate is a systematic process that builds a case for its identity and purity. By combining a well-rationalized synthesis and purification strategy with a multi-technique spectroscopic analysis, researchers can establish a high degree of confidence in their material. Each piece of data, from the boiling point to the fragmentation pattern in the mass spectrometer, serves as a checkpoint. When all experimental results align with the well-established principles of chemical structure and reactivity, the literature data can be considered fully validated.
References
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Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Available from: [Link]
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Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE. Available from: [Link]
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IOP Conference Series: Earth and Environmental Science. (2023). Synthesis of butyl cinnamate using enzymatic membrane reactor in a free solvent system. Available from: [Link]
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Organic Syntheses. PHENYL t-BUTYL ETHER. Available from: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
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PubChem. Tert-butyl cinnamate. (CID 347555). Available from: [Link]
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SpectraBase. Trans-cinnamic acid, tert-butyl ester. Available from: [Link]
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Organic Syntheses. Acetic acid, tert-butyl ester. Available from: [Link]
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ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
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Electronic Supplementary Information. General experimental procedures. Available from: [Link]
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ResearchGate. (2009). Thermal, UV and FTIR spectral studies in alkali metal cinnamates. Available from: [Link]
-
Veeprho. Cinnamic Acid Impurities and Related Compound. Available from: [Link]
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NIST WebBook. n-Butyl cinnamate. Available from: [Link]
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NIST WebBook. tert-Butyl carbamate. Available from: [Link]
-
ResearchGate. *1 H and 13 C APT NMR data of compound 2 and literature (CDCl 3 , 600 MHz). Available from: [Link]
-
ChemRxiv. Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. Available from: [Link]
-
PubChem. Butyl Cinnamate. (CID 5273465). Available from: [Link]
-
Electronic Supplementary Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7042-36-6 CAS MSDS (TERT-BUTYL CINNAMATE 98) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Butyl Cinnamate | C13H16O2 | CID 5273465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Tert-butyl cinnamate | C13H16O2 | CID 347555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. n-Butyl cinnamate [webbook.nist.gov]
Safety Operating Guide
tert-butyl (E)-3-phenylprop-2-enoate proper disposal procedures
Topic: tert-butyl (E)-3-phenylprop-2-enoate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists
Executive Summary: Immediate Operational Directives
tert-butyl (E)-3-phenylprop-2-enoate (tert-butyl cinnamate) is a lipophilic organic ester commonly used as a synthetic intermediate. Unlike simple inorganic salts, this compound poses specific environmental risks due to its resistance to hydrolysis and potential for aquatic bioaccumulation.
-
Strict Prohibition: Do NOT dispose of via laboratory sinks or municipal drainage systems.
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.
-
Waste Stream: Segregate into Non-Halogenated Organic waste streams (unless contaminated with halogenated solvents).
-
Immediate Hazard: Causes serious eye and skin irritation (H319, H315). Treat all spills as potential environmental contaminants.
Chemical Profile & Waste Characterization
To ensure proper segregation, compare your specific waste lot against these physicochemical properties. The bulky tert-butyl group significantly alters the disposal profile compared to simple cinnamic acid.
| Property | Value / Characteristic | Operational Implication |
| CAS Number | 19981-06-7 | Use for waste manifest labeling. |
| Physical State | Viscous Liquid or Low-Melting Solid | May solidify in waste drums if stored below 20°C. |
| Flash Point | >100°C (Estimated) | Classifies as Combustible , not Flammable. |
| Water Solubility | Very Low (Lipophilic) | Do not attempt to dilute with water for disposal. |
| Reactivity | Stable; Hydrolysis-resistant | Will not rapidly degrade in sewer systems (Persistent). |
| Incompatibilities | Strong Oxidizers, Strong Acids | Segregate from nitric acid or perchlorates to prevent exothermic reactions. |
Hazard Identification & Scientific Rationale
Effective disposal requires understanding why specific protocols are enforced.
GHS Classification
-
Warning
-
H411/H402: Toxic to aquatic life with long-lasting effects (Category dependent on jurisdiction).
The "Why": Environmental Persistence Mechanism
The tert-butyl ester moiety provides significant steric hindrance, protecting the carbonyl carbon from nucleophilic attack by water or enzymatic esterases.
-
Consequence: Unlike methyl cinnamate, which hydrolyzes relatively quickly, the tert-butyl variant persists longer in aquatic environments.
-
Disposal Logic: Incineration is mandated to thermally cleave the carbon backbone, as biological wastewater treatment plants cannot efficiently degrade this sterically hindered ester.
Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The Critical Step)
Before moving the vessel, determine the composition of the matrix.
-
Pure Compound / Stock Solution:
-
Place in Non-Halogenated Organic waste.
-
Solvent Compatibility: Acetone, Ethyl Acetate, Ethanol, Hexanes.
-
-
Reaction Mixture (Synthesis Waste):
-
If the reaction used DCM (Dichloromethane) or Chloroform: MUST go to Halogenated waste.
-
If the reaction used Palladium/Metal catalysts: Segregate into Heavy Metal Organic waste to prevent incinerator fouling or regulatory fines.
-
Phase 2: Packaging & Labeling
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid LDPE for long-term storage of concentrated esters as softening may occur.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Labeling:
-
Chemical Name: Write fully: "tert-butyl (E)-3-phenylprop-2-enoate waste."
-
Constituents: List primary solvents (e.g., "5% tert-butyl cinnamate in Ethyl Acetate").
-
Hazard Checkbox: Mark "Irritant" and "Environmental Hazard."
-
Phase 3: Accidental Release (Spill Management)
-
Small Spill (<50 mL):
-
Don nitrile gloves and safety goggles.
-
Absorb with vermiculite, sand, or commercial organic spill pads.
-
Do not use water initially (it will bead up and spread the chemical).[3]
-
Clean surface with an acetone-soaked tissue after bulk removal.
-
Place all absorbents into a solid hazardous waste bag.
-
-
Large Spill (>500 mL): Evacuate the area and contact your EHS (Environmental Health & Safety) officer.
Disposal Decision Logic (Visualization)
The following flowchart illustrates the decision-making process for segregating tert-butyl cinnamate waste streams to ensure regulatory compliance.
Figure 1: Decision tree for the segregation of tert-butyl cinnamate waste streams based on chemical purity and co-contaminants.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5356534, tert-Butyl cinnamate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Management of Organic Liquids and Sludges (RCRA Guidelines). Retrieved from [Link]
Sources
A Practical Guide to Personal Protective Equipment for Handling tert-Butyl (E)-3-Phenylprop-2-enoate
Hazard Analysis: An Evidence-Based Assessment
Tert-butyl (E)-3-phenylprop-2-enoate belongs to the cinnamate class of compounds. Cinnamic acid and its esters are known to be irritants. A review of safety data for analogous compounds indicates a consistent hazard profile characterized by irritation to the skin, eyes, and respiratory system.[1] Therefore, it is prudent to handle tert-butyl (E)-3-phenylprop-2-enoate as a hazardous substance with the potential to cause irritation upon contact.
Summary of Hazard Information from Analogous Compounds:
| Compound | CAS Number | Hazard Classification | Key Findings |
| trans-Cinnamic acid | 140-10-3 | Irritant (Xi) | Irritating to eyes, respiratory system, and skin. |
| Ethyl Cinnamate | 103-36-6 | Skin Irritation (Cat 2), Eye Irritation (Cat 2A) | Causes skin and serious eye irritation. |
| trans-Cinnamaldehyde | 14371-10-9 | Skin Irritation (Cat 2), Eye Irritation (Cat 2A), Skin Sensitization (Cat 1) | Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[2] |
| Methyl Cinnamate | 103-26-4 | Not classified as hazardous | May cause mild irritation with prolonged contact.[3] |
Based on this data, a conservative approach necessitates treating tert-butyl (E)-3-phenylprop-2-enoate as a substance that can cause skin and eye irritation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is critical to mitigate the risks identified in the hazard analysis. The following is a step-by-step guide to selecting and using the appropriate PPE.
Before relying on PPE, ensure that appropriate engineering controls are in place.
-
Fume Hood: All handling of tert-butyl (E)-3-phenylprop-2-enoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes.
-
Chemical Goggles: Recommended when there is a higher risk of splashing.[4]
-
Face Shield: Should be worn in conjunction with safety glasses or goggles when handling larger quantities or during procedures with a significant splash potential.
-
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged contact, consider thicker gloves or consult a glove compatibility chart. Always inspect gloves for tears or holes before use and change them immediately if contaminated.
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect skin and clothing.[5] Ensure it is fully buttoned.
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.
-
-
Respiratory Protection:
-
Under normal conditions of use within a fume hood, respiratory protection is not typically required.
-
If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance on respirator selection.
-
Workflow for Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Operational and Disposal Plans
Safe handling extends beyond the use of PPE. Adherence to proper operational and disposal procedures is essential.
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfers of tert-butyl (E)-3-phenylprop-2-enoate within the fume hood. Use a spatula for solid transfers and appropriate glassware for liquids.
-
Reaction Setup: Set up reactions within the fume hood. Ensure all glassware is securely clamped.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
-
Minor Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container for disposal.
-
Major Spill: In the event of a large spill, evacuate the immediate area and notify your laboratory supervisor and EHS department.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
All waste containing tert-butyl (E)-3-phenylprop-2-enoate must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "tert-butyl (E)-3-phenylprop-2-enoate".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.[6][7] Do not dispose of this chemical down the drain or in regular trash.[2]
Logical Flow for Safe Chemical Handling
Caption: A logical workflow for the safe handling of laboratory chemicals.
By adhering to these protocols, researchers can confidently and safely handle tert-butyl (E)-3-phenylprop-2-enoate, ensuring both personal safety and the integrity of their research.
References
-
ChemBK. (n.d.). (2E)-3-phenylprop-2-enoate. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
